4,4',4''-Methanetriyltribenzonitrile
Description
Properties
IUPAC Name |
4-[bis(4-cyanophenyl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-12,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIJQDIWAJCTWAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10150404 | |
| Record name | 4,4',4''-Methanetriyltribenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113402-31-6 | |
| Record name | Letrozole specified impurity B [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113402316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4',4''-Methanetriyltribenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10150404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4',4''-METHANETRIYLTRIBENZONITRILE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95R62HNG30 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile
CAS Number: 113402-31-6
Synonyms: Tris(4-cyanophenyl)methane, Letrozole EP Impurity B
Introduction
4,4',4''-Methanetriyltribenzonitrile is a tripodal aromatic organic compound with a central methane carbon atom bonded to three para-substituted benzonitrile groups. This symmetrical, rigid structure imparts unique electronic and physical properties, making it a molecule of interest in materials science and as a building block in organic synthesis. It is also recognized in the pharmaceutical industry as a process impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of breast cancer.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₂₂H₁₃N₃ | [1] |
| Molecular Weight | 319.36 g/mol | [1] |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [1] |
| Appearance | White to off-white solid | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Boiling Point | 545.6 ± 50.0 °C at 760 mmHg | [3] |
| Flash Point | 262.2 ± 24.0 °C | [3] |
| Solubility | Sparingly soluble in water. Soluble in polar aprotic solvents like DMF and acetonitrile, and non-polar solvents such as toluene. | [1] |
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies. The following sections detail the most common methods found in the literature.
Palladium-Catalyzed Cross-Coupling
A prevalent method for the synthesis of this tripodal nitrile involves a palladium-catalyzed cross-coupling reaction.
Experimental Protocol:
-
Reaction: The coupling of 4-bromobenzonitrile with a methylene precursor, such as methylene tribromide, is facilitated by a palladium catalyst.
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst for this transformation.
-
Solvent: Anhydrous dimethylformamide (DMF) is a suitable solvent.
-
Conditions: The reaction is typically carried out at an elevated temperature, around 80°C, under an inert atmosphere (e.g., nitrogen or argon).
-
Yield: This method has been reported to achieve yields of approximately 76%.[1]
-
Purification: Following the reaction, the crude product is typically purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity (>99% as confirmed by HPLC).[1]
dot
Caption: Palladium-catalyzed synthesis workflow.
Copper-Mediated Trimerization
An alternative and often higher-yielding approach involves a copper-catalyzed trimerization of a suitable precursor.
Experimental Protocol:
-
Precursor: 4-Cyanophenylboronic acid is used as the starting material.
-
Catalyst: Copper(II) acetate serves as a cost-effective catalyst.
-
Additives: The addition of a crown ether, such as 18-crown-6, is crucial to enhance the solubility of the copper catalyst.
-
Solvent: Dimethylacetamide (DMAc) is the solvent of choice for this reaction.
-
Conditions: The reaction is performed at a higher temperature, typically 120°C.
-
Yield: This method is reported to provide a high yield of 96%, making it suitable for larger-scale synthesis.[1]
-
Purification: Similar to the palladium-catalyzed method, the product is purified by recrystallization.
dot
Caption: Copper-mediated trimerization workflow.
Spectroscopic and Analytical Data
The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Data | Reference(s) |
| ¹H NMR | Aromatic protons are expected to appear in the range of δ 7.2–7.8 ppm. | [1] |
| ¹³C NMR | Expected signals for aromatic carbons and the nitrile carbon. | [1] |
| FTIR | A characteristic strong absorption band for the nitrile (-C≡N) stretching vibration is expected in the range of 2220–2240 cm⁻¹. | [1] |
| Mass Spec. | The molecular ion peak [M]⁺ is expected at m/z corresponding to the molecular weight. | |
| HPLC | Used for purity assessment, often with a methanol-acetonitrile-buffer mobile phase and UV detection at 254 nm. | [1] |
Chemical Reactivity
The three nitrile functional groups are the primary sites of chemical reactivity in this compound.
-
Oxidation: The nitrile groups can be oxidized to the corresponding carboxylic acids.
-
Reduction: Reduction of the nitrile groups will yield the corresponding primary amines, tris(4-(aminomethyl)phenyl)methane.
-
Substitution: The nitrile groups can participate in nucleophilic substitution reactions to afford various derivatives.[1]
dot
Caption: Chemical reactivity of the nitrile groups.
Applications and Biological Activity
Applications in Research and Industry
-
Building Block: It serves as a versatile building block for the synthesis of more complex organic molecules, including polymers and supramolecular structures.[1]
-
Materials Science: The rigid, tripodal structure makes it a candidate for the development of porous materials and functional polymers.
-
Pharmaceutical Standard: It is a critical reference standard for the quality control of Letrozole, where it is a known impurity.[1]
Potential Biological Activity
Preliminary research suggests that this compound and structurally similar compounds may possess biological activity.
-
Anticancer Activity: Some studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. However, the specific mechanisms of action have not been fully elucidated.[1]
-
Antimicrobial Properties: There is preliminary data suggesting potential antimicrobial activity, though further detailed studies are required to confirm these findings.[1]
The biological activity is thought to arise from the ability of the nitrile groups to form hydrogen bonds or coordinate with metal ions within biological macromolecules, potentially modulating various biochemical pathways.[1]
Safety Information
This compound should be handled in a laboratory setting with appropriate personal protective equipment. The following GHS hazard statements have been associated with this compound:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a compound with a well-defined structure and interesting chemical properties. Its primary current application is as a pharmaceutical reference standard and as a building block in organic synthesis. While there are indications of potential biological activity, this area remains largely unexplored and presents an opportunity for future research. The synthetic routes to this compound are established, offering reliable access for further investigation into its properties and applications.
References
An In-depth Technical Guide to the Molecular Structure of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,4',4''-Methanetriyltribenzonitrile, also known as tris(4-cyanophenyl)methane, is a triphenylmethane derivative with a central carbon atom bonded to three cyanophenyl groups. This symmetrical, propeller-shaped molecule holds significant interest in materials science and medicinal chemistry. It is recognized as a key intermediate in the synthesis of various organic compounds and is notably listed as a specified impurity (Impurity B) of Letrozole, a non-steroidal aromatase inhibitor. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. While its biological activities are an emerging area of interest, specific signaling pathways are yet to be fully elucidated.
Molecular Structure and Physicochemical Properties
This compound is a crystalline solid characterized by a central sp³-hybridized carbon atom creating a tetrahedral geometry with the three attached benzonitrile moieties. The molecule is achiral. The key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₃N₃ | |
| Molecular Weight | 319.37 g/mol | |
| CAS Number | 113402-31-6 | |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | |
| Synonyms | Tris(4-cyanophenyl)methane, Letrozole EP Impurity B | |
| Appearance | White to off-white solid | |
| Topological Polar Surface Area | 71.4 Ų |
Synthesis
The synthesis of this compound can be approached through several synthetic routes. Two common methods involve the dehydration of tris(4-cyanophenyl)methanol or the Rosenmund–von Braun reaction.
Dehydration of Tris(4-cyanophenyl)methanol
A prevalent laboratory-scale synthesis involves the acid-catalyzed dehydration of tris(4-cyanophenyl)methanol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tris(4-cyanophenyl)methanol in a suitable organic solvent such as glacial acetic acid.
-
Acid Catalyst: Add a catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Purification: Wash the crude product with water and a suitable organic solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a solvent system like ethanol/water or by column chromatography.
Rosenmund–von Braun Reaction
This method involves the cyanation of a trihalomethane precursor.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), combine tris(4-bromophenyl)methane with copper(I) cyanide.
-
Solvent: Add a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).
-
Reaction Conditions: Heat the reaction mixture to a high temperature (typically >150 °C) and maintain it for several hours. Monitor the reaction by TLC or gas chromatography (GC).
-
Work-up: After cooling, quench the reaction mixture with an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the product into an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The structural confirmation of this compound relies on standard spectroscopic techniques.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (12H) are expected to appear as a complex multiplet in the downfield region, typically between δ 7.2 and 7.8 ppm. The methine proton (1H) signal is expected to be a singlet further upfield. |
| ¹³C NMR | The spectrum will show signals for the nitrile carbons (~118 ppm), the quaternary methine carbon, and several distinct aromatic carbons. |
| FTIR | A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration is expected around 2220–2230 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and C=C stretching vibrations will be in the 1600–1450 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak [M]⁺ should be observed at m/z corresponding to the molecular weight (319.37). Fragmentation patterns would likely involve the loss of cyanophenyl radicals. |
General Experimental Protocols for Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Use an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.
Biological Activity and Potential Applications
As an impurity of the aromatase inhibitor Letrozole, the biological activity of this compound is of interest, particularly concerning its potential interaction with biological targets. While comprehensive studies are limited, its structural motifs suggest potential for investigation in several areas:
-
Drug Development: The triphenylmethane scaffold is present in various biologically active compounds, suggesting that this molecule could serve as a precursor for the synthesis of novel therapeutic agents.
-
Materials Science: The rigid, propeller-like structure and the presence of polar nitrile groups make it a candidate for the development of functional materials, such as metal-organic frameworks (MOFs) or liquid crystals.
Currently, there is a lack of specific data in the public domain detailing the interaction of this compound with specific signaling pathways or its inhibitory effects on enzymes. Further research is required to elucidate its pharmacological profile.
Visualizations
Molecular Structure
Caption: 2D representation of this compound.
Synthetic and Characterization Workflow
Caption: General workflow for synthesis and characterization.
An In-Depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4',4''-Methanetriyltribenzonitrile, a versatile aromatic compound with significant applications in synthetic chemistry and potential relevance in pharmaceutical research. The document details its chemical properties, various synthetic methodologies with experimental protocols, and purification techniques. Although direct biological signaling pathway involvement is not yet fully elucidated, this guide explores its role as a crucial building block and its potential biological activities, laying the groundwork for future research and development.
Introduction
This compound, with the IUPAC name 4-[bis(4-cyanophenyl)methyl]benzonitrile , is an aromatic nitrile distinguished by a central methane bridge connecting three benzonitrile units.[1] This unique structure imparts specific chemical properties and reactivity, making it a valuable intermediate in organic synthesis. Notably, it is recognized as a specified impurity in the manufacturing of Letrozole, a non-steroidal aromatase inhibitor.[2] Beyond its role in quality control for pharmaceuticals, its structural motif suggests potential for exploration in drug discovery and materials science.[2] The nitrile functional groups can undergo various chemical transformations, including reduction to amines or hydrolysis to carboxylic acids, offering a gateway to a diverse range of derivatives.[2]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile[1] |
| CAS Number | 113402-31-6[1] |
| Molecular Formula | C₂₂H₁₃N₃[1] |
| Molecular Weight | 319.36 g/mol [2] |
| Appearance | White to off-white solid |
| Purity (typical) | >95% |
Synthetic Methodologies
Several synthetic routes have been developed for the preparation of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity.
Palladium-Catalyzed Cyanoalkylation
A prominent method for synthesizing this compound involves the palladium-catalyzed coupling of an aryl halide with a methylene precursor.[2]
Experimental Protocol:
-
Reaction Setup: A dried round-bottom flask is charged with 4-bromobenzonitrile, tetrakis(triphenylphosphine)palladium(0) (10 mol%), and methylene tribromide under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Solvent: Anhydrous dimethylformamide (DMF) is added to dissolve the reactants.[2]
-
Reaction Conditions: The reaction mixture is heated to 80°C and stirred for 4 hours.[2] The progress of the reaction should be monitored by an appropriate analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired product. This method has been reported to achieve a yield of 76%.[2]
Logical Relationship of Palladium-Catalyzed Cyanoalkylation
Caption: Palladium-catalyzed synthesis workflow.
Photoredox Catalysis
Recent advancements have enabled the synthesis of this compound under milder conditions using dual photoredox and nickel catalysis.[2]
Experimental Protocol:
-
Reactants: 4-chlorobenzonitrile and a suitable methane derivative are used as starting materials.
-
Catalytic System: The reaction employs an iridium(III) photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) in combination with a nickel co-catalyst (e.g., NiCl₂·glyme).[2]
-
Reaction Conditions: The reaction is carried out under irradiation with blue LEDs at 80°C for 24 hours.[2]
-
Yield: This method can achieve yields in the range of 61–62%.[2]
Workflow for Photoredox Synthesis
Caption: Photoredox/Nickel dual catalysis workflow.
Purification and Characterization
Purification of the crude product is essential to obtain this compound of high purity, which is critical for its use as a reference standard and in further chemical synthesis. Recrystallization is a commonly employed method.
Experimental Protocol for Recrystallization:
-
Solvent Selection: A suitable solvent or solvent system is chosen where the compound has high solubility at elevated temperatures and low solubility at room temperature. Common solvents include ethanol, isopropanol, or mixtures such as ethanol/water.
-
Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum. Purity can be confirmed by HPLC, with reports of achieving >99% purity.[2]
Characterization Data:
| Technique | Expected Data |
| ¹H NMR | Aromatic protons typically appear in the range of δ 7.2–7.8 ppm.[2] |
| ¹³C NMR | Expected peaks for aromatic carbons and the nitrile carbon. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretching vibration. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Biological Activity and Potential Applications
While this compound is primarily known as a pharmaceutical impurity, its chemical structure warrants investigation for potential biological activities.
Potential Areas of Investigation:
-
Anticancer Activity: Some studies on structurally similar compounds have suggested potential cytotoxic effects against cancer cell lines.[2]
-
Antimicrobial Properties: Preliminary data indicates that related benzonitrile derivatives may possess antimicrobial properties.[2]
-
Drug Development: The compound serves as a valuable building block for the synthesis of more complex organic molecules that may have therapeutic applications.[2] The nitrile groups can act as hydrogen bond acceptors or be chemically modified to other functional groups, allowing for the exploration of structure-activity relationships.[2]
Signaling Pathway Involvement:
Currently, there is a lack of specific studies detailing the direct interaction of this compound with specific biological signaling pathways. Its mechanism of action is hypothesized to involve interactions of the nitrile groups with molecular targets through hydrogen bonding or coordination with metal ions, which could potentially modulate various biochemical pathways.[2] Further research, including in vitro and in vivo studies, is required to elucidate any specific biological targets and signaling cascades.
Proposed Research Workflow for Biological Evaluation
Caption: A proposed workflow for biological evaluation.
Conclusion
This compound is a compound of significant interest due to its role as a pharmaceutical impurity and its potential as a versatile building block in organic synthesis. This technical guide has provided an in-depth overview of its chemical properties, detailed synthetic methodologies, and purification protocols. While its direct biological activity and involvement in specific signaling pathways remain to be thoroughly investigated, the information presented here serves as a valuable resource for researchers and scientists in the fields of chemistry and drug development, encouraging further exploration of this intriguing molecule.
References
An In-depth Technical Guide to 4-[bis(4-cyanophenyl)methyl]benzonitrile
An In-depth Technical Guide to the Properties, Synthesis, and Characterization of 4-[bis(4-cyanophenyl)methyl]benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-[bis(4-cyanophenyl)methyl]benzonitrile, a triphenylmethane derivative also identified as 4,4',4''-methanetriyltribenzonitrile. Notably, this compound is a known impurity in the manufacturing of Letrozole, an aromatase inhibitor used in the treatment of breast cancer, where it is designated as Letrozole EP Impurity B.[1][2][3] This document details the physicochemical properties, various synthetic routes, and analytical characterization of the compound. Furthermore, it explores its potential applications in materials science and pharmacology, supported by experimental protocols and data interpretation.
Core Properties
4-[bis(4-cyanophenyl)methyl]benzonitrile is a white to pale yellow crystalline solid at room temperature.[1] Its molecular structure consists of a central methane carbon bonded to three 4-cyanophenyl groups. This symmetrical, rigid structure, along with the presence of three nitrile functional groups, dictates its chemical reactivity and physical properties.
Physicochemical Data
A summary of the key physicochemical properties of 4-[bis(4-cyanophenyl)methyl]benzonitrile is presented in Table 1. These properties are essential for its handling, purification, and analytical characterization.
| Property | Value | Reference(s) |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [4] |
| Synonyms | This compound, Letrozole Impurity B | [2][3] |
| CAS Number | 113402-31-6 | [4] |
| Molecular Formula | C₂₂H₁₃N₃ | [4] |
| Molecular Weight | 319.36 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid | [1] |
| Melting Point | 160-163 °C | [1] |
| Solubility | High solubility in common organic solvents | [1] |
| Stability | Relatively stable at room temperature | [1] |
Synthesis and Purification
The synthesis of 4-[bis(4-cyanophenyl)methyl]benzonitrile can be achieved through several strategic approaches, primarily involving the formation of the central quaternary carbon and the introduction of the nitrile functionalities.
Synthetic Pathways
Several synthetic routes have been proposed, including:
-
Friedel-Crafts Alkylation followed by Cyanation: This two-step process involves the initial formation of the triarylmethane core through the reaction of a methylenic species with a benzene derivative, followed by the introduction of the cyano groups.[2]
-
Palladium-Catalyzed Coupling: This method utilizes a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), to couple a methylene precursor with a cyanophenyl halide.[2]
-
Copper-Mediated Trimerization: A cost-effective alternative that employs a copper catalyst to trimerize a cyanophenylboronic acid derivative.[2]
-
Photoredox Catalysis: A modern approach that allows for the synthesis under milder conditions using light-driven catalysis.[2]
A generalized workflow for the synthesis of triarylmethane derivatives is depicted below.
References
An In-depth Technical Guide on the Core Spectroscopic Data of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 4,4',4''-Methanetriyltribenzonitrile, a key intermediate in organic synthesis and a known impurity in the pharmaceutical manufacturing of Letrozole. This document details its fundamental physicochemical properties and outlines the standard methodologies for its spectroscopic characterization. While specific experimental spectra are not publicly available, this guide presents the expected spectroscopic characteristics based on the analysis of analogous compounds and general principles of spectroscopy.
Core Compound Overview
This compound is an aromatic compound with the chemical formula C22H13N3.[1][2][3][4] It is structurally characterized by a central methane carbon atom bonded to three 4-cyanophenyl groups. This compound is of significant interest in medicinal chemistry and drug development, primarily as a reference standard for "Letrozole EP Impurity B" in the quality control of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[2] Its synthesis and characterization are crucial for ensuring the purity and safety of the final pharmaceutical product.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C22H13N3 | [1][2][3][4] |
| Molecular Weight | 319.36 g/mol | [1][4] |
| Exact Mass | 319.110947427 Da | [1] |
| CAS Number | 113402-31-6 | [1] |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [1] |
Spectroscopic Data Summary
The following sections detail the expected outcomes from various spectroscopic analyses of this compound. While exact, experimentally determined spectra are not publicly available, the data presented is based on established knowledge of the spectroscopic behavior of aromatic nitriles. Commercial suppliers of this compound as a reference standard typically provide detailed analytical data, including ¹H NMR, Mass Spectrometry, HPLC, and IR data, upon purchase.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical technique for the structural elucidation of this compound.
¹H NMR (Proton NMR) Data (Predicted)
| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Aromatic Protons | ~ 7.2 – 7.8 | Doublet of Doublets | Not Available |
| Methine Proton (-CH) | Not Available | Singlet | Not Applicable |
The aromatic protons are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic rings and the electron-withdrawing nitrile groups. A typical range for aromatic protons in similar benzonitrile derivatives is between 7.2 and 7.8 ppm.[2]
¹³C NMR (Carbon-13) Data (Predicted)
| Carbon | Chemical Shift (δ) ppm |
| Nitrile Carbon (-C≡N) | Not Available |
| Aromatic Carbons | Not Available |
| Methine Carbon (-CH) | Not Available |
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental in identifying the functional groups present in the molecule.
Characteristic IR Absorption Bands (Predicted)
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C≡N Stretch (Nitrile) | ~ 2220 - 2240 | Strong |
| C-H Stretch (Aromatic) | ~ 3000 - 3100 | Medium |
| C=C Stretch (Aromatic) | ~ 1600, 1500, 1450 | Medium to Weak |
| C-H Bend (Aromatic) | ~ 690 - 900 | Strong |
The most characteristic peak in the IR spectrum of this compound is the strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, which is expected in the range of 2220–2240 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Mass Spectrometry Data (Predicted)
| Parameter | Value |
| Molecular Ion (M⁺) | m/z ≈ 319.11 |
| Major Fragments | Not Available |
The exact mass of the molecular ion is a key identifier. Fragmentation would likely involve the loss of cyano groups (-CN) and cleavage of the bonds between the phenyl rings and the central methine carbon.
Experimental Protocols
The following are detailed methodologies for the key experiments typically cited for the characterization of this compound.
Synthesis of this compound
A common synthetic route involves the reaction of a suitable precursor with a cyanide source. While specific details for this compound are proprietary, a general workflow is illustrated below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition : Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse width, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Average 16-64 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR to obtain a sufficient signal-to-noise ratio.
-
Data Processing : Process the raw data by applying a Fourier transform, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) :
-
Thoroughly grind 1-2 mg of the solid sample with 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Place the mixture into a pellet die and apply pressure to form a thin, transparent pellet.
-
-
Background Spectrum : Record a background spectrum of the empty sample holder.
-
Sample Spectrum : Place the KBr pellet in the sample holder and record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis : The instrument software will automatically subtract the background from the sample spectrum to produce the final transmittance or absorbance spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by a chromatographic method such as HPLC or GC.
-
Ionization : Utilize an appropriate ionization technique. Electron ionization (EI) is common for generating fragment ions for structural analysis, while electrospray ionization (ESI) is a softer technique that is useful for determining the molecular weight.
-
Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
-
Detection : The detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Relationship to Letrozole
This compound is a critical process-related impurity in the synthesis of Letrozole. Its monitoring and control are essential for the quality of the final drug product.
References
- 1. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. clearsynth.com [clearsynth.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 7. cleanchemlab.com [cleanchemlab.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4,4',4''-Methanetriyltribenzonitrile. This compound, also known as tris(4-cyanophenyl)methane or Letrozole EP Impurity B, is of significant interest in pharmaceutical analysis and synthetic chemistry.[1][2] This document outlines the expected spectral data, a detailed experimental protocol for its acquisition, and a structural representation of the proton environments.
Introduction
This compound (C₂₂H₁₃N₃) is a triphenylmethane derivative characterized by three benzonitrile moieties attached to a central methine carbon.[3][4] Its structure presents a unique set of proton environments that give rise to a distinctive ¹H NMR spectrum. Understanding this spectrum is crucial for its identification, quantification, and the quality control of pharmaceuticals like Letrozole, where it is a known impurity.[1][2]
Predicted ¹H NMR Spectral Data
Due to the high symmetry of the molecule, the ¹H NMR spectrum of this compound is relatively simple. The three benzonitrile rings are chemically equivalent, and within each ring, the four aromatic protons are divided into two sets of two equivalent protons due to the para-substitution. This results in three distinct signals in the ¹H NMR spectrum: one for the methine proton and two for the aromatic protons.
The electron-withdrawing nature of the nitrile group (-CN) influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum, typically between δ 7.2 and 7.8 ppm.[1] The methine proton, being attached to three aromatic rings, is also expected to be significantly deshielded.
The predicted ¹H NMR data is summarized in the table below. These values are based on established principles of NMR spectroscopy and analysis of similar structures.
| Proton Type | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Methine (CH) | 1H | ~ 5.8 - 6.0 | Singlet (s) | - |
| Aromatic (H-2, H-6) | 6H | ~ 7.3 - 7.5 | Doublet (d) | ~ 8.0 - 8.5 |
| Aromatic (H-3, H-5) | 6H | ~ 7.6 - 7.8 | Doublet (d) | ~ 8.0 - 8.5 |
Structural Representation and Proton Environments
The logical relationship between the distinct proton environments in this compound and their corresponding signals in the ¹H NMR spectrum can be visualized as follows:
Experimental Protocol for ¹H NMR Spectroscopy
The following protocol provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound.
1. Sample Preparation
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (δ = 0.00 ppm).
-
Cap the NMR tube securely and gently agitate to ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Instrument Parameters
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, especially for the aromatic region.
-
Probe: A standard 5 mm broadband or inverse detection probe.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25 °C (298 K), to ensure reproducibility of chemical shifts.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' or 'zg30' on Bruker instruments).
-
Number of Scans (NS): A minimum of 16 scans is recommended to achieve a good signal-to-noise ratio. The number of scans can be increased for more dilute samples.
-
Receiver Gain (RG): Adjust the receiver gain to an optimal level to maximize signal intensity without causing receiver overload. An automated receiver gain adjustment is often sufficient.
-
Acquisition Time (AQ): An acquisition time of at least 3-4 seconds is recommended to ensure adequate resolution.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for routine ¹H NMR.
-
Spectral Width (SW): A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range of the compound and the internal standard.
-
Transmitter Frequency Offset (O1p): The transmitter frequency should be centered in the middle of the expected spectral region, for instance, around 6-7 ppm.
-
3. Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution.
-
Fourier Transform: Perform a Fourier transform of the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
-
Integration: Integrate the area under each peak to determine the relative number of protons corresponding to each signal.
-
Peak Picking: Identify and list the chemical shifts of all peaks. For multiplets, determine the coupling constants (J-values) by measuring the separation between the split peaks in Hertz.
Conclusion
The ¹H NMR spectrum of this compound is a powerful tool for its structural confirmation and purity assessment. The expected spectrum, characterized by a singlet for the methine proton and two doublets for the aromatic protons, provides a clear fingerprint for this molecule. Adherence to the detailed experimental protocol outlined in this guide will enable researchers and analysts to obtain high-quality, reproducible ¹H NMR data for this important compound.
References
An In-depth Technical Guide to the ¹³C NMR of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4,4',4''-methanetriyltribenzonitrile, a compound of significant interest in pharmaceutical research as Letrozole EP Impurity B.[1][2] While a publicly available, fully assigned experimental spectrum is not readily found in the scientific literature, this document offers a comprehensive overview based on predicted chemical shifts, standardized experimental protocols, and logical workflows to aid researchers in the characterization of this molecule. Chemical suppliers such as SynThink Research Chemicals and Allmpus Laboratories may possess experimental spectral data, available upon request or purchase.
Predicted ¹³C NMR Data
Due to the C₃ symmetry of this compound, the ¹³C NMR spectrum is expected to display a simplified pattern with six distinct signals. The predicted chemical shift ranges for each unique carbon atom, labeled as shown in the molecular structure diagram below, are summarized in Table 1. These predictions are based on established chemical shift ranges for analogous carbon environments.[3][4][5]
| Carbon Label | Description | Predicted Chemical Shift (δ, ppm) |
| C1 | Methine carbon (-CH) | 50 - 65 |
| C2 | Aromatic quaternary carbon attached to the methine group | 145 - 155 |
| C3 | Aromatic carbon ortho to the methine group (-CH) | 128 - 135 |
| C4 | Aromatic carbon meta to the methine group (-CH) | 129 - 138 |
| C5 | Aromatic quaternary carbon attached to the nitrile group | 110 - 120 |
| C6 | Nitrile carbon (-C≡N) | 115 - 125 |
Note: These are predicted ranges. Actual experimental values may vary depending on the solvent and other experimental conditions.
Molecular Structure and Carbon Labeling
The following diagram illustrates the structure of this compound with the unique carbon atoms labeled for reference in the predicted data table.
Caption: Molecular structure of this compound with unique carbons labeled.
Experimental Protocols
A standard approach for acquiring the ¹³C NMR spectrum of this compound is detailed below.
1. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble. Common choices for aromatic nitriles include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated acetone (acetone-d₆).
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 10-50 mg of the compound dissolved in 0.5-0.7 mL of the deuterated solvent is typically sufficient.[6][7][8] Higher concentrations may be necessary for less sensitive experiments or if the sample has low solubility.
-
Procedure:
-
Weigh the desired amount of this compound and transfer it to a clean, dry vial.
-
Add the appropriate volume of the chosen deuterated solvent.
-
Gently agitate the vial to dissolve the compound completely. Sonication may be used to aid dissolution.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on a Bruker spectrometer) should be performed.
-
Key Parameters:
-
Temperature: Standard room temperature (e.g., 298 K).
-
Pulse Angle: A 30-45° pulse angle is common for routine spectra to allow for a shorter relaxation delay.
-
Spectral Width: A spectral width of approximately 250 ppm (e.g., -10 to 240 ppm) is sufficient to cover the expected chemical shift range.
-
Acquisition Time (at): Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 1-2 seconds is usually adequate for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ of the carbons of interest) is necessary.
-
Number of Scans (ns): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 to 4096 or more) is required to achieve a good signal-to-noise ratio, depending on the sample concentration.[9]
-
3. Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of 1-2 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.
-
Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.
-
Referencing: Reference the spectrum using the chemical shift of the deuterated solvent as a secondary standard (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm). Tetramethylsilane (TMS) can be used as an internal standard at 0.00 ppm if added to the sample.[4]
¹³C NMR Workflow
The general workflow for obtaining and analyzing the ¹³C NMR spectrum of a compound like this compound is illustrated in the following diagram.
Caption: General workflow for ¹³C NMR spectroscopy from sample preparation to data analysis.
References
- 1. CASPRE [caspre.ca]
- 2. This compound|CAS 113402-31-6 [benchchem.com]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. How to make an NMR sample [chem.ch.huji.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
Mass Spectrometry of 4,4',4''-Methanetriyltribenzonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometric analysis of 4,4',4''-Methanetriyltribenzonitrile, a critical reference standard in pharmaceutical analysis, also known as Letrozole EP Impurity B.[1][2][3] This document outlines predicted fragmentation patterns, suitable ionization techniques, and detailed experimental protocols for the accurate identification and quantification of this compound.
Core Compound Overview
This compound (C₂₂H₁₃N₃) is an aromatic compound characterized by a central methane carbon bonded to three 4-cyanophenyl groups.[1] Its molecular structure plays a key role in its mass spectrometric behavior, particularly its fragmentation pathways. Understanding these characteristics is essential for its identification in complex matrices, such as in the quality control of the breast cancer drug Letrozole.[1][2][3]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₃N₃ | [1][4] |
| Average Molecular Weight | 319.36 g/mol | [1][3][4] |
| Monoisotopic Mass | 319.110947427 Da | [4] |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [4] |
| Synonyms | Letrozole EP Impurity B, Tris(4-cyanophenyl)methane | [2][3][4] |
Mass Spectrometric Analysis
The analysis of this compound is typically performed using liquid chromatography coupled with mass spectrometry (LC-MS), which is a standard technique for the analysis of pharmaceutical impurities.[5] High-resolution mass spectrometry (HRMS), such as LC-Q-TOF/MS, is recommended for unambiguous identification and structural elucidation.[1][5]
Ionization Techniques
Electrospray ionization (ESI) in the positive ion mode is the preferred method for analyzing this compound. The presence of nitrogen atoms in the nitrile groups allows for efficient protonation, leading to the formation of the protonated molecule [M+H]⁺.
Experimental Workflow for LC-MS Analysis
Caption: A typical workflow for the LC-MS analysis of this compound.
Predicted Fragmentation Pattern
The primary fragmentation of the [M+H]⁺ ion of this compound is expected to occur via cleavage of one of the benzylic C-C bonds. This is analogous to the fragmentation of structurally similar compounds like 4,4'-Methylenedibenzonitrile. This cleavage results in the formation of a stable, resonance-stabilized carbocation.
The predicted fragmentation pathway is as follows:
-
Parent Ion Formation: The molecule is protonated, likely on one of the nitrile nitrogens, to form the molecular ion [C₂₂H₁₄N₃]⁺ with an m/z of approximately 320.118.
-
Primary Fragmentation: The most likely fragmentation is the loss of a neutral benzonitrile radical (C₇H₄N•) from the protonated molecule. This results from the cleavage of the bond between the central methane carbon and one of the cyanophenyl rings. This would produce a highly stable diphenylmethylium cation derivative.
-
Resulting Fragment Ion: This fragmentation event would lead to the formation of a major fragment ion, the bis(4-cyanophenyl)methylium cation ([C₁₅H₉N₂]⁺), with a predicted m/z of approximately 217.076.
Predicted Fragmentation Pathway
Caption: Predicted primary fragmentation of this compound [M+H]⁺.
Summary of Mass Spectrometric Data
| Ion | Formula | Predicted m/z (monoisotopic) | Description |
| [M+H]⁺ | [C₂₂H₁₄N₃]⁺ | 320.1182 | Protonated molecular ion |
| Fragment 1 | [C₁₅H₉N₂]⁺ | 217.0760 | bis(4-cyanophenyl)methylium cation |
Experimental Protocols
The following protocols provide a starting point for the LC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of a suitable organic solvent, such as acetonitrile or methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a mixture of methanol and water (e.g., 50:50 v/v) to create calibration standards ranging from approximately 1 ng/mL to 1000 ng/mL.
Liquid Chromatography (LC)
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 30% B
-
12.1-15 min: 30% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan MS and data-dependent MS/MS (or targeted MS/MS).
-
Full Scan Range: m/z 100-500.
-
MS/MS:
-
Precursor Ion: m/z 320.12
-
Collision Energy: 20-40 eV (optimization recommended).
-
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Infrared (IR) Spectrum of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectrum of 4,4',4''-Methanetriyltribenzonitrile. This compound, with the molecular formula C22H13N3 and a molecular weight of 319.36 g/mol , is a significant aromatic nitrile.[1][2][3] It is also recognized as an impurity in the synthesis of the pharmaceutical drug Letrozole, designated as Letrozole EP Impurity B.[1][2][4][5] This document details the expected vibrational characteristics of the molecule, a detailed protocol for experimental analysis, and a summary of its synthesis.
Molecular Structure and Functional Groups
The structure of this compound consists of a central methane carbon atom bonded to three 4-cyanophenyl groups. The key functional groups that give rise to characteristic absorptions in the IR spectrum are the nitrile (-C≡N) groups and the aromatic (benzene) rings.
Expected Infrared (IR) Spectrum
| Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity | Notes |
| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak | Typically appears as a group of small peaks. |
| Methine C-H Stretch | ~2890 | Weak | Arises from the tertiary carbon linking the three rings. |
| Nitrile (C≡N) Stretch | 2240 - 2220 | Strong, Sharp | This is a highly characteristic and strong absorption for nitriles.[1][6] |
| Aromatic C=C Stretch | 1610 - 1580, 1500 - 1400 | Medium to Strong | Multiple bands are expected due to the vibrations of the benzene rings. |
| Aromatic C-H Bending (Out-of-Plane) | 900 - 675 | Strong | The specific position can indicate the substitution pattern of the aromatic ring. |
Experimental Protocol for Infrared Spectroscopy
The following protocol outlines the methodology for obtaining a high-quality FT-IR spectrum of this compound. This procedure is adapted from standard methods for solid-state organic compounds.[7]
Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.
Methodology: KBr Pellet Method
-
Sample Preparation:
-
Carefully weigh approximately 1-2 mg of solid this compound.
-
In an agate mortar, add approximately 100-200 mg of dry, infrared-grade potassium bromide (KBr).
-
Thoroughly grind the sample and KBr together with a pestle until a fine, homogeneous powder is obtained.[7]
-
-
Pellet Formation:
-
Transfer the powdered mixture into a pellet-forming die.
-
Place the die under a hydraulic press and apply high pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[7]
-
-
Data Acquisition:
-
Place the KBr pellet into the sample holder of a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment or a pure KBr pellet. This will be automatically subtracted from the sample spectrum.[7]
-
Acquire the sample spectrum over a typical range of 4000 to 400 cm⁻¹.[7]
-
To improve the signal-to-noise ratio, an average of 16 to 32 scans is recommended.[7]
-
Set the spectral resolution to 4 cm⁻¹.[7]
-
Synthesis of this compound
A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.[1]
Reaction Scheme:
4-bromobenzonitrile + Methylene precursor --(Pd catalyst)--> this compound
Experimental Protocol Outline:
-
Reactants: 4-bromobenzonitrile and a suitable methylene precursor (e.g., methylene tribromide).
-
Catalyst: A palladium catalyst such as tetrakis(triphenylphosphine)palladium(0).[1]
-
Solvent: A high-boiling point polar aprotic solvent like dimethylformamide (DMF).[1]
-
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 80°C).[1]
-
Work-up and Purification: After the reaction is complete, the product is isolated through extraction and purified, often by recrystallization from a suitable solvent system to achieve high purity.[1]
Visualizations
The following diagrams illustrate the molecular structure and a general workflow for the experimental analysis.
Caption: Molecular Structure of this compound.
Caption: Experimental workflow for FT-IR analysis.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]
- 4. clearsynth.com [clearsynth.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. benchchem.com [benchchem.com]
Physical and chemical properties of 4,4',4''-Methanetriyltribenzonitrile
An In-Depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile
Introduction
This compound, also known as 4,4',4''-Methylidynetrisbenzonitrile, is an aromatic compound with significant applications in scientific research and as a building block for more complex organic molecules.[1][2] Its structure features a central methanetriyl (CH) group connected to three benzonitrile moieties.[1] This compound is notably recognized as Letrozole EP Impurity B, making it a critical reference standard in the pharmaceutical industry for the quality control of Letrozole formulations.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and key applications for researchers and drug development professionals.
Compound Identification and Nomenclature
A clear identification of this compound is crucial for research and regulatory purposes. The compound is known by several synonyms and is registered under a unique CAS number.
| Identifier | Value | Reference |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [4][5] |
| CAS Number | 113402-31-6 | [1][3][4] |
| Molecular Formula | C22H13N3 | [1][3][4] |
| Synonyms | 4,4',4''-Methylidynetrisbenzonitrile, Letrozole EP Impurity B | [3][4][6] |
| InChI Key | NIJQDIWAJCTWAB-UHFFFAOYSA-N | [4] |
| SMILES | N#CC1=CC=C(C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C=C1 | [5][7] |
Physical Properties
The physical characteristics of this compound determine its handling, storage, and application in various experimental setups. It is typically an off-white to light yellow solid.[2][3][6]
| Property | Value | Reference |
| Molecular Weight | 319.36 g/mol | [3][8][9] |
| Melting Point | 164-167 °C | [3][6] |
| Boiling Point (Predicted) | 545.6 ± 50.0 °C | [3][6] |
| Density (Predicted) | 1.24 ± 0.1 g/cm³ | [3][6] |
| Appearance | Off-White to Light Yellow Solid | [3][6] |
| Storage Temperature | 2-8 °C (Refrigerator) | [3][5][8] |
Solubility
The solubility of this compound has been reported in several organic solvents. It is generally sparingly soluble in polar solvents and slightly soluble in others.
| Solvent | Solubility | Reference |
| Chloroform | Slightly Soluble | [3][6] |
| Methanol | Sparingly Soluble, Soluble | [3][6][8] |
| DMSO | Soluble | [8] |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely influenced by its three electron-withdrawing nitrile (-CN) groups and the rigid, methane-bridged aromatic core.
-
Electron-Withdrawing Nature : The nitrile groups give the molecule an electron-deficient character.[1]
-
Thermal Stability : Compounds with a rigid methane bridge, like this one, generally exhibit higher thermal stability compared to molecules with more flexible alkyl bridges.[1]
-
Reactivity : The nitrile groups are the primary sites for chemical reactions.[1]
The compound can undergo several types of reactions:
-
Oxidation : The nitrile groups can be oxidized to form the corresponding carboxylic acids using common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).[1]
-
Reduction : The nitrile groups can be reduced to primary amines (benzylamine derivatives) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂ with Pd/C).[1]
-
Substitution : The nitrile groups can participate in nucleophilic substitution reactions with nucleophiles like amines or alcohols under basic conditions to yield various derivatives.[1]
Below is a diagram illustrating the main reaction pathways for this compound.
Caption: Key chemical reactions of this compound.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis and analysis of this compound.
Synthesis Protocols
Two primary methods for the synthesis of this compound have been reported.
Method 1: Palladium-Catalyzed Coupling This approach involves the coupling of a brominated precursor with a methylene source, catalyzed by a palladium complex.[1]
-
Reactants : 4-bromobenzonitrile and methylene tribromide.
-
Catalyst : Tetrakis(triphenylphosphine)palladium(0).
-
Solvent : Dimethylformamide (DMF).
-
Conditions : The reaction is carried out at 80°C under an inert atmosphere.
-
Yield : This method can achieve a yield of 76% by optimizing stoichiometry and reaction time.[1]
-
Mechanism : The process begins with the oxidative addition of methylene tribromide to the palladium catalyst, followed by successive coupling steps with the 4-bromobenzonitrile intermediates.[1]
Method 2: Copper-Mediated Trimerization A more cost-effective and high-yield alternative involves the trimerization of a boronic acid precursor using a copper catalyst.[1]
-
Reactant : 4-cyanophenylboronic acid.
-
Catalyst : Copper(II) acetate.
-
Additive : 18-crown-6 ether (to enhance copper solubility and electron transfer).[1]
-
Solvent : Dimethylacetamide (DMAc).
-
Conditions : The reaction is heated to 120°C.
-
Yield : This method is reported to achieve a high yield of 96%, making it suitable for industrial-scale production.[1]
The general workflow for synthesizing and purifying the compound is depicted below.
Caption: General workflow for synthesis and purification.
Solubility and Stability Testing Protocol
To assess the compound's suitability for various applications, its solubility and stability should be determined empirically.
-
Solubility Testing :
-
Add an excess amount of this compound to a known volume (e.g., 2 mL) of the selected solvent (e.g., polar aprotic like DMF, non-polar like toluene) in a sealed vial.[1][10]
-
Agitate the vials at different temperatures (e.g., 25°C and 60°C) until equilibrium is reached.[1][10]
-
Filter the saturated solution to remove undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
-
Stability Monitoring :
Applications in Research and Development
This compound serves as a versatile tool in several scientific fields.
-
Pharmaceutical Analysis : It is a specified impurity of Letrozole (an aromatase inhibitor used to treat breast cancer) and is used as a reference standard in quality control to ensure the purity of the final drug product.[1][3]
-
Organic Synthesis : It acts as a key building block for synthesizing more complex organic molecules and high-performance polymers due to its rigid structure and reactive nitrile groups.[1][2] These polymers often possess excellent thermal stability and mechanical properties, making them suitable for aerospace and electronics applications.[2]
-
Materials Science : Its derivatives are investigated for use in specialty chemicals and materials where specific electronic or physical properties are required.[1]
-
Biological Research : The compound is explored for its potential interactions with biological macromolecules, with the nitrile groups potentially forming hydrogen bonds or coordinating with metal ions in biological targets.[1]
Safety and Handling
According to the Globally Harmonized System (GHS), this compound is classified with the following hazard statements:
-
H315 : Causes skin irritation.[11]
-
H319 : Causes serious eye irritation.[11]
-
H335 : May cause respiratory irritation.[11]
Precautionary Statements : When handling this compound, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[2] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or particles.[2][11] Avoid contact with strong oxidizing agents and strong acids.[2] For long-term storage, the compound should be kept in a refrigerator at 2-8°C.[3][5][8]
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]
- 4. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. clearsynth.com [clearsynth.com]
- 6. 4,4',4''-Methylidenetrisbenzonitrile CAS#: 113402-31-6 [amp.chemicalbook.com]
- 7. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 8. allmpus.com [allmpus.com]
- 9. GSRS [gsrs.ncats.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. 113402-31-6 this compound AKSci 2287AA [aksci.com]
Technical Guide: Solubility of 4,4',4''-Methanetriyltribenzonitrile in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 4,4',4''-Methanetriyltribenzonitrile. While quantitative solubility data for this compound is not extensively available in peer-reviewed literature, this document outlines a robust experimental framework for determining its solubility in common organic solvents. Furthermore, it presents an illustrative summary of expected solubility trends based on the compound's structural features and qualitative observations.
Introduction to this compound
This compound, also known as tris(4-cyanophenyl)methane, is an aromatic nitrile with the chemical formula C₂₂H₁₃N₃. Its structure consists of a central methane carbon atom bonded to three benzonitrile groups. The presence of the polar nitrile (-C≡N) groups and the nonpolar aromatic rings gives the molecule a unique solubility profile. This compound serves as a key intermediate in the synthesis of various organic materials and is also identified as an impurity in the pharmaceutical manufacturing of Letrozole.[1][2][3][4][5] A thorough understanding of its solubility is crucial for its application in synthesis, purification, and formulation processes.
Illustrative Solubility Data
Table 1: Illustrative Solubility of this compound in Various Organic Solvents at Different Temperatures.
| Solvent | Chemical Class | Temperature (°C) | Illustrative Solubility (g/L) |
| Toluene | Nonpolar Aprotic | 25 | < 0.1 |
| 60 | 0.5 | ||
| Chloroform | Halogenated | 25 | 1.2[2][4] |
| 60 | 5.0 | ||
| Methanol | Polar Protic | 25 | 0.8[2][4] |
| 60 | 3.5 | ||
| Acetonitrile | Polar Aprotic | 25 | 2.5 |
| 60 | 10.0 | ||
| Dimethylformamide (DMF) | Polar Aprotic | 25 | 15.0 |
| 60 | > 50.0 |
Note: The data presented in this table is illustrative and intended to provide a framework for the presentation of experimental results. The values for Chloroform and Methanol are estimations based on qualitative descriptions of "slightly soluble" and "sparingly soluble" respectively.[2][4]
Experimental Protocol for Solubility Determination
The following protocol details the isothermal shake-flask method, a widely accepted technique for determining the solubility of a solid compound in a liquid solvent.
Materials and Apparatus
-
Compound: this compound (>99% purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., Toluene, Chloroform, Methanol, Acetonitrile, Dimethylformamide)
-
Apparatus:
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials. The presence of excess solid is crucial to ensure that the solution reaches saturation.
-
Solvent Addition: Add a known volume of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. The filter material should be compatible with the solvent.
-
Dilution and Analysis: Dilute the filtered saturated solution to a known volume with the same solvent. Analyze the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent at the given temperature based on the measured concentration and the dilution factor.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," a qualitative solubility profile for this compound can be predicted:
-
Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and acetonitrile are expected to be effective at dissolving the compound.[6] The polarity of these solvents can interact favorably with the polar nitrile groups of the molecule.
-
Halogenated Solvents: Chloroform has been noted as a solvent in which this compound is slightly soluble.[2][4] Other chlorinated solvents like dichloromethane may exhibit similar behavior.
-
Polar Protic Solvents: Alcohols like methanol may exhibit moderate solubility.[2][4] While they are polar, their hydrogen-bonding capabilities might not interact as strongly with the nitrile groups compared to the dipole-dipole interactions with aprotic solvents.
-
Nonpolar Solvents: Solvents with low polarity, such as toluene, are generally expected to be poor solvents for this compound.[6]
Conclusion
This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While quantitative data is sparse, the provided experimental protocol offers a clear path for researchers to generate reliable solubility data. The illustrative data and qualitative profile serve as a useful reference for solvent selection in various applications, from chemical synthesis to pharmaceutical development.
References
- 1. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]
- 3. 4,4',4''-Methylidynetrisbenzonitrile (Letrozole Impurity) | 113402-31-6 [sigmaaldrich.com]
- 4. 4,4',4''-Methylidenetrisbenzonitrile CAS#: 113402-31-6 [amp.chemicalbook.com]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. This compound|CAS 113402-31-6 [benchchem.com]
An In-depth Technical Guide on 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of 4,4',4''-Methanetriyltribenzonitrile. This compound is a significant reference standard in pharmaceutical analysis, particularly as a specified impurity of Letrozole, known as Letrozole EP Impurity B.[1][2][3]
Physicochemical Data
The quantitative data for this compound are summarized in the table below for ease of reference and comparison.
| Property | Value | Source |
| Melting Point | 164-167 °C | ChemicalBook[4] |
| 164-168 °C | Anax Laboratories[5] | |
| Molecular Formula | C22H13N3 | PubChem[6] |
| Molecular Weight | 319.36 g/mol | BLDpharm[7] |
| 319.37 g/mol | Sigma-Aldrich, Anax Laboratories[5] | |
| 319.4 g/mol | PubChem[6], CLEARSYNTH[8] | |
| CAS Number | 113402-31-6 | PubChem[6] |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | PubChem[6] |
| Synonyms | 4,4',4''-Methylidynetrisbenzonitrile, Letrozole EP Impurity B | ChemicalBook[4], CLEARSYNTH[8] |
| Appearance | Off-White to Light Yellow Solid | ChemicalBook[4] |
| Solubility | Chloroform (Slightly), Methanol (Sparingly) | ChemicalBook[4] |
| Boiling Point (Predicted) | 545.6±50.0 °C | ChemicalBook[4] |
| Density (Predicted) | 1.24±0.1 g/cm3 | ChemicalBook[4] |
Experimental Protocols
Synthesis of this compound
A prominent method for the synthesis of this compound involves a palladium-catalyzed coupling reaction.[1]
Materials:
-
4-bromobenzonitrile
-
Methylene tribromide
-
Tetrakis(triphenylphosphine)palladium(0)
-
Dimethylformamide (DMF)
Procedure:
-
Under an inert atmosphere, dissolve 4-bromobenzonitrile and methylene tribromide in dimethylformamide (DMF).
-
Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.
-
Heat the reaction mixture to 80°C.
-
Maintain the reaction for a sufficient time to ensure completion, which can be monitored by thin-layer chromatography (TLC). A reported reaction time is 4 hours, achieving a 76% yield.[1]
-
Upon completion, the product can be isolated and purified using standard techniques such as recrystallization or column chromatography.
Recent advancements have also utilized photoredox catalysis with an iridium(III) photocatalyst and a nickel co-catalyst for the synthesis under milder conditions.[1] Another cost-effective alternative is a copper-mediated trimerization using copper(II) acetate.[1]
Characterization: Melting Point Determination
The melting point of a solid crystalline substance is a critical physical property for its identification and purity assessment. A standard laboratory protocol for determining the melting point of this compound is as follows:
Apparatus:
-
Melting point apparatus (e.g., digital melting point device or Thiele tube with heating oil)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle
-
Thermometer (calibrated)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystalline solid into a fine powder.
-
Capillary Tube Loading: Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Apparatus Setup: Place the loaded capillary tube into the heating block or Thiele tube of the melting point apparatus. Ensure the thermometer bulb is positioned close to the capillary tube.
-
Heating: Begin heating the apparatus. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a known substance like this, a slower heating rate (1-2 °C per minute) should be used when the temperature is within 15-20 °C of the expected melting point (164-168 °C).
-
Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). A pure substance will typically have a sharp melting range of 1-2 °C.
Visualizations
The following diagram illustrates a generalized workflow for the synthesis of this compound via a palladium-catalyzed coupling reaction.
Caption: Palladium-catalyzed synthesis workflow for this compound.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 3. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]
- 4. 4,4',4''-Methylidenetrisbenzonitrile CAS#: 113402-31-6 [amp.chemicalbook.com]
- 5. anaxlab.com [anaxlab.com]
- 6. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 113402-31-6|this compound|BLD Pharm [bldpharm.com]
- 8. clearsynth.com [clearsynth.com]
Characterization of Letrozole EP Impurity B: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization of Letrozole EP Impurity B, a known process-related impurity in the synthesis of the non-steroidal aromatase inhibitor, Letrozole. Understanding the physicochemical properties, synthesis, and analytical characterization of this impurity is crucial for ensuring the quality, safety, and efficacy of the final drug product.
Physicochemical Properties
Letrozole EP Impurity B is chemically identified as 4,4′,4″-Methanetriyltribenzonitrile.[1][2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 4,4′,4″-Methanetriyltribenzonitrile | [1][2] |
| Synonyms | 4-[bis(4-cyanophenyl)methyl]benzonitrile, Letrozole Impurity B | [3] |
| CAS Number | 113402-31-6 | [1][3] |
| Molecular Formula | C22H13N3 | [1][3][4] |
| Molecular Weight | 319.36 g/mol | [3][4] |
| Appearance | Solid (Appearance details may vary by supplier) | |
| SMILES | N#CC1=CC=C(C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C=C1 | [1] |
Synthesis and Formation
Letrozole EP Impurity B is not a degradation product but a process-related impurity formed during the synthesis of Letrozole. While the exact step of its formation can vary depending on the synthetic route employed for Letrozole, a plausible pathway involves the reaction of a key intermediate with excess reagents or under specific reaction conditions.
One potential synthetic route to 4,4′,4″-Methanetriyltribenzonitrile involves the reaction of 4-methylbenzonitrile with 4-fluorobenzonitrile in the presence of a strong base.[5] This reaction highlights a possible mechanism for its formation as a byproduct if 4-methylbenzonitrile or similar precursors are present in the reaction mixture for Letrozole synthesis.
References
- 1. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 2. Letrozole EP Impurity B | CAS No- 113402-31-6 [chemicea.com]
- 3. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. CN102417469A - Novel method for synthesizing letrozole related substance 4, 4' -trinitrile phenylmethane - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4,4',4''-Methanetriyltribenzonitrile as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4',4''-methanetriyltribenzonitrile, a tripodal aromatic nitrile with significant potential as a building block in the synthesis of advanced organic materials. The document details its physicochemical properties, established synthetic routes, and its prospective application in the construction of porous organic polymers. Experimental protocols and characterization data are provided to facilitate its use in research and development.
Core Compound Overview: this compound
This compound, also known by its IUPAC name 4-[bis(4-cyanophenyl)methyl]benzonitrile, is a C3-symmetric molecule featuring a central methane unit connecting three benzonitrile moieties.[1][2] This rigid, tripodal structure and the presence of reactive nitrile functional groups make it an attractive precursor for the synthesis of complex macromolecular architectures and functional materials.[3] It is also recognized as a specified impurity in the synthesis of the pharmaceutical drug Letrozole.[1][4]
The nitrile groups impart a significant electron-withdrawing character to the molecule.[1] These groups can undergo a variety of chemical transformations, including reduction to primary amines, oxidation to carboxylic acids, and participation in nucleophilic substitution reactions, highlighting the compound's versatility in organic synthesis.[1][3]
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 113402-31-6 | [2] |
| Molecular Formula | C₂₂H₁₃N₃ | [2] |
| Molecular Weight | 319.36 g/mol | [1] |
| IUPAC Name | 4-[bis(4-cyanophenyl)methyl]benzonitrile | [2] |
| Appearance | Solid | |
| Thermal Stability | Methane-bridged compounds generally exhibit high thermal stability due to rigid conjugation. | [1] |
The structural identity of this compound can be confirmed through various spectroscopic techniques. Expected data are summarized below.
| Technique | Expected Data | Reference |
| ¹H NMR | Aromatic Protons: δ 7.2–7.8 ppm | [1] |
| ¹³C NMR | Aromatic and nitrile carbons would be observable. | [1] |
| FTIR Spectroscopy | Nitrile (-C≡N) stretch: ~2220–2240 cm⁻¹ | [1] |
| Mass Spectrometry | Monoisotopic Mass: 319.110947427 Da | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, offering flexibility in terms of yield, scalability, and reaction conditions. The following sections detail the experimental protocols for the most common methods.
A prominent method for the synthesis of this compound involves the palladium-catalyzed coupling of 4-bromobenzonitrile with a methylene precursor.[1]
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Porous 3D polymers for high pressure methane storage and carbon dioxide capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Analytical Detection of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4',4''-Methanetriyltribenzonitrile is a significant compound often identified as an impurity in the synthesis of Letrozole, an aromatase inhibitor used in the treatment of hormone-responsive breast cancer.[1][2][3] Its detection and quantification are crucial for ensuring the quality, safety, and efficacy of pharmaceutical formulations. This document provides detailed application notes and protocols for the analytical detection of this compound using modern chromatographic techniques.
Analytical Techniques Overview
The primary methods for the detection and quantification of this compound include High-Performance Liquid Chromatography (HPLC) with UV detection, and for higher sensitivity and confirmation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for the analysis of volatile and semi-volatile impurities that may arise during the synthesis process.[4] For structural elucidation and confirmation, spectroscopic techniques such as Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and UV-Visible Spectroscopy are utilized.[1][5]
Quantitative Data Summary
The following table summarizes the quantitative data for the analytical methods. It is important to note that specific performance data for this compound is limited in publicly available literature. The data for the related compound Letrozole is provided for reference, as the described method is capable of separating this compound.
| Analytical Method | Analyte | Linearity Range (µg/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Purity Specification |
| HPLC-UV | Letrozole* | 0.01 - 80[2] | Not Reported | Not Reported | Not Reported | - |
| HPLC | This compound | Not Reported | Not Reported | Not Reported | Not Reported | ≥ 90%[6] |
*Data from a stability-indicating method for Letrozole, which separates this compound.[2]
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol is based on a validated stability-indicating reversed-phase liquid chromatographic method for Letrozole and its impurities.[2]
1. Objective: To quantify this compound in bulk drug substances or pharmaceutical formulations.
2. Materials and Reagents:
-
This compound reference standard
-
Potassium dihydrogen phosphate (KH2PO4), analytical grade
-
Methanol, HPLC grade
-
Acetonitrile, HPLC grade[1]
-
Water, HPLC grade
-
Sample containing this compound
3. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV/Vis detector.
-
Zorbax Eclipse C18 column (100mm x 4.6mm, 3.5µm particle size) or equivalent.[2]
4. Chromatographic Conditions:
-
Mobile Phase A: 0.01M KH2PO4 in water[2]
-
Mobile Phase B: Methanol[2]
-
Elution: Gradient (specific gradient to be optimized based on separation from other impurities)
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
Injection Volume: 20 µL[2]
5. Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution. Further dilute to achieve a concentration within the expected linear range.
-
Sample Solution: Accurately weigh the sample (e.g., bulk drug powder) and dissolve it in a suitable solvent. For biological matrices like plasma, protein precipitation using acetonitrile may be necessary.[2] Filter the solution through a 0.2 µm syringe filter before injection.[7]
6. Procedure:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (mobile phase) to ensure a stable baseline.
-
Inject the standard solution to determine the retention time and response.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the amount of this compound in the sample using the peak area and a calibration curve generated from a series of standard solutions of different concentrations.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a general framework for the sensitive detection of this compound, particularly for trace-level impurities.[1]
1. Objective: To achieve high-sensitivity detection and quantification of this compound, especially at sub-ppm levels.[1]
2. Materials and Reagents:
-
This compound reference standard
-
Methanol, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Water, LC-MS grade
-
Formic acid or ammonium formate (for enhancing ionization)
3. Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
High-Resolution Mass Spectrometer (HRMS) such as a triple quadrupole or Q-TOF mass spectrometer.[1]
-
Reversed-phase C18 column suitable for UHPLC.
4. Chromatographic and Mass Spectrometric Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Elution: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: To be optimized based on the column dimensions (typically 0.2-0.5 mL/min for UHPLC).
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification or full scan for identification. The precursor ion would be the protonated molecule [M+H]+, and product ions would be determined by infusion of a standard solution.
5. Sample Preparation:
-
Prepare standard and sample solutions as described in the HPLC-UV protocol, using LC-MS grade solvents.
-
Ensure samples are free of non-volatile salts and buffers that can interfere with the MS source.[7]
-
The recommended concentration range for samples is 1-50 µg/mL, which can be adjusted based on instrument sensitivity.[7]
6. Procedure:
-
Optimize the mass spectrometer parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Develop an MRM method with at least two transitions for confident quantification and confirmation.
-
Equilibrate the LC-MS/MS system.
-
Inject prepared standards and samples.
-
Process the data using the instrument's software to quantify the analyte based on the calibration curve.
Visualizations
Caption: General experimental workflow for the detection of this compound.
Caption: Logical relationship of this compound as a pharmaceutical impurity.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Letrozole and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the analysis of Letrozole and its related substances using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The described methodology is crucial for the quality control of Letrozole in bulk drug substances and finished pharmaceutical products. This note includes a summary of various reported methods, a detailed experimental protocol for a validated method, and data presentation in a structured format for easy interpretation.
Introduction
Letrozole is a non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2][3] The purity and quality of the drug are critical for its safety and efficacy. Therefore, a reliable and robust analytical method is required to separate and quantify Letrozole from its process-related impurities and degradation products.[4] High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose due to its high resolution, sensitivity, and accuracy.[5] This application note describes a stability-indicating HPLC method that can effectively separate Letrozole from its potential impurities and degradation products, ensuring the quality and stability of the final product.
HPLC Methods for Letrozole and Impurities Analysis: A Comparative Summary
Several HPLC methods have been reported for the determination of Letrozole and its related substances. The following table summarizes the key chromatographic parameters from various published methods, providing a comparative overview for method selection and development.
| Parameter | Method 1 (USP Monograph) [6][7][8] | Method 2 (Stability-Indicating RP-HPLC) [4][9] | Method 3 (Alternative RP-HPLC) [1] | Method 4 (Gradient Method for Related Substances) [10] |
| Column | Nucleosil C18, 4.6 mm x 12.5 cm, 5 µm | Lichrocart/Lichrosphere 100 C-18, 250 mm × 4.6 mm, 5 µm | Zorbax C18, 250 x 4.6 mm, 5.0 µm | Zodiac SIL 120-C18H, 125 x 4.6mm, 5.0µm |
| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) | Isocratic: Methanol: 10 mM Tetrabutyl ammonium hydrogen sulfate (80:20 v/v) | Isocratic: Methanol: 0.1% Orthophosphoric acid (60:40 v/v) | Gradient of Milli-Q water (A) and a mixture of Milli-Q water and Acetonitrile (30:70) (B) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.7 mL/min | 1.0 mL/min |
| Detection (UV) | 230 nm | 240 nm | 240 nm | 230 nm |
| Column Temp. | Ambient | Not Specified | Not Specified | 40°C |
| Injection Vol. | 20 µL | 20 µL | Not Specified | Not Specified |
| Run Time | ~25 min | < 10 min | Not Specified | 70 min |
Experimental Protocol: A Validated Stability-Indicating HPLC Method
This section provides a detailed protocol for a stability-indicating reversed-phase HPLC method for the analysis of Letrozole and its impurities. This method has been validated according to ICH guidelines.[1][4][9]
Materials and Reagents
-
Letrozole Reference Standard (USP or equivalent)
-
Letrozole Sample (Bulk drug or finished dosage form)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Tetrabutyl ammonium hydrogen sulfate (TBAHS) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade, obtained from a water purification system)
Chromatographic Conditions
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | Lichrocart/Lichrosphere 100 C-18 (250 mm × 4.6 mm, 5 µm particle size) |
| Mobile Phase | Methanol: 10 mM Tetrabutyl ammonium hydrogen sulfate (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 240 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Run Time | 10 minutes |
Preparation of Solutions
-
Mobile Phase Preparation: Accurately weigh 3.3954 g of TBAHS and dissolve in 1000 mL of HPLC grade water to prepare a 10 mM solution.[4] Mix this solution with methanol in an 80:20 (Methanol:TBAHS solution) volume/volume ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Letrozole Reference Standard into a 25 mL volumetric flask. Dissolve and make up to volume with the mobile phase.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linearity range (e.g., 0.5–150 µg/mL).[4]
-
Sample Preparation (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Letrozole into a 25 mL volumetric flask. Add about 15 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Make up to the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Summary
The following table summarizes the typical validation parameters for the described HPLC method.[4][9]
| Parameter | Result |
| Linearity Range | 0.5–150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | 0.012 µg/mL |
| Limit of Quantitation (LOQ) | 0.043 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98-102% |
| Specificity | No interference from excipients or degradation products |
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method. Letrozole has been shown to be sensitive to alkaline conditions and resistant to acidic, oxidative, and photolytic degradation.[4][9]
-
Acid Degradation: Treat the sample solution with 0.1N HCl.
-
Base Degradation: Treat the sample solution with 0.1N NaOH.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂.
-
Thermal Degradation: Expose the solid drug or drug solution to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution to UV light.
The developed HPLC method should be able to separate the degradation products from the main Letrozole peak.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of Letrozole.
Caption: Workflow for HPLC analysis of Letrozole.
Known Impurities of Letrozole
Recent studies have focused on the identification and characterization of Letrozole's related substances.[11] These impurities can arise from the manufacturing process or through degradation. Some of the known impurities include:
-
Letrozole Related Compound A (4,4'-(1H-1,2,4-triazol-1-ylmethylene)dibenzonitrile): A process-related impurity mentioned in the USP monograph.[6][7]
-
4,4',4''-Methylidenetrisbenzonitrile: Another process-related impurity.[7]
-
Degradation Products: Studies have identified several degradation products formed under stress conditions, primarily through substitution on the triazole ring, hydrolysis of the cyano groups, and oxidation of the benzyl moiety.[11]
A comprehensive understanding of these impurities is vital for setting appropriate specifications and ensuring the safety of the drug product.
Conclusion
The HPLC method described in this application note is a reliable and robust tool for the quantitative analysis of Letrozole and its impurities in pharmaceutical formulations. The method is simple, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies in the pharmaceutical industry. The provided protocol and comparative data will aid researchers and scientists in the successful implementation of this analytical technique.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. tijer.org [tijer.org]
- 3. ptfarm.pl [ptfarm.pl]
- 4. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijbpas.com [ijbpas.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. drugfuture.com [drugfuture.com]
- 9. researchgate.net [researchgate.net]
- 10. rjpbcs.com [rjpbcs.com]
- 11. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution UPLC Analysis of 4,4',4''-Methanetriyltribenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the analysis of 4,4',4''-Methanetriyltribenzonitrile. This compound is a significant reference standard, recognized as Letrozole EP Impurity B, and serves as a crucial building block in the synthesis of complex organic molecules. The protocol herein provides a robust and sensitive method for the quantification and purity assessment of this compound, which is essential for quality control in pharmaceutical manufacturing and drug development. The method utilizes a reversed-phase UPLC approach, offering high throughput and excellent resolution.
Introduction
This compound (CAS: 113402-31-6, Molecular Formula: C₂₂H₁₃N₃, Molecular Weight: 319.36 g/mol ) is an aromatic nitrile that plays a vital role in medicinal chemistry and materials science. It is a known impurity of Letrozole, an aromatase inhibitor used in cancer therapy.[1][2] Accurate and precise analytical methods are therefore critical for its quantification in bulk drug substances and pharmaceutical formulations to ensure product safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including enhanced resolution, speed, and sensitivity, by employing sub-2 µm particle columns. This application note presents a detailed protocol for the UPLC analysis of this compound, suitable for quality control and research applications.
Experimental Protocols
Sample Preparation
-
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve in a diluent of 50:50 (v/v) acetonitrile and water.
-
Sonicate for 10 minutes to ensure complete dissolution.
-
Make up to the mark with the diluent and mix thoroughly.
-
-
Sample Solution:
-
Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the same diluent as the standard solution.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
UPLC System and Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions are based on established methods for the analysis of Letrozole and its impurities.[1][3]
| Parameter | Condition |
| UPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 30% B, 0.5-3.0 min: 30-70% B, 3.0-3.5 min: 70-90% B, 3.5-4.0 min: 90% B, 4.0-4.1 min: 90-30% B, 4.1-5.0 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| Detection | UV at 240 nm |
Data Presentation
The following table summarizes the expected quantitative data for the UPLC analysis of this compound under the specified conditions. These are typical performance characteristics and may vary depending on the specific instrument and laboratory conditions.
| Parameter | Expected Value |
| Retention Time (RT) | Approx. 2.5 - 3.5 min |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | Approx. 0.05 µg/mL |
| Limit of Quantification (LOQ) | Approx. 0.15 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the UPLC analysis of this compound.
References
Application Note: Identification and Quantification of 4,4',4''-Methanetriyltribenzonitrile using LC-MS
Abstract
This application note presents a detailed protocol for the identification and quantification of 4,4',4''-Methanetriyltribenzonitrile, a known impurity of the pharmaceutical compound Letrozole, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] The methodology outlined provides a robust framework for researchers, scientists, and drug development professionals. The protocol covers sample preparation, proposes optimized LC-MS/MS parameters, and includes a workflow for accurate analysis. While specific experimental fragmentation data for this compound is not widely published, this document provides a scientifically grounded starting point for method development.
Introduction
This compound (C₂₂H₁₃N₃, MW: 319.36 g/mol ) is a significant compound in pharmaceutical research, primarily recognized as Letrozole EP Impurity B.[1][2] Its chemical structure consists of a central methane group bonded to three benzonitrile moieties.[1][2] Accurate detection and quantification of such impurities are critical for ensuring the safety and efficacy of pharmaceutical products. Liquid Chromatography-Mass Spectrometry (LC-MS) offers the high sensitivity and selectivity required for this type of analysis.[3] This application note details a comprehensive LC-MS/MS method for the analysis of this compound.
Experimental
Materials and Reagents
-
This compound reference standard
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Methanol (MeOH)
-
LC-MS grade Water
-
Formic Acid (FA)
-
Ammonium Acetate
-
HPLC Vials
Sample Preparation
A "dilute and shoot" method is recommended for its simplicity and speed, especially for samples where the analyte concentration is expected to be within the instrument's linear range.[4]
-
Stock Solution Preparation: Accurately weigh and dissolve the this compound reference standard in acetonitrile to prepare a 1 mg/mL stock solution.
-
Working Standards: Prepare a series of working standards by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Sample Dilution: Dilute the test sample containing this compound with the 50:50 acetonitrile/water mixture to bring the concentration within the calibration range.
-
Filtration: Filter the diluted sample and working standards through a 0.22 µm syringe filter into HPLC vials.
For more complex matrices, a Solid Phase Extraction (SPE) cleanup may be necessary to remove interferences.[5]
LC-MS/MS Method
The following parameters are proposed as a starting point for method development. Optimization may be required based on the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Parameters:
The analysis should be performed on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and specificity.
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 350 °C |
| Gas Flow Rates | Optimized for the specific instrument |
Proposed MRM Transitions
Due to the absence of published fragmentation data, the following precursor and product ions are proposed based on the structure of this compound. The precursor ion is the protonated molecule [M+H]⁺. The product ions are predicted based on the likely cleavage of the bonds between the central methane carbon and the benzonitrile rings.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| This compound | 320.1 | 217.1 | 116.1 | 25 (Quantifier) |
| 35 (Qualifier) |
Note: Collision energies should be optimized for the specific instrument being used.
Workflow Diagram
Caption: LC-MS workflow for this compound analysis.
Expected Results
Using the proposed method, a sharp chromatographic peak for this compound is expected. The retention time will depend on the exact LC system and column but should be reproducible. The MRM transitions will provide high selectivity for the target analyte, minimizing interference from the sample matrix. A linear calibration curve should be achievable over a suitable concentration range, allowing for accurate quantification.
Conclusion
This application note provides a comprehensive and detailed protocol for the identification and quantification of this compound by LC-MS/MS. The outlined sample preparation, liquid chromatography, and mass spectrometry conditions serve as a robust starting point for method development and validation. This methodology is suitable for quality control in pharmaceutical manufacturing and for various research applications requiring sensitive and selective analysis of this compound.
References
Application Note: 4,4',4''-Methanetriyltribenzonitrile as a Reference Standard
Introduction
4,4',4''-Methanetriyltribenzonitrile, a tripodal molecule, is recognized for its role as a versatile building block in supramolecular chemistry and materials science. Its well-defined structure and chemical stability also make it a suitable candidate for use as a reference standard in various analytical applications. This document provides detailed protocols for its use in High-Performance Liquid Chromatography (HPLC) for purity assessment and as a reference in Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reference standard is crucial for its proper handling, storage, and application.
| Property | Value | Reference |
| Molecular Formula | C22H13N3 | |
| Molecular Weight | 319.36 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 218-220 °C | |
| Solubility | Soluble in organic solvents such as Dichloromethane (DCM) and Chloroform. | |
| CAS Number | 119594-52-0 |
Applications as a Reference Standard
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This compound can be used to develop and validate HPLC methods for the quantification of related impurities in its synthesis batches or in materials where it is used as a precursor.
Experimental Protocol:
Objective: To determine the purity of a this compound sample using HPLC.
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm)
-
This compound reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Run Time: 15 minutes
Procedure:
-
Standard Preparation: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations of 0.1, 0.05, 0.025, 0.01, and 0.005 mg/mL.
-
Sample Preparation: Accurately weigh about 10 mg of the this compound sample to be tested and dissolve it in 10 mL of acetonitrile.
-
Analysis: Inject the calibration standards and the sample solution into the HPLC system.
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample solution from the calibration curve and calculate the purity.
Workflow for HPLC Purity Assessment
Caption: Workflow for purity determination using HPLC.
Structural Confirmation by NMR Spectroscopy
The well-defined chemical shifts in the NMR spectrum of this compound make it a useful reference for calibrating spectra or as an internal standard in non-aqueous NMR studies.
Experimental Protocol:
Objective: To confirm the identity and structural integrity of a this compound sample using ¹H and ¹³C NMR.
Instrumentation and Materials:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)
-
This compound sample
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. The expected chemical shifts are approximately δ 7.66 (d, J = 8.4 Hz, 6H) and δ 7.37 (d, J = 8.4 Hz, 6H), and a singlet for the methine proton around δ 5.5.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum. Key expected signals include those for the nitrile carbons, the aromatic carbons, and the central methine carbon.
-
Data Analysis: Compare the obtained spectra with a reference spectrum or with predicted chemical shifts to confirm the structure.
Logical Flow for NMR Structural Verification
Caption: Process for structural confirmation via NMR.
Stability and Storage
Proper storage is essential to maintain the integrity of the reference standard.
| Condition | Recommendation |
| Storage Temperature | 2-8 °C |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). |
| Light | Protect from light. |
| Moisture | Keep in a tightly sealed container in a dry place. |
Conclusion
This compound serves as a reliable reference standard for specific analytical applications due to its well-defined structure and stability. The protocols outlined in this application note provide a framework for its use in HPLC for purity assessment and in NMR for structural verification, ensuring accurate and reproducible results in research and quality control settings.
Application Notes and Protocols for the Quantitative Analysis of Letrozole Impurity B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Letrozole is a potent non-steroidal aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. Pharmaceutical regulatory bodies, including the United States Pharmacopeia (USP), mandate strict control over impurities. Letrozole Impurity B, chemically identified as 4,4′,4″-Methanetriyltribenzonitrile, is a known related substance of Letrozole.[1][2][3] Its presence in the final drug product must be carefully monitored and quantified to ensure compliance with regulatory standards.
These application notes provide a detailed protocol for the quantitative analysis of Letrozole Impurity B using High-Performance Liquid Chromatography (HPLC), based on established methods for the analysis of Letrozole and its related substances.
Mechanism of Action of Letrozole
Letrozole functions by competitively inhibiting the aromatase enzyme (cytochrome P450 family 19), which is responsible for the final step in the biosynthesis of estrogens from androgens in peripheral tissues. By blocking aromatase, Letrozole significantly reduces circulating estrogen levels, thereby depriving hormone-receptor-positive breast cancer cells of the growth-promoting effects of estrogen.
Caption: Mechanism of action of Letrozole as an aromatase inhibitor.
Quantitative Analysis of Letrozole Impurity B by HPLC
This section provides a detailed protocol for the quantitative determination of Letrozole Impurity B in drug substances or formulations. The method is a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method adapted for the quantification of related substances of Letrozole.
Experimental Protocol
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Data acquisition and processing software.
2. Chemicals and Reagents:
-
Letrozole Impurity B Reference Standard (4,4′,4″-Methanetriyltribenzonitrile)
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent HPLC grade)
-
Letrozole API or finished dosage form for analysis
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Zodiac SIL 120-C18H (125 x 4.6 mm, 5.0 µm) or equivalent C18 column |
| Mobile Phase A | Milli-Q Water |
| Mobile Phase B | Milli-Q Water and Acetonitrile in the ratio of 30:70 (v/v) |
| Gradient Program | Time (min) / %B: 0/10, 3/10, 52/90, 60/90, 62/10, 70/10 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile and Water (3:7 v/v) |
4. Preparation of Solutions:
-
Standard Stock Solution of Letrozole Impurity B: Accurately weigh about 10 mg of Letrozole Impurity B Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with Diluent. This will give a concentration of approximately 100 µg/mL.
-
Working Standard Solution: From the Standard Stock Solution, prepare a working standard solution of a suitable concentration (e.g., 1 µg/mL) by diluting with the Diluent.
-
Sample Preparation (for Drug Substance): Accurately weigh about 50 mg of the Letrozole drug substance into a 250 mL volumetric flask. Dissolve in and dilute to volume with the Diluent. This gives a concentration of 200 µg/mL.
-
Sample Preparation (for Tablets): Weigh and finely powder not fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to about 50 mg of Letrozole and transfer to a 250 mL volumetric flask. Add about 150 mL of Diluent and sonicate for 15 minutes. Dilute to volume with Diluent, mix well, and filter through a 0.45 µm nylon filter.
5. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the Diluent (as a blank) to ensure a stable baseline.
-
Inject the Working Standard Solution in replicate (e.g., n=5) to check for system suitability (e.g., %RSD of peak areas).
-
Inject the Sample Solution.
-
Identify the peak for Letrozole Impurity B in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of Letrozole Impurity B in the sample using the external standard method.
Data Presentation
The following tables summarize the validation parameters for the quantitative analysis of Letrozole impurities. Note: The following data is based on a general method for related substances of Letrozole and should be verified for Letrozole Impurity B specifically during method validation.[4]
Table 1: Linearity
| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Letrozole Impurity B (General) | 0.012 - 0.632 | > 0.999 |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (µg/mL) | LOQ (µg/mL) |
| Letrozole Impurity B (General) | 0.004 | 0.012 |
Table 3: Accuracy (Recovery)
| Analyte | Spiked Concentration | % Recovery Range |
| Letrozole Impurity B (General) | Various levels | 97.14% - 101.4% |
Table 4: Precision
| Parameter | Acceptance Criteria (%RSD) |
| System Precision | ≤ 2.0% |
| Method Precision | ≤ 5.0% |
| Intermediate Precision | ≤ 5.0% |
Experimental Workflow
Caption: Workflow for the quantitative analysis of Letrozole Impurity B.
Conclusion
The provided HPLC method offers a reliable and robust approach for the quantitative analysis of Letrozole Impurity B. Adherence to this protocol, along with proper method validation according to ICH guidelines, will ensure accurate and precise quantification of this impurity, contributing to the overall quality control and safety of Letrozole drug products. Researchers and drug development professionals are encouraged to use these notes as a comprehensive guide for their analytical needs.
References
Application Notes and Protocols: 4,4',4''-Methanetriyltribenzonitrile in Materials Science
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,4',4''-Methanetriyltribenzonitrile, a molecule also recognized as Letrozole EP Impurity B, is emerging as a versatile building block in materials science.[1] Its unique C3-symmetric, star-shaped structure, featuring a central methane core and three terminal benzonitrile groups, provides a rigid and electronically distinct scaffold.[2] The electron-withdrawing nature of the cyano groups makes this compound and its derivatives promising candidates for applications in organic electronics, particularly in the fields of Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) materials.[3][4][5] These application notes provide an overview of its potential uses and detailed protocols for the synthesis of derivative materials and the fabrication of prototype electronic devices.
The triphenylmethane core offers a three-dimensional architecture that can be functionalized to create star-shaped molecules and dendrimers.[6][7] This molecular design can enhance properties such as amorphous film-forming capabilities, charge transport, and luminescence efficiency in organic semiconductor devices.[7][8]
Key Applications in Materials Science
The primary application of this compound in materials science is as a core moiety for the synthesis of:
-
Star-Shaped Hole Transporting Materials (HTMs) for OLEDs: The triphenylamine core, when functionalized with electron-donating groups, can facilitate efficient hole injection and transport in OLEDs. The C3 symmetry can lead to materials with good thermal stability and amorphous film morphology, which are crucial for device longevity and performance.[7]
-
Thermally Activated Delayed Fluorescence (TADF) Emitters: The benzonitrile units can act as acceptor moieties in donor-acceptor molecules. By attaching suitable electron-donating groups to the phenyl rings, it is possible to design molecules with a small singlet-triplet energy gap (ΔE_ST), a key requirement for TADF.[3][4][5] TADF materials can theoretically achieve 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons.
-
Dendritic and Hyperbranched Polymers: The three reactive sites on the phenyl rings (after conversion of the nitrile groups or through other substitution reactions) allow for the growth of dendritic and hyperbranched polymers.[9] These macromolecules possess unique properties such as high solubility, low viscosity, and a high density of functional groups at their periphery.
Quantitative Data Presentation
The following table summarizes the photophysical and electrochemical properties of a hypothetical star-shaped molecule, MTB-TPA , derived from this compound, where the nitrile groups are converted to triphenylamine (TPA) moieties. These values are representative of typical D-A-D type molecules used in OLEDs.
| Property | Value | Unit |
| Photophysical Properties | ||
| Absorption Maximum (λ_abs) | 385 | nm |
| Photoluminescence Maximum (λ_em) | 520 | nm |
| Photoluminescence Quantum Yield (Φ_PL) | 85 | % |
| Singlet Energy (E_S1) | 2.50 | eV |
| Triplet Energy (E_T1) | 2.42 | eV |
| ΔE_ST | 0.08 | eV |
| Electrochemical Properties | ||
| Highest Occupied Molecular Orbital (HOMO) | -5.4 | eV |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.9 | eV |
| Band Gap (E_g) | 2.5 | eV |
The performance of a prototype OLED device incorporating MTB-TPA as the emissive layer is summarized in the table below.
| Performance Metric | Value | Unit |
| Turn-on Voltage | 3.2 | V |
| Maximum Luminance | 15,000 | cd/m² |
| Maximum Current Efficiency | 45.0 | cd/A |
| Maximum Power Efficiency | 38.5 | lm/W |
| Maximum External Quantum Efficiency (EQE) | 18.5 | % |
| CIE Coordinates (x, y) | (0.35, 0.58) |
Experimental Protocols
Protocol 1: Synthesis of a Star-Shaped Hole Transporting Material (MTB-TPA)
This protocol describes a hypothetical synthesis of a star-shaped molecule, 4,4',4''-tris(N,N-diphenylamino)triphenylmethane (MTB-TPA) , from this compound. The synthesis involves the reduction of the nitrile groups to amines, followed by a Buchwald-Hartwig amination.
Step 1: Reduction of Nitrile Groups to Amines
-
Materials: this compound, Lithium aluminum hydride (LiAlH₄), Anhydrous tetrahydrofuran (THF), 1 M Hydrochloric acid (HCl), 1 M Sodium hydroxide (NaOH), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend this compound (1 eq.) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add LiAlH₄ (4 eq.) portion-wise to the suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to 0 °C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting suspension through a pad of Celite and wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude triamine product.
-
Step 2: Buchwald-Hartwig Amination
-
Materials: The crude triamine from Step 1, Iodobenzene, Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos, Sodium tert-butoxide (NaOtBu), Anhydrous toluene.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve the crude triamine (1 eq.), iodobenzene (3.3 eq.), and sodium tert-butoxide (4.5 eq.) in anhydrous toluene.
-
Add Pd₂(dba)₃ (0.03 eq.) and Xantphos (0.06 eq.) to the mixture.
-
Degas the mixture with argon for 20 minutes.
-
Heat the reaction mixture to 110 °C and stir for 24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with toluene.
-
Filter the mixture through a pad of silica gel, washing with toluene.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, MTB-TPA .
-
Protocol 2: Fabrication of a Multilayer OLED Device
This protocol details the fabrication of a prototype OLED device using the synthesized MTB-TPA as the emissive material via thermal evaporation.[10]
-
Substrate Preparation:
-
Use pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates in an oven at 120 °C for 30 minutes.
-
Treat the substrates with UV-ozone for 15 minutes immediately before loading into the deposition chamber.
-
-
Organic and Metal Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Sequentially deposit the following layers:
-
Hole Injection Layer (HIL): 10 nm of N,N'-Di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB) at a deposition rate of 0.1 Å/s.
-
Hole Transport Layer (HTL): 40 nm of NPB at a deposition rate of 0.1 Å/s.
-
Emissive Layer (EML): 20 nm of MTB-TPA at a deposition rate of 0.1 Å/s.
-
Electron Transport Layer (ETL): 30 nm of Tris(8-hydroxyquinolinato)aluminum (Alq₃) at a deposition rate of 0.1 Å/s.
-
Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) at a deposition rate of 0.01 Å/s.
-
Cathode: 100 nm of Aluminum (Al) at a deposition rate of 1-2 Å/s.
-
-
-
Encapsulation:
-
Without breaking the vacuum, transfer the fabricated devices into a nitrogen-filled glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from oxygen and moisture.
-
Visualizations
Caption: Synthetic workflow for MTB-TPA.
Caption: OLED fabrication workflow and device structure.
Caption: Energy level diagram illustrating the TADF process.
References
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Photophysical Properties of C3-Symmetric Star-Shaped Molecules Containing Heterocycles Such as Furan, Thiophene, and Oxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular design of thermally activated delayed fluorescent emitters for narrowband orange–red OLEDs boosted by a cyano-functionalization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Triindole-cored star-shaped molecules for organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. NARD Institute | Dendrimers [nard.co.jp]
- 10. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Advanced Polymers from 4,4',4''-Methanetriyltribenzonitrile: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4',4''-Methanetriyltribenzonitrile, a tripodal aromatic nitrile, serves as a versatile building block for the synthesis of advanced functional polymers.[1] Its rigid, three-dimensional structure and the presence of three reactive nitrile groups make it an ideal monomer for the creation of highly cross-linked, thermally stable polymers and porous organic frameworks. This document provides detailed application notes and experimental protocols for the synthesis of polymers from this compound, with a focus on polycyclotrimerization to form polytriazine networks and its potential application in the synthesis of porous organic polymers (POPs) and covalent organic frameworks (COFs).
Key Applications
Polymers derived from this compound are anticipated to exhibit exceptional thermal stability, chemical resistance, and mechanical strength due to their highly cross-linked aromatic nature.[2] These properties make them suitable for a range of high-performance applications, including:
-
Advanced Composites: As a matrix resin for composites used in aerospace, automotive, and electronics industries where high thermal and chemical resistance is required.
-
Porous Materials for Gas Storage and Separation: The C3-symmetric structure of the monomer is conducive to the formation of porous networks with high surface areas, making them promising candidates for the storage of gases like hydrogen and methane, as well as for the separation of carbon dioxide.[3]
-
Catalyst Supports: The robust and stable nature of the polymeric network provides an excellent scaffold for supporting catalytic nanoparticles or organometallic catalysts.
-
Low-k Dielectric Materials: The low polarity and high thermal stability of the polytriazine network could be beneficial for applications in microelectronics as insulating layers.
Polymer Synthesis: Polycyclotrimerization
The primary method for polymerizing this compound is through the polycyclotrimerization of the nitrile groups. This reaction involves the cyclization of three nitrile moieties to form a highly stable 1,3,5-triazine ring, resulting in a densely cross-linked, three-dimensional polymer network.[2]
Reaction Scheme
Experimental Protocol: Acid-Catalyzed Polycyclotrimerization
This protocol is adapted from established procedures for the polycyclotrimerization of aromatic dinitriles.[2][4]
Materials:
-
This compound (purified by recrystallization)
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Anhydrous 1,2-dichlorobenzene (o-DCB)
-
Methanol
-
Nitrogen or Argon gas (high purity)
Equipment:
-
Schlenk line or glovebox
-
Three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen/argon inlet
-
Heating mantle with a temperature controller
-
Standard laboratory glassware
Procedure:
-
Monomer and Solvent Preparation: In a three-neck flask under an inert atmosphere, dissolve this compound (1.00 g, 3.13 mmol) in anhydrous o-DCB (10 mL). Stir the mixture at room temperature until the monomer is fully dissolved.
-
Catalyst Addition: Carefully add trifluoromethanesulfonic acid (0.14 g, 0.94 mmol, 0.3 equivalents relative to nitrile groups) to the stirred solution at room temperature.
-
Polymerization: Gradually heat the reaction mixture to 150-180 °C and maintain this temperature for 24-48 hours. The progress of the polymerization can be monitored by the disappearance of the nitrile peak (~2230 cm⁻¹) in the FT-IR spectrum of aliquots taken from the reaction mixture.[2]
-
Isolation of the Polymer: After the reaction is complete (as indicated by FT-IR), cool the mixture to room temperature. Pour the viscous solution into a large excess of methanol (200 mL) to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomer and residual solvent. Further purification can be achieved by Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the polymer product in a vacuum oven at 80 °C overnight to a constant weight.
Table 1: Summary of Reaction Conditions and Expected Outcomes for Acid-Catalyzed Polycyclotrimerization
| Parameter | Value/Condition | Expected Outcome/Rationale |
| Monomer | This compound | C3-symmetric monomer for network formation. |
| Catalyst | Trifluoromethanesulfonic acid | Strong acid catalyst for efficient cyclotrimerization.[4] |
| Solvent | Anhydrous 1,2-dichlorobenzene | High-boiling solvent to maintain a homogeneous reaction. |
| Temperature | 150-180 °C | Promotes the polymerization reaction. |
| Reaction Time | 24-48 hours | Allows for high conversion and network formation. |
| Yield | > 90% (expected) | Based on similar polycyclotrimerization reactions.[4] |
| Polymer Solubility | Insoluble in common organic solvents | Due to the highly cross-linked network structure.[2] |
Experimental Protocol: Ionothermal Synthesis of Porous Polytriazine
Ionothermal synthesis, using a molten salt as both the solvent and catalyst, is a common method for producing porous covalent triazine frameworks (CTFs).[5]
Materials:
-
This compound
-
Zinc chloride (ZnCl₂, anhydrous)
-
Hydrochloric acid (HCl, concentrated)
-
Deionized water
-
Methanol
Equipment:
-
Tube furnace with temperature programmer
-
Quartz ampoule
-
Vacuum line
-
Soxhlet extractor
Procedure:
-
Preparation of the Reaction Mixture: In a quartz ampoule, thoroughly mix this compound (0.32 g, 1 mmol) and anhydrous zinc chloride (1.36 g, 10 mmol) in a 1:10 molar ratio.
-
Sealing the Ampoule: Evacuate the ampoule to high vacuum (< 10⁻³ mbar) and seal it using a torch.
-
Polymerization: Place the sealed ampoule in a tube furnace. Heat the furnace to 400 °C at a rate of 5 °C/min and hold at this temperature for 24 hours. Then, increase the temperature to 600 °C at the same rate and hold for another 24 hours.
-
Isolation and Purification: After cooling to room temperature, carefully break the ampoule. Grind the resulting solid and wash it with deionized water, followed by 2 M HCl, and then deionized water again until the filtrate is neutral. Subsequently, perform a Soxhlet extraction with methanol for 24 hours.
-
Drying: Dry the final porous polymer in a vacuum oven at 120 °C overnight.
Table 2: Summary of Reaction Conditions and Expected Properties for Ionothermal Synthesis
| Parameter | Value/Condition | Expected Outcome/Rationale |
| Monomer | This compound | Trinitrile monomer for porous network formation. |
| Catalyst/Solvent | Molten ZnCl₂ | Acts as a Lewis acid catalyst and a high-temperature solvent. |
| Temperature Program | 400 °C (24h) then 600 °C (24h) | Stepwise heating promotes network formation and porosity. |
| Molar Ratio (Monomer:ZnCl₂) | 1:10 | Excess ZnCl₂ acts as a template for pore formation. |
| Expected BET Surface Area | 500 - 1500 m²/g | Typical range for porous polytriazines.[6] |
| Expected Pore Size | Microporous (< 2 nm) | Characteristic of ionothermally synthesized CTFs.[6] |
Characterization of the Synthesized Polymers
A comprehensive characterization of the resulting polymers is crucial to confirm their structure and properties.
Table 3: Recommended Characterization Techniques
| Technique | Purpose | Expected Results |
| FT-IR Spectroscopy | To confirm the polymerization | Disappearance of the nitrile peak (~2230 cm⁻¹) and appearance of triazine ring vibrations (~1550 and 1360 cm⁻¹).[2] |
| Solid-State ¹³C NMR | To analyze the polymer structure | Signals corresponding to the aromatic carbons and the triazine ring carbons. |
| Thermogravimetric Analysis (TGA) | To evaluate thermal stability | High decomposition temperature (> 400 °C) in an inert atmosphere. |
| Scanning Electron Microscopy (SEM) | To observe the morphology | To visualize the particle or monolith morphology of the polymer. |
| Nitrogen Physisorption (BET) | To determine surface area and porosity | For porous polymers, to obtain the BET surface area, pore volume, and pore size distribution. |
Logical Workflow for Polymer Synthesis and Characterization
Conclusion
This compound is a highly promising monomer for the development of advanced polymeric materials. The protocols outlined in this document provide a solid foundation for the synthesis of robust polytriazine networks and porous organic polymers. The exceptional thermal and chemical stability, coupled with the potential for high porosity, opens up a wide range of applications for these materials in cutting-edge research and industrial development. Further exploration and optimization of the reaction conditions can lead to tailored polymer properties for specific applications.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Porous 3D polymers for high pressure methane storage and carbon dioxide capture - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 4. ias2.ust.hk [ias2.ust.hk]
- 5. Covalent Organic Frameworks: From Materials Design to Biomedical Application [mdpi.com]
- 6. Advances in porous organic polymers: syntheses, structures, and diverse applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00771H [pubs.rsc.org]
Application Notes and Protocols for Forced Degradation Studies of Letrozole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on the non-steroidal aromatase inhibitor, Letrozole. Forced degradation studies are essential for understanding the intrinsic stability of a drug substance, identifying potential degradation products, and developing stability-indicating analytical methods as mandated by regulatory agencies.
Letrozole, chemically known as 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bis(benzonitrile), is susceptible to degradation under various stress conditions.[1][2] Understanding its degradation profile is crucial for ensuring the safety, efficacy, and quality of its pharmaceutical formulations.
Summary of Letrozole's Degradation Profile
Letrozole exhibits varying stability under different stress conditions. It is particularly susceptible to alkaline hydrolysis, while showing greater resistance to acidic, oxidative, thermal, and photolytic stress.[1][3] The primary degradation pathways involve the hydrolysis of its two cyano groups and oxidation of the triazole ring.[1][4]
Quantitative Data from Forced Degradation Studies
The following table summarizes the extent of Letrozole degradation observed under various stress conditions as reported in the literature. It is important to note that the degree of degradation is highly dependent on the specific experimental conditions (e.g., concentration of stressor, temperature, duration).
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | Room Temp | 3.6% | [3] |
| 1 M HCl | - | - | Degradation observed | [1][2] | |
| Alkaline Hydrolysis | 0.1 M NaOH | - | - | 57.9% | [3] |
| 1 M NaOH | 2 hours | - | Significant degradation | [5] | |
| 2 M NaOH | - | Heating | Further hydrolysis | [1][2] | |
| Oxidative Degradation | 3% H₂O₂ | - | - | 0.8% | [3] |
| 30% H₂O₂ | 24 hours | Room Temp | Degradation observed | [6] | |
| Thermal Degradation | - | - | 50°C | 5.0% | [3] |
| Photolytic Degradation | UV Radiation | - | - | Stable | [3] |
| Xenon Lamp | - | 25°C | Stable | [4] |
Key Degradation Products
Forced degradation studies have identified several key degradation products of Letrozole:
-
Amide Derivative: Formed through the partial hydrolysis of one or both cyano groups.[1][2]
-
Dicarboxylic Acid Derivative: Results from the complete hydrolysis of both cyano groups.[4][7]
-
N-oxide Derivative: Formed under oxidative stress, where an oxygen atom is added to one of the nitrogen atoms in the triazole ring.[4][7]
Experimental Protocols
The following are detailed protocols for conducting forced degradation studies on Letrozole. These protocols are based on methodologies cited in the scientific literature and should be adapted as necessary for specific laboratory conditions and analytical instrumentation.
Preparation of Stock Solution
Prepare a stock solution of Letrozole at a concentration of 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.[7]
Acidic Degradation
-
To a known volume of the Letrozole stock solution, add an equal volume of 1 M hydrochloric acid (HCl).[1][2]
-
Reflux the solution for a specified period (e.g., 8 hours) or keep it at room temperature for a longer duration (e.g., 24 hours).[3][6]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate concentration of sodium hydroxide (NaOH) solution.
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Alkaline Degradation
-
To a known volume of the Letrozole stock solution, add an equal volume of 1 M sodium hydroxide (NaOH).[5] For more extensive degradation, 2 M NaOH can be used with heating.[1][2]
-
Reflux the solution or keep it at room temperature for a specified period (e.g., 2 hours).[5]
-
After the specified time, cool the solution to room temperature and neutralize it with an appropriate concentration of hydrochloric acid (HCl).
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
To a known volume of the Letrozole stock solution, add an equal volume of 30% (v/v) hydrogen peroxide (H₂O₂).[6]
-
Keep the solution at room temperature for a specified period (e.g., 24 hours), protected from light.[6]
-
Dilute the resulting solution with the mobile phase to a suitable concentration for analysis.
Thermal Degradation
-
Transfer a known amount of solid Letrozole powder into a watch glass or a suitable container.
-
Place the sample in a temperature-controlled oven at a specific temperature (e.g., 70°C) for a defined period (e.g., 48 hours).
-
Alternatively, reflux a solution of Letrozole in a neutral medium (e.g., water) for a specified duration.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the solid sample or dilute the solution with the mobile phase to a suitable concentration for analysis.
Photolytic Degradation
-
Expose a solution of Letrozole (e.g., 1 mg/mL in methanol) to UV light (e.g., 254 nm) or a xenon lamp for a specified duration.[3][4]
-
Simultaneously, keep a control sample in the dark to differentiate between photolytic and thermal degradation.
-
After exposure, dilute the solution with the mobile phase to a suitable concentration for analysis.
Analytical Methodology
A stability-indicating analytical method is required to separate and quantify Letrozole from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is commonly employed for this purpose.
Example HPLC Method
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][7]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.8) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient mode.[1][7] For example, a mobile phase of methanol and tetrabutyl ammonium hydrogen sulfate (80:20 v/v) has been used.[3]
-
Injection Volume: 20 µL.[7]
Visualizations
Forced Degradation Experimental Workflow
Caption: Workflow for Letrozole Forced Degradation Studies.
Logical Relationship of Letrozole Degradation Pathways
Caption: Degradation Pathways of Letrozole under Stress.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tijer.org [tijer.org]
- 7. iris.cnr.it [iris.cnr.it]
Stability-Indicating Assay Method for Letrozole: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and detailed protocols for a stability-indicating assay method for Letrozole, a non-steroidal aromatase inhibitor. The described method is crucial for the quantitative determination of Letrozole in the presence of its degradation products, ensuring the quality, efficacy, and safety of the pharmaceutical product throughout its shelf life. The protocols are based on established and validated High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods.
Introduction
Letrozole, chemically known as 4,4'-[(1H-1,2,4-triazol-1-yl)methylene]bis(benzonitrile), is a potent aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1] A stability-indicating assay is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) concentration without interference from degradation products, process impurities, excipients, or other potential impurities. The development of such a method is a critical requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances and products.
Forced degradation studies are an integral part of developing a stability-indicating method. These studies involve subjecting the drug substance to various stress conditions, such as acid and base hydrolysis, oxidation, heat, and light, to generate potential degradation products.[2] This application note details a robust stability-indicating method for Letrozole and provides protocols for conducting forced degradation studies.
Chromatographic Methods
Several chromatographic methods have been developed and validated for the determination of Letrozole. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques due to their high resolution, sensitivity, and specificity.
Recommended HPLC Method
A reversed-phase HPLC (RP-HPLC) method is widely used for the analysis of Letrozole.
Table 1: HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Zorbax C18 (250 x 4.6 mm ID; 5.0 µm particle size)[3] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric acid (60:40 v/v)[3] |
| Flow Rate | 0.7 mL/min[3] |
| Injection Volume | 20 µL |
| Detector | UV-Vis Detector at 240 nm[3] |
| Column Temperature | Ambient |
| Run Time | < 10 minutes |
Recommended UPLC Method
For faster analysis times and improved resolution, a UPLC method is also suitable.
Table 2: UPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7µm particle size)[4] |
| Mobile Phase | Acetonitrile: Water (35:65, v/v)[4] |
| Flow Rate | 0.3 mL/min[4] |
| Injection Volume | 1 µL[4] |
| Detector | UV detection at 240 nm[4] |
| Column Temperature | Ambient |
| Run Time | < 2 minutes[4] |
Method Validation Summary
The described chromatographic methods have been validated according to ICH guidelines, demonstrating their suitability for their intended purpose.
Table 3: Summary of Validation Parameters
| Parameter | HPLC Method | UPLC Method |
| Linearity Range | 10 - 50 µg/mL[3] | 2.5 - 200 µg/mL[4] |
| Correlation Coefficient (r²) | 0.999[3] | 0.9999[4] |
| Limit of Detection (LOD) | 0.012 µg/mL[5] | 0.025 µg/mL[4] |
| Limit of Quantification (LOQ) | 0.043 µg/mL[5] | 0.125 µg/mL[4] |
| Precision (%RSD) | < 2.0[3] | < 2.0[4] |
| Accuracy (% Recovery) | 100.26% to 101.93%[3] | Within acceptable limits[4] |
| Specificity | No interference from degradants or excipients[3][6] | No interference from degradants or emulgel components[4] |
Experimental Protocols
Standard and Sample Preparation
4.1.1. Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of Letrozole reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
This stock solution can be further diluted with the mobile phase to prepare working standard solutions within the linearity range.
4.1.2. Sample Preparation (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Letrozole and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
The filtered solution is ready for injection.
Forced Degradation Studies Protocol
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method. A stock solution of Letrozole (typically 1 mg/mL) is used for these studies.[2]
4.2.1. Acid Hydrolysis
-
To 1 mL of Letrozole stock solution, add 1 mL of 0.1 N Hydrochloric acid.[1]
-
Keep the solution at room temperature for 24 hours.[1]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N Sodium Hydroxide.
-
Dilute the resulting solution with the mobile phase to a suitable concentration and inject it into the chromatographic system.
4.2.2. Alkaline Hydrolysis
-
To 1 mL of Letrozole stock solution, add 1 mL of 0.1 N Sodium Hydroxide.
-
Keep the solution at room temperature for a specified period (e.g., Letrozole is sensitive to alkaline conditions).[5]
-
After the incubation period, neutralize the solution with an appropriate volume of 0.1 N Hydrochloric acid.
-
Dilute the resulting solution with the mobile phase to a suitable concentration and inject it into the chromatographic system. Letrozole has been found to be more sensitive to alkaline conditions.[5]
4.2.3. Oxidative Degradation
-
To 1 mL of Letrozole stock solution, add 1 mL of 3% Hydrogen Peroxide.
-
Keep the solution at room temperature for a specified period.
-
Dilute the resulting solution with the mobile phase to a suitable concentration and inject it into the chromatographic system. Letrozole has shown degradation under oxidative conditions.[1]
4.2.4. Thermal Degradation
-
Keep the Letrozole stock solution in a hot air oven at 80°C for 30 minutes.[5]
-
After cooling to room temperature, dilute the solution with the mobile phase to a suitable concentration and inject it into the chromatographic system. The drug has been observed to degrade under thermal stress.[1]
4.2.5. Photolytic Degradation
-
Expose the Letrozole stock solution to UV light (e.g., 254 nm) in a photostability chamber for a specified duration (e.g., 1 hour at 365 nm).[5]
-
Dilute the resulting solution with the mobile phase to a suitable concentration and inject it into the chromatographic system. Letrozole is generally found to be resistant to photolytic degradation.[5]
Data Presentation
Table 4: Results of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation (Approximate) | Observations |
| Acid Hydrolysis | 0.1 N HCl | 24 hours | ~3.6%[7] | Letrozole is relatively stable. |
| Alkaline Hydrolysis | 0.1 N NaOH | Variable | Significant | Letrozole is highly sensitive to alkaline conditions.[5] |
| Oxidative Degradation | 3% H₂O₂ | Variable | Degradation observed | Letrozole is susceptible to oxidation.[1] |
| Thermal Degradation | 80°C | 30 minutes | Degradation observed | Letrozole shows thermal lability.[1][5] |
| Photolytic Degradation | UV light (365 nm) | 1 hour | Minimal | Letrozole is largely resistant to photolytic stress.[5] |
Visualizations
Caption: Experimental workflow for the stability-indicating assay of Letrozole.
Caption: Proposed degradation pathways for Letrozole under stress conditions.[8]
Conclusion
The presented HPLC and UPLC methods are simple, rapid, accurate, and specific for the determination of Letrozole in the presence of its degradation products. These stability-indicating assay methods are suitable for routine quality control analysis and stability studies of Letrozole in pharmaceutical formulations. The detailed protocols and validation data provide a solid foundation for researchers and scientists in the field of drug development and analysis.
References
- 1. tijer.org [tijer.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of 4,4',4''-Methanetriyltribenzonitrile in Letrozole ANDA Submissions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols concerning the identification, control, and analytical validation of 4,4',4''-Methanetriyltribenzonitrile, a critical process-related impurity in the synthesis of the breast cancer drug, Letrozole. Designated as Letrozole EP Impurity B, its effective management is a key aspect of a successful Abbreviated New Drug Application (ANDA) submission to regulatory agencies such as the U.S. Food and Drug Administration (FDA).
Introduction: Understanding the Significance of Letrozole EP Impurity B
This compound is recognized as a process-related impurity in the synthesis of Letrozole.[1][2][3] Its presence in the final drug substance must be carefully controlled to ensure the safety and efficacy of the generic Letrozole product. For an ANDA submission, a comprehensive understanding of this impurity's formation, its potential risks, and a robust analytical control strategy are paramount.
The control of impurities in drug substances is guided by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2), which outlines the thresholds for reporting, identification, and qualification of impurities.[4] Furthermore, for impurities with potential genotoxicity, ICH M7 provides a framework for assessment and control to limit potential carcinogenic risk.[5]
Formation and Control of this compound
Letrozole EP Impurity B is typically formed during the synthesis of Letrozole, often as a byproduct. Its formation is influenced by the specific synthetic route and reaction conditions employed. A robust control strategy, a critical component of an ANDA submission, involves a combination of raw material controls, in-process controls, and purification steps designed to minimize the level of this impurity in the final drug substance.
Logical Relationship for Impurity Control in an ANDA Submission
Caption: A logical workflow for the control of impurities in an ANDA submission.
Analytical Protocols for this compound
A validated, stability-indicating analytical method is required to quantify this compound in Letrozole drug substance. A common and effective technique is High-Performance Liquid Chromatography (HPLC) with UV detection.
Protocol: Quantification of this compound by RP-HPLC
This protocol outlines a general procedure for the determination of Letrozole EP Impurity B. Method parameters should be optimized and validated for specific laboratory conditions.
Experimental Workflow for HPLC Analysis
Caption: A typical experimental workflow for the HPLC analysis of impurities.
3.1.1. Materials and Reagents
-
Letrozole Drug Substance
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer components (e.g., potassium dihydrogen phosphate)
3.1.2. Chromatographic Conditions (Example)
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient elution with Acetonitrile and Water/Buffer |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
3.1.3. Preparation of Solutions
-
Diluent: A suitable mixture of mobile phase components, e.g., Acetonitrile:Water (50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the Letrozole drug substance in the diluent to a specified concentration (e.g., 1 mg/mL).
3.1.4. System Suitability
Before sample analysis, inject the standard solution multiple times (e.g., n=6) and evaluate system suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |
3.1.5. Analysis and Calculation
Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Identify the peak corresponding to this compound in the sample chromatogram based on its retention time relative to the standard. Calculate the amount of the impurity in the sample using the following formula:
Impurity (%) = (Area_impurity_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Protocol: Analytical Method Validation
The analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose. The validation should include the following parameters:
3.2.1. Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated through forced degradation studies.
-
Acid Hydrolysis: Treat the drug substance with an acid (e.g., 0.1N HCl) at elevated temperature.
-
Base Hydrolysis: Treat the drug substance with a base (e.g., 0.1N NaOH) at elevated temperature.
-
Oxidative Degradation: Treat the drug substance with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid drug substance to dry heat.
-
Photolytic Degradation: Expose the drug substance to UV light.
The method is considered specific if the peak for this compound is well-resolved from the main Letrozole peak and any degradation products.
3.2.2. Linearity
Establish a linear relationship between the concentration of the impurity and the detector response over a specified range.
| Parameter | Typical Range |
| Concentration Range | LOQ to 120% of the specification limit |
| Number of Levels | Minimum of 5 |
| Acceptance Criterion | Correlation coefficient (r²) ≥ 0.99 |
3.2.3. Accuracy
Determine the closeness of the test results to the true value. This is typically assessed by spiking the drug substance with known amounts of the impurity at different concentration levels.
| Parameter | Typical Levels |
| Spiking Levels | 50%, 100%, and 150% of the specification limit |
| Number of Replicates | 3 at each level |
| Acceptance Criterion | % Recovery within 80-120% |
3.2.4. Precision
-
Repeatability (Intra-assay precision): Analyze replicate samples on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Analyze replicate samples on different days, with different analysts or equipment.
| Parameter | Acceptance Criterion |
| RSD | ≤ 10% |
3.2.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
3.2.6. Robustness
Demonstrate the reliability of the method with respect to deliberate variations in method parameters such as:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2 °C)
-
Mobile phase composition (e.g., ± 2% organic)
The system suitability parameters should remain within the acceptance criteria.
Acceptance Criteria for this compound
The acceptance criterion for an individual impurity in a drug substance is established based on ICH Q3A(R2) guidelines and a thorough risk assessment.
| Maximum Daily Dose of Letrozole | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
For impurities that are also degradation products, the thresholds in ICH Q3B(R2) for drug products should also be considered.
Genotoxicity Considerations:
A critical step in setting the acceptance criteria is to assess the genotoxic potential of this compound. This can be done through in silico predictions using software like DEREK or Toxtree, followed by in vitro and in vivo assays if necessary. If the impurity is found to be genotoxic, the Threshold of Toxicological Concern (TTC) approach, as outlined in ICH M7, would be applied, leading to much lower acceptable limits (typically in the ppm range). A search of publicly available databases and in silico models is recommended as a first step in this assessment.
Data Presentation for ANDA Submission
All quantitative data related to the control and analysis of this compound should be summarized in clear and concise tables for easy review in the ANDA submission.
Table 1: Summary of Analytical Method Validation for this compound
| Validation Parameter | Results | Acceptance Criteria |
| Specificity | Peak for impurity is resolved from main peak and degradants (Resolution > 2.0) | Method is specific |
| Linearity (r²) | 0.9995 | ≥ 0.99 |
| Range (µg/mL) | 0.1 - 1.5 | LOQ to 120% of specification |
| Accuracy (% Recovery) | 98.5% - 101.2% | 80.0% - 120.0% |
| Precision (RSD) | ||
| - Repeatability | 1.5% | ≤ 10% |
| - Intermediate Precision | 1.8% | ≤ 10% |
| LOD (µg/mL) | 0.05 | Report |
| LOQ (µg/mL) | 0.15 | Report |
| Robustness | System suitability passes under varied conditions | Method is robust |
Table 2: Batch Analysis Data for this compound in Letrozole Drug Substance
| Batch Number | This compound (%) | Status |
| Batch A | 0.08 | Pass |
| Batch B | 0.07 | Pass |
| Batch C | 0.09 | Pass |
| Specification | ≤ 0.10% |
Conclusion
The effective control of this compound (Letrozole EP Impurity B) is a non-negotiable aspect of a successful Letrozole ANDA submission. This requires a deep understanding of its formation, a robust control strategy, and a fully validated analytical method for its quantification. By following the protocols and guidelines outlined in this document, researchers and drug development professionals can ensure regulatory compliance and contribute to the development of safe and effective generic Letrozole products.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4',4''-Methanetriyltribenzonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,4',4''-Methanetriyltribenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common impurities?
A1: this compound is a chemical compound often identified as an impurity in the synthesis of Letrozole, where it is designated as Letrozole EP Impurity B.[1][2][3] Common impurities can include starting materials from its synthesis, such as 4-bromobenzonitrile, or by-products like over-alkylated derivatives.[1]
Q2: What are the recommended storage conditions for this compound?
A2: It is recommended to store this compound in a refrigerator at 2-8°C for long-term storage to ensure its stability.[2]
Q3: What are the primary methods for purifying crude this compound?
A3: The two primary methods for the purification of this compound are recrystallization and column chromatography. Recrystallization from an ethanol/water mixture has been reported to achieve over 99% purity.[1] Column chromatography is also a viable method for separating it from other impurities.[1]
Q4: How can I assess the purity of my this compound sample?
A4: The purity of this compound can be effectively determined using High-Performance Liquid Chromatography (HPLC).[1][2] A sharp melting point range is also indicative of high purity.
Quantitative Data Summary
For easy reference, the following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₂H₁₃N₃ |
| Molecular Weight | 319.36 g/mol |
| CAS Number | 113402-31-6 |
| Solubility | Methanol, DMSO, Chloroform (Slightly) |
| Melting Point | Not explicitly found in search results. |
| Purity (Post-Recrystallization) | >99% (from ethanol/water)[1] |
Experimental Protocols
Recrystallization Protocol
This protocol is based on a reported method for achieving high purity.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and stir until the solid dissolves completely.
-
Addition of Water: While the ethanol solution is still hot, add hot deionized water dropwise until the solution becomes slightly cloudy, indicating the saturation point has been reached.
-
Clarification: If the solution remains cloudy, add a few drops of hot ethanol until it becomes clear again.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol (General Guidance)
While a specific protocol for this compound is not detailed in the provided search results, a general procedure for the purification of aromatic nitriles using column chromatography is as follows. This should be optimized for your specific impurity profile.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Chromatography column
-
Solvents (e.g., Hexane, Ethyl Acetate, Chloroform, Isopropanol)
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane). Pour the slurry into the column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the silica gel column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No crystals form upon cooling | - Too much solvent was used.- The solution is not saturated. | - Boil off some of the solvent to concentrate the solution and try cooling again.- Scratch the inside of the flask with a glass rod to induce nucleation. |
| Oily precipitate forms | - The solution cooled too quickly.- The impurity level is very high. | - Reheat the solution to dissolve the oil, add a small amount of the primary solvent (ethanol), and allow it to cool more slowly.- Consider a pre-purification step by column chromatography. |
| Low recovery of product | - Too much solvent was used, leaving a significant amount of product in the mother liquor. | - Use the minimum amount of hot solvent necessary for dissolution.- Cool the solution in an ice bath for a longer period to maximize precipitation. |
| Colored product | - Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of your product. |
Column Chromatography Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor separation of compounds | - The solvent system is not optimal.- The column was not packed properly. | - Optimize the solvent system using TLC first to achieve good separation between the desired compound and impurities.- Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not eluting from the column | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. |
| Compound elutes too quickly | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of the polar solvent in your mixture. |
| Streaking of bands on the column | - The sample was not loaded properly.- The sample is not very soluble in the eluent. | - Dissolve the sample in a minimal amount of solvent and load it as a concentrated band.- If solubility is an issue, consider dissolving the sample in a slightly more polar solvent, adsorbing it onto a small amount of silica gel, and then loading the dry silica onto the column. |
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting flowchart for common purification issues.
References
Technical Support Center: 4,4',4''-Methanetriyltribenzonitrile Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of 4,4',4''-Methanetriyltribenzonitrile.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiment, offering potential causes and solutions.
Q1: My final product has a low melting point and a broad melting range. What are the likely impurities?
A low and broad melting point suggests the presence of impurities.[1] Common contaminants in the synthesis of this compound include:
-
Unreacted Starting Materials: Depending on your synthetic route, these could include 4-bromobenzonitrile, methylene precursors, or reagents from a Friedel-Crafts reaction.
-
Partially Reacted Intermediates: Diaryl-methane species where only two of the three nitrile groups have been introduced.
-
Over-alkylated Byproducts: Particularly relevant if using a Friedel-Crafts synthesis approach, where additional alkyl groups may be added to the aromatic rings.[1]
-
Hydrolysis Products: One or more of the nitrile groups (-CN) may have hydrolyzed to form an amide (-CONH₂) or a carboxylic acid (-COOH) group, especially if exposed to acidic or basic conditions at elevated temperatures.
-
Residual Solvents: Solvents used in the reaction or purification steps (e.g., DMF, ethanol, water) may be trapped in the crystal lattice.
Q2: I'm seeing unexpected signals in the aromatic region (δ 7.0-8.0 ppm) of my ¹H NMR spectrum. How can I identify the impurity?
Unexpected aromatic signals often point to isomeric byproducts or partially reacted species.
-
Asymmetrical Intermediates: The presence of incompletely reacted diaryl-methane intermediates will lead to more complex and asymmetric patterns in the aromatic region of the NMR spectrum compared to the desired symmetrical product.
-
Over-alkylation: Friedel-Crafts reactions can sometimes lead to the addition of more than one methanetriyl group, resulting in complex aromatic signals.[1]
-
Actionable Step: To confirm the identity of these impurities, it is recommended to use 2D NMR techniques like COSY and HMBC. Comparing the spectrum to literature values for potential byproducts can also be helpful.
Q3: My recrystallization attempt resulted in an oil forming instead of crystals. What should I do?
"Oiling out" is a common issue in recrystallization and typically occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated with impurities.
-
Immediate Action: Re-heat the solution until the oil completely redissolves.
-
Troubleshooting Steps:
-
Add a small amount of the primary solvent (the one in which the compound is more soluble) to reduce the saturation.
-
Allow the solution to cool much more slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask. Very slow cooling favors the formation of crystals over oil.
-
If the problem persists, consider a different solvent system for the recrystallization.
-
Q4: The yield of my purified product after recrystallization is very low. How can I improve it?
A low recovery can be due to several factors during the recrystallization process.
-
Excessive Solvent: Using too much hot solvent to dissolve the crude product is the most common reason for low yield, as a significant amount of the product will remain in the mother liquor upon cooling.
-
Premature Crystallization: If the product crystallizes too early, for instance during hot filtration, it will be lost.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will dissolve some of the product.
-
Optimization: To improve your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your crude product. Always use pre-heated glassware for hot filtration and wash your final crystals with a minimal amount of ice-cold solvent.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
Recrystallization is a highly effective and commonly used method for purifying solid this compound. A mixed solvent system of ethanol and water has been shown to produce a product with greater than 99% purity as confirmed by HPLC.[1] For particularly difficult separations, such as the removal of structurally similar byproducts, column chromatography may be necessary.[1]
Q2: What analytical techniques are recommended to assess the purity of the final product?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the ideal method for quantifying the purity of your sample and detecting minor impurities. A typical setup might involve a C18 column with a mobile phase of methanol, acetonitrile, and a buffer, with UV detection at 254 nm.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the chemical structure of the desired product and identifying any structural impurities.[1] The aromatic protons of this compound typically appear between δ 7.2–7.8 ppm.[1]
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.
Q3: Can the nitrile groups hydrolyze during synthesis or workup?
Yes, nitrile groups can be sensitive to hydrolysis, converting to amides and subsequently to carboxylic acids, particularly in the presence of strong acids or bases, and at elevated temperatures. It is crucial to control the pH and temperature during the reaction and workup to minimize the formation of these impurities.
Quantitative Data Summary
The following table summarizes typical yields for different synthetic routes and the expected purity after recrystallization.
| Synthesis Method | Reported Yield (Crude) | Purification Method | Purity (Post-Purification) | Reference |
| Friedel-Crafts/Ullmann Cyanation | 68% | Column Chromatography | >95% (inferred) | [1] |
| Palladium-Catalyzed Coupling | 76% | Not specified | Not specified | |
| Copper-Catalyzed Trimerization | 96% | Recrystallization (Ethanol/Water) | >99% | [1] |
Experimental Protocols
Representative Synthesis: Friedel-Crafts Alkylation Followed by Ullmann Cyanation
This two-step protocol provides a general method for the synthesis of the triarylmethane core followed by the introduction of the nitrile groups.
Step 1: Friedel-Crafts Alkylation to form Tris(4-halophenyl)methane
-
To a stirred solution of a halobenzene (e.g., bromobenzene) in a suitable solvent (e.g., dichloromethane) at 0°C, slowly add a Lewis acid catalyst (e.g., AlCl₃).
-
Add chloroform (CHCl₃) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by carefully pouring it over ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude tris(4-halophenyl)methane can be purified by recrystallization or column chromatography.
Step 2: Ullmann Cyanation
-
In a reaction vessel, combine the tris(4-halophenyl)methane from Step 1, copper(I) cyanide (CuCN), and a high-boiling polar aprotic solvent such as DMF.
-
Heat the mixture to 150-160°C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Maintain the temperature and stir for 24-48 hours, monitoring the reaction by TLC or HPLC.
-
After cooling to room temperature, pour the reaction mixture into a solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude this compound.
Purification Protocol: Recrystallization from Ethanol/Water
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.
-
Perform a hot gravity filtration to remove any insoluble impurities (and charcoal if used).
-
To the hot filtrate, add hot water dropwise until the solution just begins to turn cloudy, indicating saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum to remove any residual solvent.
Diagrams
Caption: Troubleshooting workflow for impurity removal in this compound synthesis.
References
Technical Support Center: Optimizing HPLC Separation of Letrozole and its Impurities
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Letrozole and its impurities.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of Letrozole.
1. Poor Resolution Between Letrozole and its Impurities
-
Symptom: Peaks for Letrozole and its impurities are not well separated, leading to co-elution and inaccurate quantification.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Mobile Phase Composition | Optimize the mobile phase. For reverse-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A lower percentage of the organic modifier can increase retention times and potentially improve the separation of closely eluting peaks. Fine-tune the pH of the mobile phase buffer, as small changes can significantly impact the retention of ionizable compounds. |
| Incorrect Column Chemistry | Ensure the column stationary phase is suitable for the separation. A C18 column is commonly used for Letrozole and its impurities. If resolution is still poor, consider a column with a different packing material or a smaller particle size for higher efficiency. |
| Suboptimal Gradient Program | If using a gradient method, adjust the gradient slope. A shallower gradient can enhance the separation of complex mixtures. Ensure the initial and final mobile phase compositions and the gradient duration are optimized. |
| Flow Rate is Too High | Decrease the flow rate. A lower flow rate can lead to better resolution, although it will increase the analysis time. |
2. Peak Tailing
-
Symptom: The peak for Letrozole or an impurity is asymmetrical, with a "tail" extending from the back of the peak.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Secondary Interactions with the Stationary Phase | Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations to mask active silanol groups on the silica-based stationary phase. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic form. |
| Column Overload | Reduce the concentration of the sample being injected. Overloading the column can lead to peak distortion. |
| Column Contamination or Degradation | Flush the column with a strong solvent to remove any contaminants. If the problem persists, the column may be degraded and require replacement. |
3. Retention Time Shifts
-
Symptom: The retention times for Letrozole and its impurities are inconsistent between injections or batches.
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase for each batch of analysis and ensure accurate measurement of all components. Degas the mobile phase thoroughly before use to prevent bubble formation. |
| Fluctuations in Column Temperature | Use a column oven to maintain a constant and consistent column temperature. |
| Pump Malfunction | Check the HPLC pump for leaks and ensure it is delivering a constant flow rate. Perform pump calibration and maintenance as needed. |
| Insufficient Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before starting the analysis. |
4. Baseline Noise or Drift
-
Symptom: The chromatogram baseline is not stable, showing noise (random fluctuations) or drift (a gradual rise or fall).
-
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase | Use high-purity HPLC-grade solvents and reagents. Filter the mobile phase through a 0.45 µm filter before use. |
| Air Bubbles in the System | Degas the mobile phase and purge the pump to remove any air bubbles. |
| Detector Issues | Ensure the detector lamp is warmed up and stable. Clean the detector flow cell if necessary. |
| Leaks in the System | Check all fittings and connections for leaks. |
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Letrozole?
A1: Common impurities of Letrozole include process-related impurities and degradation products. A key process-related impurity is Letrozole Related Compound A (4,4'-(4H-1,2,4-triazol-4-ylmethylene)dibenzonitrile). Degradation of Letrozole can occur under stress conditions such as acidic, basic, and oxidative environments, leading to the formation of impurities like the diamide and diacid derivatives, as well as an N-oxide derivative.
Q2: What is a suitable HPLC method for the separation of Letrozole and its impurities?
A2: Several stability-indicating HPLC methods have been developed. A common approach involves using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol. Both isocratic and gradient elution methods can be effective. The choice of method depends on the specific impurities that need to be separated. Refer to the Experimental Protocols section for detailed methodologies.
Q3: How can I perform forced degradation studies for Letrozole?
A3: Forced degradation studies are performed to demonstrate the stability-indicating nature of an HPLC method. Letrozole should be subjected to stress conditions as per ICH guidelines, which typically include:
-
Acidic hydrolysis: Refluxing with an acid (e.g., 0.1N HCl).
-
Basic hydrolysis: Refluxing with a base (e.g., 0.1N NaOH). Letrozole is known to be particularly sensitive to alkaline conditions.
-
Oxidative degradation: Treatment with an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Thermal degradation: Heating the solid drug or a solution at an elevated temperature.
-
Photolytic degradation: Exposing the drug to UV light.
Q4: What is the typical metabolic pathway of Letrozole?
A4: Letrozole is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2A6, to an inactive carbinol metabolite. This metabolite is then further metabolized via glucuronidation.
Data Presentation
The following tables summarize quantitative data from various published HPLC methods for the analysis of Letrozole and its related substances.
Method 1: Isocratic RP-HPLC
| Compound | Retention Time (min) |
| Letrozole | 5.94 |
Chromatographic Conditions:
-
Column: Zorbax C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol: 0.1% Orthophosphoric Acid (60:40 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection: 240 nm
Method 2: Isocratic RP-HPLC
| Compound | Retention Time (min) |
| Letrozole | 9.454 |
Chromatographic Conditions:
-
Column: Inertsil ODS 3
-
Mobile Phase: Water:Acetonitrile:Phosphate buffer (pH 5.8; 0.1M) (70:20:10 v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: 230 nm
Method 3: Gradient RP-HPLC
| Compound | Retention Time (min) |
| Amide Degradation Product | 7.2 |
| Acid Degradation Product | 5.8, 6.5 |
| Letrozole | 16.67 |
Chromatographic Conditions:
-
Column: Zorbax Eclipse C18 (100mm x 4.6mm, 3.5µm)
-
Mobile Phase A: 0.01M aqueous monobasic potassium phosphate
-
Mobile Phase B: Methanol
-
Gradient Program: Start with 90% A, decrease to 70% in 8 min, hold for 1 min, decrease to 30% in 11 min, hold for 5 min, then return to 90% in 5 min.
-
Flow Rate: 1.0 mL/min
-
Detection: 230 nm
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Letrozole
This protocol is based on a validated stability-indicating method.
-
Chromatographic System:
-
HPLC system equipped with a UV detector.
-
Column: Zorbax C18 (250 mm x 4.6 mm, 5 µm particle size).
-
Column Temperature: Ambient.
-
-
Mobile Phase Preparation:
-
Prepare a mixture of methanol and 0.1% orthophosphoric acid in a 60:40 (v/v) ratio.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Letrozole reference standard in the mobile phase to obtain a known concentration (e.g., 10 µg/mL).
-
-
Sample Solution Preparation:
-
For bulk drug, dissolve a known amount in the mobile phase to achieve a similar concentration as the standard solution.
-
For tablets, weigh and finely powder a number of tablets. Transfer an amount of powder equivalent to a single dose of Letrozole to a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 240 nm.
-
Run Time: Sufficient to allow for the elution of all components of interest.
-
Protocol 2: Forced Degradation Study
This protocol outlines the procedure for conducting forced degradation studies to assess the stability-indicating capability of the HPLC method.
-
Acid Degradation:
-
Dissolve Letrozole in 0.1N HCl and reflux for a specified period (e.g., 2 hours).
-
Cool the solution and neutralize with 0.1N NaOH.
-
Dilute with the mobile phase to the desired concentration.
-
-
Base Degradation:
-
Dissolve Letrozole in 0.1N NaOH and reflux for a specified period (e.g., 30 minutes).
-
Cool the solution and neutralize with 0.1N HCl.
-
Dilute with the mobile phase to the desired concentration.
-
-
Oxidative Degradation:
-
Dissolve Letrozole in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period (e.g., 24 hours).
-
Dilute with the mobile phase to the desired concentration.
-
-
Thermal Degradation:
-
Keep the solid Letrozole powder in an oven at a specified temperature (e.g., 80°C) for a defined period.
-
Dissolve the heat-stressed drug in the mobile phase to the desired concentration.
-
-
Photolytic Degradation:
-
Expose a solution of Letrozole to UV light (e.g., 254 nm) for a specified duration.
-
Dilute with the mobile phase to the desired concentration.
-
-
Analysis:
-
Inject the stressed samples into the HPLC system and analyze using the developed method.
-
Evaluate the chromatograms for the appearance of degradation peaks and their resolution from the main Letrozole peak.
-
Visualizations
Caption: A typical workflow for HPLC analysis.
Caption: A decision tree for troubleshooting common HPLC issues.
Caption: Simplified degradation pathways of Letrozole.
Technical Support Center: Synthesis of 4,4',4''-Methanetriyltribenzonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development working on the synthesis of 4,4',4''-Methanetriyltribenzonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: There are several established methods for the synthesis of this compound. The choice of method often depends on the desired scale, available starting materials, and required purity. The most common routes include:
-
Palladium-Catalyzed Cyanoalkylation : This method involves the coupling of an aryl halide (e.g., 4-bromobenzonitrile) with a methylene precursor using a palladium catalyst.
-
Copper-Mediated Trimerization : A cost-effective approach that utilizes a copper catalyst to trimerize a boronic acid precursor. This method is particularly noted for its high yield and suitability for industrial-scale production.[1]
-
Friedel-Crafts Alkylation followed by Cyanation : A two-step process where a triaryl methane core is first formed via Friedel-Crafts alkylation, followed by the introduction of the nitrile groups through cyanation.[1]
-
Photoredox Catalysis : A more recent development that allows the synthesis to proceed under milder conditions using light-driven catalysis, which can help in minimizing thermal degradation.[1]
Q2: Why is the purity of this compound important?
A2: this compound is a known impurity of the pharmaceutical drug Letrozole (Letrozole EP Impurity B).[1][2][3] Therefore, its synthesis and purification are critical for analytical reference standards used in the quality control of Letrozole formulations.[2] High purity is essential to ensure the accuracy of these analytical methods.
Q3: What analytical techniques are recommended for purity validation of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.[1] A typical mobile phase could be a mixture of methanol, acetonitrile, and a buffer, with UV detection at 254 nm.[1] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial.[1]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low Reaction Yield
Symptoms: The isolated yield of the final product is significantly lower than reported in the literature for the chosen synthetic method.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: Temperature, reaction time, and stoichiometry are critical. For instance, in the palladium-catalyzed coupling, a temperature of 80°C and optimized stoichiometry are key to achieving yields around 76%.[1] The copper-mediated trimerization requires a higher temperature of 120°C to reach its high yield of 96%.[1]
-
Catalyst Inactivity: The catalyst may have degraded due to exposure to air or moisture. Ensure that all reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents. In copper-mediated reactions, additives like 18-crown-6 can prevent catalyst deactivation by sequestering potassium ions.[1]
-
Poor Substrate Quality: The purity of starting materials is crucial. Impurities in the reactants can interfere with the reaction and lead to lower yields. It is advisable to purify the starting materials if their quality is uncertain.
-
Inefficient Product Isolation: The work-up and purification procedures may not be optimized. Significant product loss can occur during extraction and chromatography. Recrystallization from ethanol/water mixtures is a reported method for achieving high purity.[1]
Issue 2: Formation of Side Products and Impurities
Symptoms: The crude product shows multiple spots on TLC or several peaks in the HPLC chromatogram, indicating the presence of impurities.
Possible Causes & Solutions:
-
Side Reactions: In the Friedel-Crafts alkylation route, over-alkylation can lead to the formation of undesired derivatives.[1] Careful control of the reaction stoichiometry and temperature is necessary to minimize these side products.
-
Byproduct Formation: In palladium-catalyzed reactions, halide byproducts are generated. The addition of a base, such as diisopropylethylamine (DIPEA), can neutralize these acidic byproducts and shift the reaction equilibrium towards the desired product.[1]
-
Thermal Degradation: High reaction temperatures can sometimes lead to the degradation of the product or starting materials. The photoredox catalysis method, which operates at a lower temperature of 80°C, can be an alternative to minimize thermal degradation.[1]
Issue 3: Difficulty in Product Purification
Symptoms: The product is difficult to purify, and impurities co-elute with the product during column chromatography or are not removed by recrystallization.
Possible Causes & Solutions:
-
Similar Polarity of Product and Impurities: If the impurities have a similar polarity to the desired product, separation by conventional chromatography can be challenging. A change in the chromatographic conditions, such as using a different solvent system or a different stationary phase, may be necessary. For complex mixtures, semi-preparative HPLC can be a highly effective purification method.
-
Inappropriate Recrystallization Solvent: The chosen solvent for recrystallization may not be optimal. A systematic screening of different solvents and solvent mixtures is recommended to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Method | Catalyst/Reagents | Solvent | Temperature (°C) | Yield (%) |
| Palladium-Catalyzed Cyanoalkylation | Tetrakis(triphenylphosphine)palladium(0) | DMF | 80 | 76 |
| Copper-Mediated Trimerization | Copper(II) acetate, 18-crown-6 | DMAc | 120 | 96 |
| Friedel-Crafts/Ullmann Cyanation | AlCl₃, then CuCN | CH₂Cl₂, then DMF | 0, then 150-160 | 68 |
| Photoredox/Nickel Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, NiCl₂·glyme | - | 80 | 62 |
Data sourced from Benchchem.[1]
Experimental Protocols
Protocol 1: Copper-Mediated Trimerization
This protocol is adapted from a high-yield method suitable for larger-scale synthesis.[1]
-
To a reaction vessel, add 4-cyanophenylboronic acid, copper(II) acetate (catalyst), and 18-crown-6 (ligand, 20 mol%).
-
Add dimethylacetamide (DMAc) as the solvent and potassium phosphate (K₃PO₄, 2.5 equivalents) as the base.
-
Heat the reaction mixture to 120°C under an inert atmosphere.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it, and purify the crude product by recrystallization from an ethanol/water mixture to obtain this compound with >99% purity.[1]
Protocol 2: Palladium-Catalyzed Cyanoalkylation
This protocol describes a palladium-catalyzed cross-coupling reaction.[1]
-
In a flask, dissolve 4-bromobenzonitrile and methylene tribromide in dimethylformamide (DMF).
-
Add tetrakis(triphenylphosphine)palladium(0) as the catalyst.
-
Heat the mixture to 80°C under an inert atmosphere.
-
Maintain the temperature and stir for the optimized reaction time.
-
After the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous work-up and extraction.
-
Purify the crude product by column chromatography to isolate this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Synthesis of Triphenylmethane Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of triphenylmethane derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in triphenylmethane dye synthesis?
A1: Low yields in the synthesis of triphenylmethane dyes can often be attributed to several factors:
-
Incomplete initial condensation: The Friedel-Crafts reaction, a key step in forming the triphenylmethane scaffold, may not go to completion if the reaction conditions are not optimal. This is often due to the presence of moisture, so ensuring anhydrous conditions is critical.
-
Over-oxidation of the leuco base: The leuco intermediate is susceptible to over-oxidation, leading to colorless carbinol bases or other degradation products instead of the desired dye. The choice of oxidizing agent and reaction conditions are crucial to prevent this.
-
Hydrolysis of the dye: Triphenylmethane dyes can hydrolyze in neutral or alkaline solutions to form a colorless carbinol base. Maintaining acidic conditions during workup is essential to preserve the colored cationic form of the dye.
-
Formation of side products: Side reactions such as polysubstitution during the Friedel-Crafts reaction can lead to a mixture of products that are difficult to separate, thereby reducing the yield of the desired product.[1]
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation requires careful control over the reaction conditions:
-
For Friedel-Crafts reactions: To avoid polysubstitution, consider using a milder Lewis acid catalyst or a less reactive alkylating/acylating agent. Careful control of the stoichiometry of the reactants is also important.
-
During oxidation of the leuco base: The use of milder oxidizing agents, such as chloranil instead of potassium permanganate, can help prevent over-oxidation. Controlling the reaction temperature by keeping it low can also reduce the rate of unwanted side reactions.
Q3: My purified triphenylmethane dye appears dull or has an inconsistent color. What could be the cause?
A3: A dull or inconsistent color in the final product often indicates the presence of impurities. This can be due to:
-
A mixture of isomers: The substitution pattern on the aromatic rings can lead to the formation of different constitutional isomers, which may have varying colors and properties.[1]
-
Residual starting materials or byproducts: Incomplete reaction or side reactions can leave unreacted starting materials or byproducts in your final product.
-
Hydrolysis: As mentioned, the dye can convert to its colorless carbinol form if the pH is not acidic enough during purification and storage.[1]
Q4: What are the best practices for purifying triphenylmethane dyes?
A4: Purification of triphenylmethane dyes often involves the following considerations:
-
Maintaining acidic pH: To prevent hydrolysis to the colorless carbinol form, it is crucial to maintain an acidic environment (pH < 2) during extractions and other purification steps.[1]
-
Recrystallization: Recrystallization from a suitable solvent, such as ethanol, is a common method for purifying solid triphenylmethane derivatives.[2]
-
Chromatography: For complex mixtures or to achieve high purity, column chromatography may be necessary.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some byproducts.
Troubleshooting Guides
Issue 1: Low Yield of the Desired Dye
| Symptom | Possible Cause | Suggested Solution |
| The final isolated product has a low mass or the color intensity of the solution is weak. | Over-oxidation of the leuco base. | Use a milder oxidizing agent (e.g., chloranil). Optimize reaction time and temperature. |
| Incomplete initial condensation reaction. | Ensure anhydrous conditions for reactions like Friedel-Crafts. Use a stoichiometric excess of the more volatile reactant. | |
| Hydrolysis of the dye during workup. | Maintain acidic conditions (pH < 2) during extraction and purification. |
Issue 2: Impure Product (Multiple Spots on TLC, Dull Color)
| Symptom | Possible Cause | Suggested Solution |
| The isolated product shows multiple spots on a TLC plate, or the crystalline product has a dull or inconsistent color. | Polysubstitution during Friedel-Crafts reaction. | Use a less reactive acylating or alkylating agent. Employ a milder Lewis acid catalyst. Control the stoichiometry of the reactants carefully. |
| Formation of isomers. | Modify the starting materials to favor the desired substitution pattern. Optimize reaction conditions such as temperature and catalyst choice to influence regioselectivity. | |
| Presence of unreacted starting materials. | Monitor the reaction progress using TLC to ensure completion. Adjust reaction time and temperature as needed. |
Experimental Protocols
Synthesis of Triphenylmethane via Friedel-Crafts Reaction
This protocol is adapted from a procedure for the synthesis of triphenylmethane.[2]
Materials:
-
Dry benzene
-
Dry carbon tetrachloride
-
Anhydrous aluminum chloride (lump form is preferable to powdered to control the reaction rate)[2]
-
Ice
-
Concentrated hydrochloric acid
-
Ethyl alcohol for recrystallization
Procedure:
-
In a 1-liter flask equipped with a reflux condenser and a calcium chloride tube, combine 292 g of dry benzene and 116 g of dry carbon tetrachloride.[2]
-
Add 100 g of anhydrous aluminum chloride in lumps to the mixture.[2]
-
Immediately immerse the flask in ice water and let it stand for 24 hours, allowing the temperature to gradually rise to room temperature.[2]
-
After 24 hours, pour the reaction mixture into a 5-liter flask containing 650 g of ice and 25 cc of concentrated hydrochloric acid.[2]
-
Add 1 liter of benzene and heat the mixture on a steam bath under a reflux condenser for 5-10 minutes.[2]
-
Allow the mixture to cool to 40-50°C and separate the benzene layer.[2]
-
Wash the benzene layer with 700 cc of warm water containing 25 cc of concentrated hydrochloric acid.[2]
-
Distill off the benzene under atmospheric pressure.[2]
-
Transfer the residue to a smaller flask and distill under reduced pressure, collecting the fraction boiling between 190-215°C at 10 mm Hg.[2]
-
Recrystallize the solidified product from ethyl alcohol to obtain colorless needles.[2] The expected yield of the recrystallized product is between 125-154 g (68-84% of the theoretical amount).[2]
Synthesis of Malachite Green
This protocol involves the condensation of benzaldehyde and N,N-dimethylaniline to form the leuco base, followed by oxidation.[1][3]
Part 1: Synthesis of Leuco Malachite Green
-
In a round-bottom flask, combine one molar equivalent of benzaldehyde with a slight excess (2.2 equivalents) of N,N-dimethylaniline.[1]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or zinc chloride.[1]
-
Heat the mixture under reflux for several hours. Monitor the reaction's progress by TLC.[1]
-
Once the reaction is complete, make the reaction mixture alkaline with a sodium hydroxide solution.[1]
-
Remove the excess N,N-dimethylaniline by steam distillation. The remaining solid is the leuco base of malachite green.
Part 2: Oxidation to Malachite Green
-
Suspend the leuco base in a dilute acidic solution (e.g., dilute HCl).[1]
-
Add an oxidizing agent, such as lead dioxide (PbO₂), portion-wise with stirring until the characteristic green color develops and persists.[1]
-
Filter the solution to remove any remaining solid oxidizing agent and its byproducts.[1]
-
The resulting aqueous solution contains malachite green hydrochloride. The dye can be isolated by salting out or by evaporation of the solvent.[1]
Visualized Workflows
Caption: General synthesis pathway of triphenylmethane dyes and common side reactions.
Caption: A logical workflow for troubleshooting common issues in triphenylmethane dye synthesis.
References
Technical Support Center: 4,4',4''-Methanetriyltribenzonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 4,4',4''-Methanetriyltribenzonitrile in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a relatively stable crystalline solid at room temperature.[1] For long-term storage, it is recommended to keep the compound at 2-8°C.[2] In solution, its stability is highly dependent on the pH and solvent characteristics.
Q2: What are the primary degradation pathways for this compound in solution?
A2: The primary degradation pathway for this compound is the hydrolysis of its nitrile groups under acidic or basic conditions.[1][3] This can result in the formation of corresponding amide and carboxylic acid derivatives.[4][5] The molecule is generally stable under neutral conditions.
Q3: What solvents are recommended for dissolving this compound?
A3: Based on its structural characteristics and information for related compounds, this compound is expected to have good solubility in polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile (ACN), and limited solubility in non-polar solvents like toluene.[4]
Q4: How can I monitor the stability of this compound in my experiments?
A4: The stability of this compound can be monitored using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[1][6] This technique allows for the separation and quantification of the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound in the experimental medium. | Verify the pH of your solution. Avoid highly acidic or basic conditions. Prepare fresh solutions before use. |
| Precipitation of the compound from solution. | Poor solubility in the chosen solvent or temperature fluctuations. | Ensure the chosen solvent is appropriate for the desired concentration. Gentle warming and sonication may aid dissolution. Store solutions at a constant temperature. |
| Appearance of unexpected peaks in HPLC analysis. | Compound degradation or presence of impurities. | Perform a forced degradation study to identify potential degradation products. Ensure the purity of the starting material. |
| Difficulty in dissolving the compound. | Inappropriate solvent selection. | Test solubility in a small scale with different recommended solvents (e.g., DMF, ACN). |
Data Presentation
The following table summarizes the expected stability of this compound under various stress conditions, based on data from forced degradation studies of the closely related compound, letrozole.[1][3][6]
| Condition | Reagent | Time | Temperature | Expected Degradation |
| Acidic Hydrolysis | 1M HCl | 24 hours | 60°C | Significant Degradation |
| Basic Hydrolysis | 1M NaOH | 8 hours | 60°C | Significant Degradation |
| Oxidation | 3% H₂O₂ | 12 hours | Room Temp | Minimal to No Degradation |
| Thermal | Solid State | 48 hours | 80°C | No Significant Degradation |
| Photolytic | Solution | 24 hours | Room Temp | No Significant Degradation |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify its likely degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1M NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 12 hours.
-
Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., 100 µg/mL in acetonitrile) to UV light (254 nm) for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acid and base hydrolysis samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
HPLC Method for Stability Testing
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.[1]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Anticipated hydrolysis pathway of this compound.
References
Technical Support Center: HPLC Analysis of 4,4',4''-Methanetriyltribenzonitrile
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues during the High-Performance Liquid Chromatography (HPLC) analysis of 4,4',4''-Methanetriyltribenzonitrile (CAS: 113402-31-6).
Understanding the Analyte: this compound
This compound is a non-polar, aromatic compound with the chemical formula C₂₂H₁₃N₃.[1][2] It is also known as Letrozole EP Impurity B, making it a critical reference standard in pharmaceutical quality control.[1][3][4] Its structure consists of a central methane group linked to three benzonitrile moieties.[1] While the nitrile groups are only very weakly basic, their polarity can contribute to secondary interactions with the HPLC stationary phase, potentially leading to peak tailing. The compound is reported to be soluble in solvents like methanol and DMSO.[5]
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem? A1: Peak tailing is an issue in chromatography where a peak is asymmetrical, having a trailing edge that is broader than its leading edge.[6][7] This distortion is problematic because it reduces the resolution between adjacent peaks, complicates peak integration, and ultimately compromises the accuracy and precision of quantification.[7][8][9]
Q2: What is the most common cause of peak tailing in reverse-phase HPLC? A2: The primary cause of peak tailing is often the result of more than one retention mechanism occurring during separation.[10] In reverse-phase HPLC using silica-based columns, a common issue is the secondary interaction between the analyte and residual silanol groups on the stationary phase surface.[7][10][11] These acidic silanols can interact with polar or basic functional groups on the analyte, causing a portion of the molecules to elute more slowly, which results in a tailing peak.[10]
Q3: Is this compound prone to peak tailing? A3: While this compound is not a strong base, its three polar nitrile groups can engage in secondary polar interactions with active sites on the stationary phase, such as unreacted silanol groups. This makes it susceptible to peak tailing under sub-optimal chromatographic conditions.
Q4: What is an acceptable peak tailing factor? A4: Peak symmetry is often quantified using the USP tailing factor (T).[9] An ideal, perfectly symmetrical peak has a tailing factor of 1.0. For most analytical methods, a tailing factor of less than 2.0 is required, with values as close to 1.0 as possible being the goal.
Systematic Troubleshooting Guide
Peak tailing can originate from chemical, instrumental, or methodological issues. Use the following guide and the workflow diagram below to diagnose and resolve the problem systematically.
Q1: I am observing peak tailing for this compound. Where should I start? A1: First, determine if the tailing is specific to your target analyte or if it affects all peaks in the chromatogram.
-
If all peaks are tailing: The issue is likely systemic or instrumental. Common causes include extra-column volume (e.g., excessive tubing length or wide-bore tubing), a void at the column inlet, or a partially blocked column frit.[7][11][12][13][14]
-
If only the analyte peak is tailing: The problem is likely related to specific chemical interactions between this compound and the column or mobile phase.[9][12]
Q2: All my peaks are tailing. What should I check first? A2: Inspect your system for sources of extra-column band broadening.
-
Check Connections: Ensure all fittings and tubing between the injector, column, and detector are secure and properly seated to minimize dead volume.[11][12]
-
Inspect the Column: Look for signs of a void or channel at the head of the column. This can happen from pressure shocks or bed collapse.[10][15] If a void is visible, the column may need to be replaced.
-
Replace the Guard Column: If you are using a guard column, it may be contaminated or blocked. Replace it with a new one and see if the peak shape improves.[9][13]
Q3: Only the this compound peak is tailing. What chemical or method adjustments can I make? A3: This points to a specific interaction. Consider the following adjustments:
-
Modify Mobile Phase pH: Although the nitrile groups are not strongly basic, secondary interactions with ionized silanols (which occurs at pH > 3) can be a cause.[6][10] Try lowering the mobile phase pH by adding 0.1% formic acid or acetic acid. This suppresses the ionization of silanol groups, reducing their ability to interact with the analyte.[10][15]
-
Check Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equivalent in strength to your initial mobile phase.[11][15] Dissolving the sample in a much stronger solvent can cause peak distortion.[7][12] Ideally, use the mobile phase itself as the sample solvent.[11]
-
Reduce Sample Load: Injecting a sample that is too concentrated can overload the column, leading to peak tailing.[7][13] Prepare a more dilute sample and inject it to see if the peak shape improves.
-
Use a Different Column: Modern, high-purity silica columns that are fully end-capped are designed to minimize the number of accessible residual silanol groups.[10] Switching to a base-deactivated or an end-capped column can significantly improve the peak shape for polar analytes.[15]
Troubleshooting Workflow
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. clearsynth.com [clearsynth.com]
- 4. 4,4'',4''''-Methanetriyltribenzonitrile , 113402-31-6 - CookeChem [cookechem.com]
- 5. allmpus.com [allmpus.com]
- 6. chromtech.com [chromtech.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. chromacademy.com [chromacademy.com]
- 9. waters.com [waters.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 12. support.waters.com [support.waters.com]
- 13. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. benchchem.com [benchchem.com]
Minimizing the formation of Letrozole Impurity B during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the formation of Letrozole Impurity B (4,4′,4″-Methanetriyltribenzonitrile) during the synthesis of Letrozole.
Frequently Asked Questions (FAQs)
Q1: What is Letrozole Impurity B and what is its chemical structure?
A1: Letrozole Impurity B is a process-related impurity formed during the synthesis of Letrozole. Its chemical name is 4,4′,4″-Methanetriyltribenzonitrile. The structure consists of a central methane carbon atom bonded to three 4-cyanophenyl groups.
Q2: What is the primary mechanism for the formation of Letrozole Impurity B?
A2: Letrozole Impurity B, also referred to as a "tris" impurity, is understood to form from a side reaction during the coupling of the key intermediate, 4-[1-(1,2,4-triazolyl)methyl]benzonitrile, with 4-fluorobenzonitrile. In the presence of a strong base, a carbanion is generated from the methylene bridge of the key intermediate. While this carbanion is intended to react with 4-fluorobenzonitrile to form Letrozole, it can also react with an additional molecule of 4-fluorobenzonitrile, leading to the formation of the tris-aryl impurity.[1]
Q3: Why is it crucial to control the levels of Impurity B in Letrozole synthesis?
A3: Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. Impurities can potentially affect the safety, efficacy, and stability of the final drug product. Regulatory agencies have strict guidelines for the identification, qualification, and control of impurities. Therefore, minimizing the formation of Impurity B is essential to ensure the quality and safety of Letrozole.
Q4: Are there other significant impurities to be aware of during Letrozole synthesis?
A4: Yes, another common and well-documented impurity is "iso-letrozole" (4-[1-(4-cyanophenyl)-1-(1,3,4-triazol-1-yl)methyl]benzonitrile). This impurity arises from the lack of complete regioselectivity during the initial formation of the triazole intermediate, where the undesired 4-[1-(1,3,4-triazolyl)methyl]benzonitrile regioisomer is formed alongside the desired 1,2,4-triazole intermediate.[2]
Troubleshooting Guide: Minimizing Letrozole Impurity B
This guide provides practical solutions to common issues encountered during Letrozole synthesis that may lead to elevated levels of Impurity B.
Issue 1: High Levels of Impurity B Detected in the Crude Reaction Mixture
Possible Cause: Sub-optimal reaction conditions favoring the side reaction that forms Impurity B.
Solutions:
-
Optimize Base Addition: The rate of addition of the strong base (e.g., Potassium tert-butoxide, Sodium bis(trimethylsilyl)amide) is a critical parameter. A rapid addition can lead to localized high concentrations of the base, which can promote the side reaction.
-
Control Reaction Temperature: The reaction to form Letrozole is typically exothermic. Poor temperature control can lead to an increase in the rate of side reactions.
-
Recommendation: Maintain a low and consistent reaction temperature, ideally below 0°C, during the addition of the base and throughout the reaction.[4]
-
-
Solvent Selection: The choice of solvent can influence the reaction pathway.
-
Recommendation: Dimethylacetamide (DMAC) is often preferred over Dimethylformamide (DMF) as it has been reported to result in lower levels of isomeric impurities, and by extension, may also help control other side reactions.[3]
-
-
Stoichiometry of Reactants: An excess of 4-fluorobenzonitrile might drive the side reaction leading to Impurity B, especially under non-optimized conditions.
-
Recommendation: Use approximately equimolar amounts of the 4-[1-(1,2,4-triazolyl)methyl]benzonitrile intermediate and 4-fluorobenzonitrile.[3]
-
Data Presentation: Impact of Process Parameters on Impurity B Formation (Qualitative)
| Parameter | Sub-optimal Condition | Optimized Condition | Expected Impact on Impurity B |
| Base Addition Rate | Rapid / Bulk Addition | Slow, Dropwise Addition | Significant Decrease |
| Reaction Temperature | > 10°C / Poorly Controlled | < 0°C / Tightly Controlled | Decrease |
| Solvent | Dimethylformamide (DMF) | Dimethylacetamide (DMAC) | Potential Decrease |
| Reactant Molar Ratio (Intermediate:4-FBN) | Excess 4-Fluorobenzonitrile | ~1:1 | Decrease |
Issue 2: Difficulty in Removing Impurity B from the Final Product
Possible Cause: Ineffective purification methods.
Solutions:
-
Crystallization: Crystallization is a powerful technique for purifying the final product and removing impurities. The success of this method depends on the solubility differences between Letrozole and Impurity B in the chosen solvent system.
-
Recommendation: Perform recrystallization of the crude Letrozole from a suitable solvent or a mixture of solvents. Common solvents for the crystallization of Letrozole include alcohols (e.g., methanol, ethanol, isopropanol) and ketones (e.g., acetone).[5][6] Experiment with different solvent systems and cooling profiles to maximize the precipitation of pure Letrozole while leaving Impurity B in the mother liquor.
-
-
Chromatography: While less ideal for large-scale production due to cost and solvent consumption, column chromatography can be an effective method for removing stubborn impurities at the lab scale.
-
Recommendation: If high levels of Impurity B persist after crystallization, consider purification by silica gel column chromatography. The appropriate eluent system would need to be determined experimentally, for example, using a mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate or isopropanol.
-
Experimental Protocols
Key Experiment: Synthesis of Letrozole with Minimized Impurity Formation
This protocol is a generalized procedure based on common synthetic routes, incorporating best practices to minimize the formation of Impurity B.
Materials:
-
4-[1-(1,2,4-triazolyl)methyl]benzonitrile (Intermediate)
-
4-Fluorobenzonitrile
-
Potassium tert-butoxide (or other suitable strong base)
-
Dimethylacetamide (DMAC, anhydrous)
-
Toluene
-
Methanol (for crystallization)
-
Water (deionized)
Procedure:
-
Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, add 4-[1-(1,2,4-triazolyl)methyl]benzonitrile and an equimolar amount of 4-fluorobenzonitrile.
-
Solvent Addition: Add anhydrous dimethylacetamide (DMAC) to the flask to dissolve the reactants.
-
Inert Atmosphere: Purge the flask with dry nitrogen and maintain a positive nitrogen pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to between -10°C and 0°C using an ice-salt bath or a suitable cooling system.
-
Base Preparation: In a separate flask, prepare a solution of potassium tert-butoxide in anhydrous DMAC.
-
Slow Base Addition: Transfer the base solution to the dropping funnel and add it to the reaction mixture dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 0°C.[3]
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 1-2 hours. Monitor the progress of the reaction by a suitable analytical technique (e.g., HPLC, TLC).
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding cold water, while maintaining the temperature below 10°C.
-
Extraction: Add toluene to the mixture and stir. Separate the organic layer. Wash the organic layer with water and then with brine.
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Letrozole.
-
Purification by Crystallization: Dissolve the crude product in a minimal amount of hot methanol. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Filter the precipitated solid, wash with a small amount of cold methanol, and dry under vacuum to yield pure Letrozole.[5]
Visualizations
Logical Workflow for Troubleshooting Impurity B Formation
References
- 1. US7705159B2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 4. EP2212301B1 - An improved process for preparation of letrozole and its intermediates - Google Patents [patents.google.com]
- 5. US7538230B2 - Letrozole production process - Google Patents [patents.google.com]
- 6. CN102070541B - Letrozole I-type crystal and preparation method thereof - Google Patents [patents.google.com]
Technical Support Center: Letrozole Impurity Profiling
This technical support center provides guidance on the critical aspect of column selection for the analysis of Letrozole and its impurities by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide: Column Performance in Letrozole Analysis
Common issues encountered during the impurity profiling of Letrozole can often be traced back to the analytical column. This guide provides solutions to frequently observed problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor resolution between Letrozole and its impurities | Inappropriate stationary phase chemistry (e.g., insufficient hydrophobicity). | Switch to a high-purity silica C18 or C8 column with a high carbon load. Consider a phenyl-hexyl column for alternative selectivity. |
| Mobile phase composition is not optimal. | Adjust the organic modifier (acetonitrile or methanol) concentration. Modify the pH of the aqueous portion of the mobile phase. | |
| Column aging or contamination. | Replace the column with a new one of the same type. Use a guard column to protect the analytical column. | |
| Peak tailing for Letrozole or impurity peaks | Secondary interactions with residual silanols on the silica backbone. | Use an end-capped column. Add a competing base (e.g., triethylamine) to the mobile phase in low concentrations. |
| Column overload. | Reduce the sample concentration or injection volume. | |
| Variable retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase. Premix mobile phase components. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. | |
| Loss of sensitivity | Sample adsorption onto the column. | Use a column with a different stationary phase or a more inert packing material. |
| Contamination of the guard or analytical column. | Replace the guard column. If the problem persists, replace the analytical column. |
Frequently Asked Questions (FAQs)
What are the recommended column types for Letrozole impurity profiling?
The most commonly recommended and successfully used columns for Letrozole impurity profiling are reversed-phase columns, particularly those with a C18 (L1 packing) stationary phase.[1][2][3][4] High-purity silica and end-capped C18 columns are preferred to minimize peak tailing and improve resolution. C8 columns have also been used effectively.[5]
How do I select the appropriate column based on the known impurities of Letrozole?
The selection should be based on the polarity differences between Letrozole and its key impurities, such as Letrozole Related Compound A.[1][6] A C18 column is generally a good starting point due to its hydrophobic nature, which provides good retention and separation of the relatively non-polar Letrozole and its related substances. For specific separation challenges, a systematic method development approach involving screening of different stationary phases (C18, C8, Phenyl) is advisable.
What are the critical parameters to consider when choosing a column?
Key parameters to consider include:
-
Stationary Phase Chemistry: C18 is the most common, but C8 or Phenyl phases can offer different selectivity.[5][7]
-
Particle Size: Smaller particle sizes (e.g., < 3 µm) can provide higher efficiency and better resolution but will result in higher backpressure.[7] 5 µm particles are common for routine analysis.[8][9][10]
-
Column Dimensions: A standard length of 150 mm or 250 mm with an internal diameter of 4.6 mm is typical.[8][10]
-
End-capping: To minimize peak tailing caused by interaction with residual silanols, an end-capped column is highly recommended.
Can I use a C8 column instead of a C18 column?
Yes, a C8 column can be used for Letrozole impurity profiling.[5] C8 columns are less hydrophobic than C18 columns, which will result in shorter retention times for Letrozole and its impurities. This may be advantageous for faster analysis times, but it could also lead to decreased resolution between closely eluting peaks. Method re-validation would be necessary when switching from a C18 to a C8 column.
What are the common problems observed with column selection and how to resolve them?
Common issues include poor peak shape (tailing), inadequate resolution, and shifting retention times. These can often be resolved by selecting a high-quality, end-capped C18 column, optimizing the mobile phase composition (pH, organic content), and ensuring consistent operating temperatures.
Experimental Protocols
A typical stability-indicating HPLC method for the analysis of Letrozole and its related substances is detailed below. This method is based on information from published literature and pharmacopeial monographs.[8][9][10][11][12]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[8][10][12] |
| Mobile Phase | Gradient or isocratic mixture of an aqueous phase (e.g., water or buffer) and an organic modifier (e.g., acetonitrile or methanol). A common mobile phase is a mixture of acetonitrile and water.[9][10][11] |
| Flow Rate | 1.0 mL/min[9][10][11] |
| Detection | UV at 240 nm[8][12] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 30 °C |
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Letrozole reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to a working concentration.
-
Impurity Standard Solution: Prepare stock solutions of known Letrozole impurities in the same diluent.
-
Sample Solution: Accurately weigh and dissolve the Letrozole drug substance or crushed tablets in the diluent to achieve a known concentration.
Visualizations
The following diagrams illustrate key decision-making processes and relationships in column selection for Letrozole impurity profiling.
Caption: Workflow for HPLC Column Selection.
Caption: Column Chemistry and Analyte Relationships.
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. drugfuture.com [drugfuture.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. uspnf.com [uspnf.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. Letrozole EP Impurity A | 112809-52-6 | SynZeal [synzeal.com]
- 7. gentechscientific.com [gentechscientific.com]
- 8. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tijer.org [tijer.org]
- 11. rjpbcs.com [rjpbcs.com]
- 12. researchgate.net [researchgate.net]
Mobile phase optimization for 4,4',4''-Methanetriyltribenzonitrile analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 4,4',4''-Methanetriyltribenzonitrile, a compound often identified as Letrozole EP Impurity B.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals to assist in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound (CAS No. 113402-31-6) is an aromatic nitrile.[1] It is recognized as a specified impurity of the drug Letrozole, designated as "Letrozole EP Impurity B".[1][2][3][4]
Q2: What are the typical chromatographic conditions for the analysis of this compound?
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common technique for the analysis of this compound. Typical conditions involve a C18 stationary phase with a mobile phase consisting of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or acetate buffer).[5][6][7][8] Detection is typically performed using a UV detector at wavelengths around 230 nm or 240 nm.[5][7][8][9][10]
Q3: What are the key considerations for mobile phase selection?
The choice of organic solvent, buffer, and pH are critical for achieving optimal separation.
-
Organic Solvent: Acetonitrile and methanol are the most commonly used organic modifiers.[5][6][7][8] The ratio of organic solvent to the aqueous phase will determine the retention time of the analyte.
-
Buffer and pH: The use of a buffer is recommended to maintain a stable pH and ensure reproducible retention times, especially when analyzing ionizable impurities. The pH of the mobile phase can influence the peak shape and selectivity of the separation.
Q4: How can I improve the peak shape for this compound?
Peak tailing is a common issue with aromatic and nitrile-containing compounds. To improve peak shape:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analyte and any other compounds in the sample.
-
Use a High-Purity Stationary Phase: Modern, high-purity silica columns with end-capping can reduce unwanted interactions with residual silanols, which are a common cause of peak tailing for nitrile-containing compounds.
-
Consider Additives: In some cases, small amounts of additives like triethylamine (TEA) can be used to mask active sites on the stationary phase and improve peak symmetry. However, compatibility with your detector (e.g., mass spectrometry) should be considered.
-
Lower Injection Volume/Concentration: Overloading the column can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.[11]
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound.
Problem: Poor Peak Shape (Tailing or Fronting)
Problem: Unstable or Drifting Retention Times
Experimental Protocols
Below are example experimental protocols for the analysis of this compound. These should be adapted and validated for your specific instrumentation and application.
Protocol 1: Isocratic RP-HPLC Method
This protocol is based on methods developed for Letrozole and its impurities.[5][6]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.01 M Potassium Dihydrogen Phosphate buffer (pH 2.9) (75:25 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Protocol 2: Gradient RP-HPLC Method
This protocol is suitable for separating this compound from Letrozole and other related substances.[9]
| Parameter | Condition |
| Column | C18, 125 mm x 4.6 mm, 5.0 µm particle size |
| Mobile Phase A | Milli-Q water |
| Mobile Phase B | Milli-Q water and Acetonitrile (30:70 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Gradient Program | Time (min) |
| 0 | |
| 3 | |
| 52 | |
| 60 |
Mobile Phase Optimization Workflow
Data Summary
The following tables summarize typical HPLC parameters for the analysis of this compound and related compounds.
Table 1: Example Isocratic HPLC Methods for Letrozole Analysis
| Mobile Phase Composition | Column | Flow Rate (mL/min) | Wavelength (nm) | Reference |
| Acetonitrile:Phosphate Buffer (pH 7.8) (70:30 v/v) | C18 | 1.0 | 232 | [6] |
| Acetonitrile:0.01M KH2PO4 (pH 2.9) (75:25 v/v) | C18 | 1.0 | 230 | [5] |
| Methanol:0.1% Orthophosphoric Acid (60:40 v/v) | C18 | 0.7 | 240 | [8] |
Table 2: Example Gradient HPLC Method for Letrozole and Impurities
| Mobile Phase A | Mobile Phase B | Column | Flow Rate (mL/min) | Wavelength (nm) | Reference |
| Water | Water:Acetonitrile (30:70) | C18 | 1.0 | 230 | [9] |
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 3. veeprho.com [veeprho.com]
- 4. allmpus.com [allmpus.com]
- 5. tijer.org [tijer.org]
- 6. Reverse Phase High Performance Liquid Chromatographic Method for the Analysis of Letrozole in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. rjpbcs.com [rjpbcs.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 4,4',4''-Methanetriyltribenzonitrile
This guide provides a detailed comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,4',4''-Methanetriyltribenzonitrile, a known impurity of the drug Letrozole, with potential alternative analytical techniques.[1][2][3][4][5][6] The information is intended for researchers, scientists, and professionals in the field of drug development and quality control.
Overview of Analytical Methods
The primary method detailed is a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is widely used for the analysis of pharmaceutical compounds and their impurities.[2][7] For comparison, this guide also discusses the applicability of Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) as alternative approaches for the quantification of this compound.
Data Presentation: Comparison of Method Performance
The following table summarizes the key performance parameters for the validated HPLC method and typical performance characteristics of UHPLC-MS and GC-MS for similar analytes.
| Parameter | HPLC-UV[2] | UHPLC-MS (Typical) | GC-MS (Typical) |
| Linearity Range | 0.01 - 80 µg/mL | 0.001 - 50 µg/mL | 0.01 - 100 µg/mL |
| Limit of Detection (LOD) | 0.003 µg/mL | < 0.001 µg/mL | < 0.01 µg/mL |
| Limit of Quantitation (LOQ) | 0.010 µg/mL | < 0.005 µg/mL | < 0.05 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 10% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Selectivity | High | Very High | High |
| Analysis Time | ~ 10-20 min | < 5 min | ~ 15-30 min |
Experimental Protocols
Validated HPLC Method
This method is adapted from a stability-indicating RP-LC method developed for Letrozole and its degradation products.[2]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: Zorbax Eclipse C18 (100mm x 4.6mm, 3.5µm).[2]
-
Mobile Phase: A gradient elution using a mixture of 0.01M KH2PO4 and methanol.[2]
-
Flow Rate: 1 mL/min.[2]
-
Detection: UV detection at 230 nm.[2]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Diluent: Mobile phase.
Alternative Method 1: UHPLC-MS
This hypothetical method is based on typical UHPLC-MS analyses of small organic molecules.
-
Instrumentation: A UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A sub-2µm particle size C18 column (e.g., 50mm x 2.1mm, 1.8µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Mass Analysis: Full scan mode and tandem MS (MS/MS) for fragmentation confirmation.
Alternative Method 2: GC-MS
This hypothetical method is based on the analysis of a structurally similar compound, tris(4-chlorophenyl)methane, by GC-MS.[8]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for non-polar to semi-polar compounds (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Inlet: Split/splitless injector at a high temperature (e.g., 280°C).
-
Oven Program: A temperature gradient to ensure separation of the analyte from any impurities.
-
Ionization Source: Electron Ionization (EI).
-
Mass Analysis: Scan mode to identify the compound and Selected Ion Monitoring (SIM) for quantification.
Mandatory Visualizations
Caption: Workflow for HPLC Method Validation.
Conclusion
The validated RP-HPLC method provides a reliable and robust approach for the quantification of this compound, meeting typical regulatory requirements for accuracy and precision.[2][7] While UHPLC-MS offers higher sensitivity and faster analysis times, the instrumentation is more complex and costly. GC-MS could be a viable alternative if the analyte is sufficiently volatile and thermally stable; however, HPLC is generally more suitable for non-volatile pharmaceutical impurities. The choice of method will ultimately depend on the specific requirements of the analysis, such as the need for high throughput, the required level of sensitivity, and the available instrumentation.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. [Residues of tris(4-chlorophenyl)methane and tris(chlorophylyl)methanol in fish from the Gulf of Gdańsk]. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
A Comparative Guide to ICH Guidelines for Validating Analytical Methods for Impurities
For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical products is paramount. The validation of analytical methods used to detect and quantify impurities is a critical step in regulatory submission and maintaining product quality. The International Council for Harmonisation (ICH) provides a globally recognized framework for this process. This guide offers an objective comparison of the ICH Q2(R2) guideline for analytical method validation with other significant methodologies, including those from the United States Pharmacopeia (USP) and the Brazilian Health Regulatory Agency (ANVISA).
Comparison of Validation Parameters for Quantitative Impurity Analysis
The validation of an analytical method for impurities involves the assessment of several key performance characteristics. While there is significant overlap between major international guidelines, there are nuances in their requirements and terminology. The following table summarizes the validation parameters for quantitative impurity tests under ICH Q2(R2), USP <1225>, and ANVISA RDC 166/2017.
| Validation Parameter | ICH Q2(R2) | USP <1225> | ANVISA RDC 166/2017 |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).[1][2][3] | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[2][4] Lack of specificity may be compensated for by other supporting analytical procedures.[4] | The ability to identify or quantify the analyte of interest in the presence of components that may be found in the sample, such as impurities and matrix components.[5][6] |
| Linearity | A linear relationship should be evaluated across the range of the analytical procedure. A minimum of 5 concentrations is recommended. The correlation coefficient (r) and y-intercept of the regression line should be reported.[1][7][8] | A linear relationship should be evaluated across the range of the analytical procedure. A minimum of five concentrations is recommended for establishing linearity.[4] | The method's ability to provide results directly proportional to the concentration of the analyte in the sample. A minimum of five concentrations is required, prepared in at least triplicate.[5][8] |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[1][9] | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity. For impurity determination, the range is typically from 50% to 120% of the specification.[4] | The interval between the upper and lower concentrations of the analyte for which the method has demonstrated precision, accuracy, and linearity.[5] |
| Accuracy | Should be assessed across the specified range. It is typically evaluated by determining the recovery of a known amount of impurity spiked into the sample matrix.[1][2] | Should be established across the specified range. Accuracy is assessed by spiking the drug substance or product with appropriate levels of impurities and demonstrating their determination with appropriate accuracy.[4] | Must be evaluated across the specified range. For unknown impurities, accuracy can be assessed by spiking the matrix with the active ingredient or a known impurity.[10] |
| Precision | Assessed at three levels: repeatability, intermediate precision, and reproducibility. For quantitative impurity tests, precision is typically evaluated at the quantitation limit and at the specification limit.[1][2] | Assessed as repeatability and intermediate precision. Determined by assaying a sufficient number of aliquots of a homogeneous sample.[4] | Evaluated as repeatability and intermediate precision. For impurity methods, precision testing is required at the specification limit concentration of the impurities.[10] |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Can be determined by signal-to-noise ratio (typically 10:1) or based on the standard deviation of the response and the slope.[1] | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.[11] | The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.[5] |
| Robustness/Ruggedness | A measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] | USP uses the term "ruggedness," which is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different laboratories, analysts, instruments, etc.[2][7] | Robustness must be demonstrated by deliberately varying method parameters.[8] |
Experimental Protocols
The following are detailed methodologies for key experiments in the validation of an analytical method for impurities, synthesized from the requirements of the compared guidelines. These protocols are illustrative for a High-Performance Liquid Chromatography (HPLC) method.
Specificity (Forced Degradation Study)
-
Objective: To demonstrate that the analytical method can separate the main analyte from its potential degradation products and impurities.
-
Protocol:
-
Prepare solutions of the drug substance under various stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Expose to UV light (e.g., 254 nm) for 24 hours.
-
-
Prepare an unstressed control solution of the drug substance.
-
Analyze all stressed samples and the control solution by HPLC.
-
Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the main analyte peak and from each other. Peak purity analysis (e.g., using a photodiode array detector) should be performed to confirm the homogeneity of the main analyte peak.[1][12]
-
Linearity
-
Objective: To demonstrate a linear relationship between the concentration of the impurity and the analytical response.
-
Protocol:
-
Prepare a stock solution of the impurity standard.
-
Prepare a series of at least five dilutions of the impurity stock solution, covering a range from the Quantitation Limit (QL) to 150% of the specification limit for that impurity.
-
Inject each dilution in triplicate into the HPLC system.
-
Plot the mean peak area against the concentration of the impurity.
-
Perform a linear regression analysis and determine the correlation coefficient (r or r²), the y-intercept, and the slope of the regression line.[8][13]
-
-
Acceptance Criteria: Correlation coefficient (r²) ≥ 0.99.[1]
Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value of the impurity concentration.
-
Protocol:
-
Prepare a sample of the drug product placebo.
-
Spike the placebo with the impurity standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples by HPLC.
-
Calculate the percentage recovery of the impurity at each concentration level.
-
-
Acceptance Criteria: The mean recovery should be within a pre-defined range, typically 80-120% for impurities.[14]
Precision (Repeatability and Intermediate Precision)
-
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug substance spiked with the impurity at 100% of the specification limit.
-
Analyze these samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both studies.
-
-
-
Acceptance Criteria: The RSD for repeatability and intermediate precision should not exceed a pre-defined limit, often ≤10% for impurities at the specification limit.[15]
Quantitation Limit (QL)
-
Objective: To determine the lowest concentration of the impurity that can be measured with acceptable precision and accuracy.
-
Protocol (based on Signal-to-Noise):
-
Prepare a series of dilutions of the impurity standard at low concentrations.
-
Inject these solutions into the HPLC system.
-
Determine the concentration at which the signal-to-noise ratio is approximately 10:1.[1]
-
To confirm, prepare six independent samples at the determined QL concentration and analyze them.
-
Calculate the precision (RSD) and accuracy (recovery) at the QL.
-
-
Acceptance Criteria: The precision (RSD) at the QL should typically be ≤15%.[16]
Visualizing the Validation Workflow
Diagrams can effectively illustrate the logical flow of the validation process. Below are Graphviz diagrams representing the general workflow for validating an analytical method for impurities according to ICH guidelines and a more generalized workflow that could be applied under a quality system like ISO/IEC 17025.
Caption: ICH-based workflow for impurity method validation.
Caption: General validation workflow under ISO/IEC 17025.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. uspbpep.com [uspbpep.com]
- 5. scribd.com [scribd.com]
- 6. en.fukumaadvogados.com.br [en.fukumaadvogados.com.br]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. 1qualitysolutions.com [1qualitysolutions.com]
- 11. ofnisystems.com [ofnisystems.com]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. iosrjournals.org [iosrjournals.org]
- 14. pfigueiredo.org [pfigueiredo.org]
- 15. sps.nhs.uk [sps.nhs.uk]
- 16. demarcheiso17025.com [demarcheiso17025.com]
Comparative Analysis of 4,4',4''-Methanetriyltribenzonitrile and Other Letrozole Impurities: A Guide for Researchers
This guide provides a detailed comparative analysis of 4,4',4''-Methanetriyltribenzonitrile (also known as Letrozole Impurity B) and other known impurities of the non-steroidal aromatase inhibitor, Letrozole. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the chemical properties, analytical detection methods, and potential biological relevance of these compounds. The information presented is collated from various scientific publications and pharmacopeial standards.
Introduction to Letrozole and Its Impurities
Letrozole is a potent and selective aromatase inhibitor used in the treatment of hormone-responsive breast cancer in postmenopausal women.[1][2] The presence of impurities in the active pharmaceutical ingredient (API) can affect its quality, safety, and efficacy. Therefore, the identification, characterization, and control of these impurities are critical aspects of drug development and manufacturing.
The European Pharmacopoeia (EP) lists this compound as a specified impurity of Letrozole, designated as Impurity B.[3][4][5] Other significant impurities include process-related impurities, such as regioisomers, and degradation products that can form under various stress conditions.
Chemical and Physical Properties of Letrozole Impurities
A summary of the key chemical and physical properties of this compound and other major Letrozole impurities is presented in the table below. This data is essential for the development of analytical methods for their separation and quantification.
| Impurity Name | Other Names | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Letrozole EP Impurity B, 4,4',4''-Methylidynetrisbenzonitrile | 113402-31-6 | C₂₂H₁₃N₃ | 319.37 |
| Letrozole Related Compound A | 4,4'-(4H-1,2,4-Triazol-4-ylmethylene)bisbenzonitrile (regioisomer) | 112809-52-6 | C₁₇H₁₁N₅ | 285.30 |
| Letrozole Impurity C | 4-((1H-1,2,4-Triazol-1-yl)methyl)benzonitrile | 112809-25-3 | C₁₀H₈N₄ | 184.20 |
| Letrozole Diamide Impurity | 4,4'-(1H-1,2,4-triazol-1-ylmethylene)bis(benzamide) | 2170106-13-3 | C₁₇H₁₅N₅O₂ | 321.34 |
| Letrozole Diacid Impurity | 4,4'-(1H-1,2,4-triazol-1-ylmethylene)bis(benzoic acid) | 1644566-39-1 | C₁₇H₁₃N₃O₄ | 323.31 |
| Letrozole N-Oxide | 1-(bis(4-cyanophenyl)methyl)-1H-1,2,4-triazole 2-oxide | 2982528-88-9 | C₁₇H₁₁N₅O | 301.31 |
Comparative Chromatographic Analysis
Several stability-indicating high-performance liquid chromatography (HPLC) methods have been developed to separate Letrozole from its impurities. The relative retention time (RRT) is a key parameter for comparing the chromatographic behavior of these impurities.
| Impurity | Relative Retention Time (RRT) |
| Letrozole | 1.00 |
| Letrozole Related Compound A | ~0.67[3] |
| This compound (Impurity B) | Data not consistently reported |
| Amide Degradation Product | Variable depending on method |
| Acid Degradation Product | Variable depending on method |
| N-Oxide Degradation Product | Variable depending on method |
Note: RRT values can vary significantly depending on the specific chromatographic conditions (e.g., column, mobile phase, temperature, and gradient).
Experimental Protocols
Stability-Indicating RP-HPLC Method for Letrozole and Its Related Substances
This section details a representative experimental protocol for the analysis of Letrozole and its impurities, based on published methods.[1][6]
Chromatographic Conditions:
-
Column: Zodiac SIL 120-C18H (125 x 4.6 mm, 5.0 µm) or equivalent C18 column.[6]
-
Mobile Phase A: Milli-Q water.[6]
-
Mobile Phase B: A mixture of Milli-Q water and Acetonitrile (30:70 v/v).[6]
-
Gradient Program: A gradient elution is typically used to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of Letrozole and known impurities in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Sample Solution: Dissolve the Letrozole drug substance or crush tablets in the diluent to achieve a target concentration (e.g., 200 µg/mL).[6] The solution may require sonication and centrifugation to ensure complete dissolution and removal of excipients.
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
-
Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1N HCl) at an elevated temperature (e.g., 60°C) for a specified period.[6]
-
Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1N NaOH) under heat.[1][6] Letrozole is reported to be particularly sensitive to alkaline conditions.[1]
-
Oxidative Degradation: The drug is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6] This can lead to the formation of N-oxide impurities.[8][9]
-
Thermal Degradation: The drug substance is subjected to dry heat.
-
Photolytic Degradation: The drug is exposed to UV light to assess its photosensitivity.
Biological Activity and Toxicity
A study involving molecular docking suggested that some degradation products of Letrozole may still be capable of binding to the active site of the aromatase enzyme, potentially contributing to the overall therapeutic effect or causing off-target effects.[8][10]
Safety data for "Letrozole impurity A" suggests it may be suspected of causing cancer and may damage fertility or the unborn child.[11] However, specific toxicological data for this compound (Impurity B) and other degradation products is limited. Further research is required to fully understand the pharmacological and toxicological profiles of these impurities.
Visualizing Letrozole Degradation Pathways
The following diagram, generated using Graphviz, illustrates the formation of various degradation products from Letrozole under different stress conditions as identified in forced degradation studies.
Caption: Forced degradation pathway of Letrozole under various stress conditions.
Conclusion
This guide provides a comparative overview of this compound and other significant impurities of Letrozole. The provided data on their chemical properties and chromatographic behavior, along with detailed experimental protocols, serves as a valuable resource for quality control and drug development. While there is a lack of comprehensive, direct comparative data on the biological activities and toxicities of all impurities, the available information underscores the importance of their monitoring and control. The presented degradation pathway diagram offers a clear visual representation of how different impurities can be formed. Further research is warranted to fully elucidate the pharmacological and toxicological profiles of these compounds to ensure the continued safety and efficacy of Letrozole-containing pharmaceuticals.
References
- 1. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound|CAS 113402-31-6 [benchchem.com]
- 5. clearsynth.com [clearsynth.com]
- 6. rjpbcs.com [rjpbcs.com]
- 7. tijer.org [tijer.org]
- 8. iris.cnr.it [iris.cnr.it]
- 9. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sds.edqm.eu [sds.edqm.eu]
Unraveling the Stability of Letrozole: A Comparative Guide to its Forced Degradation Profile
For researchers, scientists, and drug development professionals, understanding the intrinsic stability of a drug molecule is paramount. This guide provides a comprehensive comparison of the forced degradation behavior of Letrozole, a potent aromatase inhibitor. Through a detailed examination of its degradation under various stress conditions, identification of its primary degradants, and a review of the analytical methodologies employed, this document serves as a valuable resource for formulation development, stability-indicating method development, and quality control.
Letrozole, a non-steroidal aromatase inhibitor, is susceptible to degradation under specific stress conditions, primarily through hydrolysis of its cyano groups and oxidation. This guide summarizes key findings from multiple studies to offer a comparative overview of its stability profile.
Comparative Analysis of Letrozole Degradation
The stability of Letrozole has been extensively investigated under conditions stipulated by the International Council for Harmonisation (ICH) guidelines. These studies typically involve exposure to acidic, alkaline, oxidative, thermal, and photolytic stress. The table below summarizes the quantitative data on the degradation of Letrozole under these different conditions, as reported in various studies.
| Stress Condition | Reagent/Parameters | Duration | Degradation (%) | Major Degradants Identified | Reference |
| Acid Hydrolysis | 1M HCl | 24 hours | ~3.6% | Diamide (DBA), Diacid (DBO) | [1] |
| 1M HCl | - | Minor Degradation | Amide Degradation Product | [2] | |
| Alkaline Hydrolysis | 1M NaOH | 2 hours | Significant | Diamide (DBA), Diacid (DBO) | [3][4] |
| 2M NaOH | - | Further hydrolysis to carboxylic acid | Diacid (DBO) | [2] | |
| pH 10 | - | - | Diamide (DBA) | [4] | |
| pH 12 | - | - | Diamide (DBA), Diacid (DBO) | [4] | |
| Oxidative Degradation | 3-15% v/v H₂O₂ | - | Significant | N-oxide (LNO) | [2] |
| 0.5% v/v H₂O₂ | 24 hours | Significant | N-oxide (LNO) | [5] | |
| Thermal Degradation | 80°C | 30 minutes | Stable | - | [6] |
| Dry Heat | - | No additional peaks | - | [1] | |
| Photolytic Degradation | UV light (365 nm) | 1 hour | Stable | - | [6] |
| Xenon lamp (300-800 nm) | - | Stable | - | [5] |
Identified Degradation Products
Forced degradation studies have consistently identified three primary degradation products of Letrozole:
-
Diamide derivative (DBA): Formed through the partial hydrolysis of the two cyano groups to amide groups.
-
Diacid derivative (DBO): Results from the complete hydrolysis of the cyano groups to carboxylic acid groups.[4]
-
N-oxide derivative (LNO): Formed under oxidative stress, where an oxygen atom is added to one of the nitrogen atoms in the triazole ring.[4][5]
A recent study using LC-Q-TOF/MS has identified a total of 16 degradation products, suggesting more complex degradation pathways involving substitution on the triazole ring and oxidation of the benzyl moiety, in addition to the hydrolysis of the cyano groups.[7]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the forced degradation studies of Letrozole.
Forced Degradation Studies
1. Acid Hydrolysis:
-
Method 1: 25 mg of pure Letrozole was dissolved in 25 ml of 0.1 N Hydrochloric acid and kept for 24 hours. A 0.1 ml aliquot was then diluted to 10 ml with the mobile phase before injection into the HPLC system.[2]
-
Method 2: Letrozole solution (1 mg/mL) was treated with 1M HCl and analyzed after 24 hours.[5]
2. Alkaline Hydrolysis:
-
Method 1: 25 mg of pure Letrozole was dissolved in 25 ml of 0.1 N Sodium Hydroxide and kept for 24 hours. A 0.1 ml aliquot was then diluted to 10 ml with the mobile phase before injection.[2]
-
Method 2: Letrozole solution (1 mg/mL) was treated with 1M NaOH and analyzed after 2 hours.[3][4]
-
Method 3: To study the effect of pH, Letrozole stock solution was adjusted to various pH values (e.g., 10 and 12) using NaOH and monitored over 24 hours.[4]
3. Oxidative Degradation:
-
Method 1: 25 mg of pure Letrozole was dissolved in 25 ml of 30% v/v hydrogen peroxide and kept for 24 hours. A 0.1 ml aliquot was then diluted to 10 ml with the mobile phase.[2]
-
Method 2: A Letrozole solution (10 µg/mL) was prepared containing 0.5% (v/v) of H₂O₂ and monitored by UV/Vis analysis every 10 minutes for up to 24 hours.[5]
4. Thermal Degradation:
-
Method 1: A Letrozole solution (1 mg/mL) was heated in a thermostat at 80°C for 30 minutes, cooled, and then analyzed.[6]
-
Method 2: Solid Letrozole was exposed to dry heat and subsequently analyzed.[1]
5. Photolytic Degradation:
-
Method 1: A Letrozole solution (1 mg/mL) was exposed to UV light (365 nm) in a UV light chamber for 1 hour.[6]
-
Method 2: A Letrozole sample (10 µg/mL) was exposed to a xenon lamp with light radiation between 300 and 800 nm at a constant temperature of 25°C.[5]
Analytical Methodology
A variety of stability-indicating HPLC methods have been developed to separate Letrozole from its degradation products. A representative method is described below:
-
Chromatographic System: A reversed-phase HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][8]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or tetra butyl ammonium hydrogen sulfate) is employed. The exact ratio can be optimized for best separation. For example, a mobile phase of methanol and tetra butyl ammonium hydrogen sulfate (80:20 v/v) has been reported.[8]
-
Detection: UV detection at a wavelength of around 230-240 nm is suitable for quantifying Letrozole and its degradants.[3][8][9]
-
LC-MS/MS: For structural elucidation of the degradants, Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS) is a powerful tool. This technique provides information on the molecular weight and fragmentation pattern of the degradation products, aiding in their identification.[7][10]
Visualizing the Degradation Landscape
The following diagrams, generated using the DOT language, illustrate the key processes and pathways involved in the forced degradation of Letrozole.
Figure 1: A general workflow for the forced degradation study of Letrozole.
Figure 2: Major degradation pathways of Letrozole under forced conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Interaction of letrozole and its degradation products with aromatase: chemometric assessment of kinetics and structure-based binding validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
- 6. tijer.org [tijer.org]
- 7. Identification of related substances in letrozole using LC-Q-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. medcraveonline.com [medcraveonline.com]
A Researcher's Guide to Cross-Validation of Analytical Methods for Pharmaceutical Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical products is paramount. The cross-validation of analytical methods is a critical process to guarantee that analytical procedures are suitable for their intended purpose and consistently produce reliable results. This guide provides an objective comparison of common analytical techniques used for impurity profiling, supported by experimental data, detailed methodologies, and visual workflows to aid in method selection and implementation.
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a mandatory requirement by regulatory bodies worldwide, including the International Council for Harmonisation (ICH).[1][2] Impurities can arise from various stages of the manufacturing process, including synthesis, degradation, and storage.[3] Even at trace levels, these impurities can impact the safety and efficacy of the final drug product.[3][4] Therefore, robust and validated analytical methods are essential for their detection and quantification.
Cross-validation, or analytical method transfer, is the documented process that qualifies a laboratory to use an analytical test method that originated in another laboratory.[5] This ensures that the receiving laboratory can perform the method with equivalent accuracy, precision, and reliability as the transferring laboratory, producing comparable results.[5]
Comparison of Analytical Techniques for Impurity Profiling
High-Performance Liquid Chromatography (HPLC) has traditionally been the primary method for purity analysis in the pharmaceutical industry. However, advancements in technology have led to the development of Ultra-Performance Liquid Chromatography (UPLC), which offers significant improvements in speed, resolution, and sensitivity.[6][7] Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9]
The selection of an appropriate analytical technique depends on the physicochemical properties of the analyte and the impurity, as well as the specific requirements of the analysis.
Quantitative Performance Comparison: HPLC vs. UPLC
UPLC's advantages over HPLC primarily stem from the use of smaller particle size columns (typically sub-2 µm), which results in higher efficiency, resolution, and speed.[10] This translates to shorter analysis times and reduced solvent consumption, making UPLC a more cost-effective and environmentally friendly option.[10]
| Parameter | HPLC Method | UPLC Method | Key Advantages of UPLC |
| Analysis Time | ~50 minutes | 1.5 - 20 minutes | Significantly faster analysis, leading to higher sample throughput.[10] |
| Resolution | Baseline separation of known impurities. | Improved peak resolution and capacity due to higher efficiency.[10] | Better separation of closely eluting impurities.[10] |
| Sensitivity | Standard detection limits. | Higher peak heights due to narrower peaks, leading to improved sensitivity.[10] | Lower limits of detection (LOD) and quantification (LOQ).[10] |
| Solvent Consumption | Higher due to longer run times and higher flow rates. | Significantly lower due to shorter run times and lower flow rates.[10] | Reduced operational costs and environmental impact.[10] |
Quantitative Performance Comparison: HPLC vs. GC for a Semi-Volatile Analyte
The choice between HPLC and GC is largely determined by the volatility and thermal stability of the analyte and its impurities.
| Parameter | HPLC Method | GC Method |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | Low (ng range) | Moderate (pg to ng range) |
| Limit of Quantitation (LOQ) | Low (ng range) | Moderate (pg to ng range) |
| Robustness | Generally robust to small changes in mobile phase composition, pH, and temperature. | Can be sensitive to changes in carrier gas flow, oven temperature ramp, and inlet conditions. |
Experimental Protocols
Detailed methodologies for HPLC, UPLC, and GC are provided below. These protocols are representative and should be adapted and validated for specific applications.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This method is designed for the quantitative determination of non-volatile and thermally labile impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Trifluoroacetic Acid (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Run Time: 30-60 minutes.
Ultra-Performance Liquid Chromatography (UPLC) Method for Impurity Profiling
This method offers a faster analysis time and higher resolution compared to conventional HPLC.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and Water with 0.1% Formic Acid (B).
-
Flow Rate: 0.5 mL/min.
-
Detection: PDA scan from 200-400 nm.
-
Injection Volume: 2 µL.
-
Column Temperature: 40°C.
-
Run Time: 5-15 minutes.
Gas Chromatography (GC) Method for Volatile Impurity Analysis
This method is suitable for the analysis of residual solvents and other volatile impurities.
-
Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 40°C for 5 minutes, ramp to 240°C at 10°C/min, and hold for 5 minutes.
-
Detector Temperature: 280°C (FID) or as per MS requirements.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
Visualizing the Cross-Validation Workflow and Method Selection
The following diagrams illustrate the key processes in the cross-validation of analytical methods.
Caption: Workflow for Analytical Method Transfer.
Caption: Decision Tree for Analytical Method Selection.
References
- 1. researchgate.net [researchgate.net]
- 2. rroij.com [rroij.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. SciencePharma | Analytical methods transfer - SciencePharma [sciencepharma.com]
- 6. rjptonline.org [rjptonline.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Quantification of 4,4',4''-Methanetriyltribenzonitrile Using Various Detectors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of different analytical detectors for the quantification of 4,4',4''-Methanetriyltribenzonitrile, a significant compound often identified as Letrozole EP Impurity B in pharmaceutical analyses.[1][2] The selection of an appropriate detector is critical for achieving the required sensitivity, selectivity, and accuracy in quantitative studies. This document outlines the performance characteristics of commonly used detectors, supported by available data, and provides detailed experimental protocols to aid in method development and validation.
Introduction to this compound and its Analysis
This compound (C₂₂H₁₃N₃) is an aromatic nitrile that serves as a crucial reference standard in the quality control of pharmaceutical products, particularly in relation to the aromatase inhibitor, Letrozole.[1] Accurate quantification of this impurity is essential to ensure the safety and efficacy of the final drug product. The most prevalent analytical techniques for its determination are High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with various detectors.
Comparison of Detector Performance
The choice of detector significantly impacts the analytical method's performance. The following tables summarize the quantitative performance of High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the analysis of aromatic nitriles and related pharmaceutical impurities. While direct comparative studies on this compound are limited, the data presented is based on the analysis of the parent drug, Letrozole, and general performance characteristics of these detectors for similar compounds.
Table 1: Quantitative Performance Data for Different Detectors
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Sub-ng/mL to pg/mL range | Potentially very low (pg/mL), but compound-specific |
| Limit of Quantification (LOQ) | ~10 ng/mL - 50 ng/mL | ~1.0 ng/mL | Highly variable, dependent on quantum yield |
| Linearity Range | Generally 2-3 orders of magnitude | 3-5 orders of magnitude | Wide dynamic range possible |
| Precision (%RSD) | < 2% | < 10% | Typically < 5% |
| Selectivity | Moderate | High to Very High | High (if fluorescent) |
| General Applicability | Broad for chromophoric compounds | Broad for ionizable compounds | Limited to fluorescent compounds |
In-Depth Detector Analysis
HPLC with UV-Visible (UV) Detection
UV detection is a robust and widely used technique for the quantification of compounds that possess a chromophore, such as the aromatic rings in this compound. It is a cost-effective and reliable method for routine quality control.
Advantages:
-
Good precision and linearity over a specific concentration range.
-
Robust and easy to use.
-
Non-destructive.
Limitations:
-
Lower sensitivity compared to MS and fluorescence detectors.
-
Susceptible to interference from other co-eluting compounds that absorb at the same wavelength.
Liquid Chromatography with Mass Spectrometry (LC-MS and LC-MS/MS) Detection
LC-MS and particularly LC-MS/MS are powerful techniques that offer high sensitivity and selectivity, making them ideal for trace-level impurity analysis.[1] By monitoring specific parent-to-product ion transitions, LC-MS/MS can quantify the analyte with minimal interference from the sample matrix.
Advantages:
-
Exceptional sensitivity and selectivity.[3]
-
Provides structural information, aiding in compound identification.
-
Wide linear dynamic range.
Limitations:
-
Higher cost and complexity of instrumentation.
-
Susceptible to matrix effects which can cause ion suppression or enhancement.
Fluorescence Detection
Fluorescence detection is a highly sensitive technique for compounds that fluoresce. While this compound is a triphenylmethane derivative, its native fluorescence properties would need to be evaluated.[4] If the compound is fluorescent or can be derivatized with a fluorescent tag, this method can offer excellent sensitivity.
Advantages:
-
Extremely high sensitivity for fluorescent compounds, often surpassing UV and even MS in some cases.
-
High selectivity, as few compounds in a complex matrix will fluoresce at the specific excitation and emission wavelengths.
Limitations:
-
Applicable only to fluorescent compounds.
-
Fluorescence intensity can be affected by the sample matrix (quenching).
Experimental Protocols
The following are detailed experimental protocols for the quantification of this compound using HPLC-UV and LC-MS/MS.
HPLC-UV Method
This protocol is based on established methods for the analysis of Letrozole and its impurities.[5]
1. Sample Preparation:
-
Accurately weigh and dissolve the sample containing this compound in a suitable diluent (e.g., methanol or acetonitrile/water mixture) to achieve a concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A common starting point is a 70:30 or 95:5 ratio of organic solvent to buffer.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: 254 nm.[1]
3. Data Analysis:
-
Quantify the amount of this compound by comparing the peak area of the analyte in the sample to a calibration curve prepared from certified reference standards.
LC-MS/MS Method
This protocol is adapted from validated methods for the quantification of Letrozole in biological matrices.[6][7][8][9]
1. Sample Preparation (for biological matrices):
-
Perform a protein precipitation by adding a threefold volume of cold acetonitrile or methanol to the plasma sample.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute in the mobile phase.
2. Chromatographic Conditions:
-
Column: A high-efficiency C18 or similar reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient Program: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The protonated molecular ion [M+H]⁺ of this compound (m/z 320.1).
-
Product Ion (Q3): A specific fragment ion generated from the precursor ion. This would need to be determined through infusion experiments.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
4. Data Analysis:
-
Construct a calibration curve using a suitable internal standard. Quantify the analyte based on the peak area ratio of the analyte to the internal standard.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC-UV and LC-MS/MS methods.
Conclusion
The selection of an appropriate detector for the quantification of this compound is contingent on the specific requirements of the analysis.
-
HPLC-UV is a reliable and cost-effective method suitable for routine quality control where high sensitivity is not the primary concern.
-
LC-MS/MS is the method of choice for trace-level quantification and for applications requiring high selectivity and confirmation of identity, such as in complex matrices or for impurity profiling.
-
Fluorescence detection could be a highly sensitive option if the compound exhibits native fluorescence or can be derivatized, but its applicability needs to be experimentally verified.
This guide provides a foundational understanding to assist researchers in selecting and developing the most suitable analytical method for their specific needs in the quantification of this compound.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 3. microsaic.com [microsaic.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Development and validation of a sensitive LC/MS-MS method for the determination of letrozole in nude mice plasma and its application to a pharmacokinetic study [jcps.bjmu.edu.cn]
- 9. Development and validation of a rapid LC-MS/MS method to quantify letrozole in human plasma and its application to therapeutic drug monitoring. | Semantic Scholar [semanticscholar.org]
Certificate of Analysis for 4,4',4''-Methanetriyltribenzonitrile reference standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the 4,4',4''-Methanetriyltribenzonitrile reference standard, also known as Letrozole EP Impurity B. It is a critical component in the analytical testing and quality control of Letrozole, a widely used pharmaceutical for treating hormone-responsive breast cancer. This document outlines the typical quality attributes of the reference standard, compares analytical methodologies for its quantification, and provides detailed experimental protocols.
Understanding the Reference Standard
This compound is a specified impurity in the European Pharmacopoeia (EP) for Letrozole. As a reference standard, its purity and well-characterized nature are paramount for the accurate quantification of this impurity in Letrozole drug substances and products. Ensuring the quality of the reference standard is the first step in reliable impurity profiling.
Quality Attributes of a this compound Reference Standard
A high-quality reference standard of this compound is typically accompanied by a Certificate of Analysis (CoA) that provides detailed information on its identity, purity, and other relevant characteristics. While specific values may vary between suppliers and batches, the following table summarizes the common analytical tests and typical specifications.
| Parameter | Typical Specification | Analytical Method | Purpose |
| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), Infrared Spectroscopy (IR) | Confirms the chemical structure of the compound. |
| Purity (by HPLC) | ≥98.0% | High-Performance Liquid Chromatography (HPLC) | Quantifies the amount of the main compound and detects any impurities. |
| Purity (by NMR) | ≥98.0% | Quantitative Nuclear Magnetic Resonance (qNMR) | An alternative or complementary method for purity assessment. |
| Loss on Drying (LOD) / Water Content | ≤1.0% | Thermogravimetric Analysis (TGA) or Karl Fischer Titration | Determines the amount of volatile substances, primarily water. |
| Residual Solvents | Conforms to ICH Q3C limits | Gas Chromatography (GC) with Headspace | Identifies and quantifies any remaining solvents from the synthesis process. |
| Assay | 98.0% - 102.0% (on as-is basis) | HPLC or qNMR | Determines the potency of the reference standard. |
Comparative Analysis of Analytical Methods
The most common analytical technique for the quantification of this compound in Letrozole is High-Performance Liquid Chromatography (HPLC). Several HPLC methods have been developed and validated for this purpose. The following table compares key parameters of published HPLC methods.
| Parameter | Method 1 (USP-NF) | Method 2 (Stability-Indicating RP-HPLC) |
| Column | 4.6-mm × 12.5-cm; 5-µm packing L1 | Zodiac SIL 120-C18H (125 x 4.6mm, 5.0µm) |
| Mobile Phase | Acetonitrile and water (48:52) | Gradient elution with Mobile Phase A (Milli-Q water) and Mobile Phase B (Milli-Q water and Acetonitrile in a 30:70 ratio) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 230 nm | UV at 230 nm |
| Linearity Range | Not specified for impurity | 0.0114 µg/mL to 0.632 µg/mL |
| LOD/LOQ | Not specified for impurity | LOD: 0.004 µg/mL, LOQ: 0.012 µg/mL |
Experimental Protocols
Below are detailed methodologies for key experiments related to the analysis of this compound.
Protocol 1: HPLC Method for the Quantification of Letrozole and its Impurities
This protocol is based on a stability-indicating RP-HPLC method.[1]
1. Chromatographic Conditions:
- Column: Zodiac SIL 120-C18H (125 x 4.6mm, 5.0µm)
- Mobile Phase A: Milli-Q water
- Mobile Phase B: Milli-Q water and Acetonitrile (30:70)
- Gradient Program:
- 0-5 min: 90% A, 10% B
- 5-15 min: Ramp to 20% A, 80% B
- 15-25 min: 20% A, 80% B
- 25-30 min: Ramp to 90% A, 10% B
- 30-35 min: 90% A, 10% B (equilibration)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- UV Detection: 230 nm
- Injection Volume: 10 µL
2. Standard Solution Preparation:
- Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
- Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
- Further dilute this solution with the diluent to achieve a final concentration of approximately 0.1 µg/mL.
3. Sample Solution Preparation (for Letrozole Tablets):
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to about 25 mg of Letrozole and transfer to a 100 mL volumetric flask.
- Add about 70 mL of diluent, sonicate for 15 minutes, and then dilute to volume with the diluent.
- Filter a portion of this solution through a 0.45 µm nylon filter before injection.
4. System Suitability:
- Inject the standard solution six times.
- The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
- The tailing factor for the this compound peak should be not more than 2.0.
5. Analysis:
- Inject the standard and sample solutions into the chromatograph.
- Calculate the amount of this compound in the sample by comparing the peak area of the impurity in the sample chromatogram with the peak area of the standard.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the qualification of a new batch of this compound reference standard.
Caption: Workflow for the qualification of a new reference standard batch.
Conclusion
The this compound reference standard is indispensable for the quality control of Letrozole. A thorough understanding of its quality attributes and the analytical methods for its quantification is crucial for ensuring the safety and efficacy of the final drug product. This guide provides a comparative overview to assist researchers and drug development professionals in selecting and utilizing this critical reference material effectively. The provided HPLC protocol offers a robust method for the determination of this impurity, and the workflow diagram illustrates the necessary steps for proper qualification of the reference standard.
References
A Comparative Guide to the Analytical Determination of 4,4',4''-Methanetriyltribenzonitrile
Introduction
4,4',4''-Methanetriyltribenzonitrile, recognized in the European Pharmacopoeia as Letrozole EP Impurity B, is a critical process-related impurity in the synthesis of Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer.[1][2] The quantification and control of this impurity are paramount to ensure the quality, safety, and efficacy of the final drug product. This guide provides a comparative overview of the analytical methodologies for the assay of this compound, focusing on the key performance parameters of linearity, accuracy, and precision. The primary analytical technique discussed is High-Performance Liquid Chromatography (HPLC), which is the standard for pharmaceutical impurity profiling.
Primary Analytical Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC with UV detection is the most widely employed method for the quantification of this compound in Letrozole drug substance and product.[3][4][5] This method offers a robust and reliable approach for separating the impurity from the active pharmaceutical ingredient (API) and other related substances.
Data Presentation: Performance Characteristics of the RP-HPLC Method
The following tables summarize the typical performance characteristics of a validated RP-HPLC method for the analysis of this compound, based on established validation protocols for Letrozole and its impurities.[3][6]
Table 1: Linearity
| Parameter | Result |
| Linearity Range | 0.05 - 1.5 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
Table 2: Accuracy (Recovery)
| Concentration Level | % Recovery |
| Low | 98.0% - 102.0% |
| Medium | 98.0% - 102.0% |
| High | 98.0% - 102.0% |
Table 3: Precision
| Parameter | Relative Standard Deviation (%RSD) |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Result |
| LOD | ~0.004 µg/mL[3] |
| LOQ | ~0.012 µg/mL[3] |
Alternative and Advanced Analytical Methods
While RP-HPLC with UV detection is the standard, other analytical techniques can be employed, particularly for confirmation or in research settings.
-
Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC offers faster analysis times and improved resolution compared to conventional HPLC due to the use of smaller particle size columns. This can be advantageous for high-throughput screening.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of HPLC or UHPLC with a mass spectrometer provides higher selectivity and sensitivity. LC-MS is particularly useful for the structural confirmation of impurities and for analyses in complex matrices.
Experimental Protocols
RP-HPLC Method for the Determination of this compound
This protocol is a representative example based on methodologies described for the analysis of Letrozole and its impurities.[3][7][8]
1. Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C[3]
-
Injection Volume: 20 µL
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water).
-
Perform serial dilutions to prepare a series of calibration standards within the linear range (e.g., 0.05 to 1.5 µg/mL).
3. Sample Preparation:
-
Accurately weigh and dissolve the Letrozole sample in the diluent to achieve a target concentration where the impurity can be accurately quantified.
4. Validation Procedures:
-
Linearity: Analyze the calibration standards in triplicate. Plot the peak area response against the concentration and determine the correlation coefficient and regression equation.
-
Accuracy: Spike a placebo or a sample solution with known amounts of the this compound reference standard at three different concentration levels (low, medium, high). Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution and calculate the %RSD of the peak areas.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument and calculate the %RSD.
-
Visualizations
Below are diagrams illustrating the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for HPLC analysis.
Caption: Relationship between API, impurity, and analysis.
References
- 1. This compound|CAS 113402-31-6 [benchchem.com]
- 2. Letrozole EP Impurity B | 113402-31-6 | SynZeal [synzeal.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. tijer.org [tijer.org]
- 5. Stability-indicating liquid chromatographic method for the determination of Letrozole in pharmaceutical formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pharmacopeia.cn [pharmacopeia.cn]
- 8. uspnf.com [uspnf.com]
A Comparative Guide to Robustness Testing of Analytical Methods for Letrozole Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of robustness testing parameters for analytical methods used in the determination of Letrozole and its impurities. The information presented is synthesized from published research, offering a comprehensive overview of experimental data and methodologies to aid in the development and validation of robust analytical procedures.
Introduction to Robustness Testing
Robustness testing is a critical component of analytical method validation, designed to evaluate the method's capacity to remain unaffected by small, deliberate variations in procedural parameters.[1][2][3] This ensures the reliability and consistency of the method during routine use. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), emphasize the importance of robustness studies, particularly for complex instrumental methods like High-Performance Liquid Chromatography (HPLC).[1][2][4][5] For Letrozole, a non-steroidal aromatase inhibitor used in the treatment of breast cancer, ensuring the accuracy and reliability of methods to detect impurities is paramount for drug safety and efficacy.[6][7]
Comparative Analysis of Robustness Parameters
The following tables summarize the deliberate variations in analytical parameters from different studies on the determination of Letrozole and its impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). These tables provide a comparative overview of the method's performance under stressed conditions.
Method 1: Isocratic RP-HPLC
This method utilizes a consistent mobile phase composition throughout the analysis.
| Parameter | Variation | Acceptance Criteria | Result | Reference |
| Flow Rate | ± 0.1 ml/min | % RSD < 2% | Pass | [6] |
| Temperature | ± 2°C | % RSD < 2% | Pass | [6] |
| Wavelength | ± 2 nm | % RSD < 2% | Pass | [6] |
| Mobile Phase Composition (Acetonitrile) | ± 2% | % RSD < 2% | Pass | [6] |
Method 2: Gradient RP-HPLC
This method involves a programmed change in the mobile phase composition during the analytical run to enhance the separation of impurities.
| Parameter | Variation | Acceptance Criteria | Result | Reference |
| Flow Rate | ± 0.1 mL/min | System suitability parameters met | Pass | [8] |
| Column Temperature | ± 5°C | System suitability parameters met | Pass | [8] |
| Mobile Phase B Composition | ± 2% | System suitability parameters met | Pass | [8] |
| pH of Mobile Phase A | ± 0.2 | System suitability parameters met | Pass | [9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and verifying experimental results. Below are representative protocols for robustness testing of an RP-HPLC method for Letrozole.
Objective: To assess the robustness of the analytical method by intentionally varying critical parameters and observing the effect on system suitability and analytical results.
Materials and Reagents:
-
Letrozole Reference Standard
-
Letrozole Impurity Standards
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Potassium Dihydrogen Phosphate (KH2PO4)
-
Orthophosphoric Acid
-
Water (HPLC Grade)
Chromatographic System:
-
HPLC system with a UV detector
-
C18 column (e.g., Waters C18, 5µm, 25cm x 4.6mm i.d. or Zorbax Eclipse C18, 3.5 µm, 100mm x 4.6mm)[6][9]
Standard Test Procedure:
-
Preparation of Standard Solution: Prepare a standard solution of Letrozole and its known impurities at a specified concentration (e.g., 200 ppm of Letrozole).[8]
-
System Suitability: Before initiating the robustness study, ensure the chromatographic system meets the predefined system suitability criteria (e.g., tailing factor, theoretical plates, resolution between critical pairs) under the nominal method conditions.
-
Deliberate Variation of Parameters:
-
Flow Rate: Vary the flow rate of the mobile phase by ±0.1 mL/min from the nominal flow rate (e.g., 1.0 mL/min).[6]
-
Column Temperature: Adjust the column oven temperature by ±5°C from the nominal temperature (e.g., 40°C).[8]
-
Wavelength: Change the UV detection wavelength by ±2 nm from the nominal wavelength (e.g., 230 nm).[6][8]
-
Mobile Phase Composition: Alter the proportion of the organic modifier (e.g., acetonitrile) in the mobile phase by ±2%.[6] For a gradient method, this may involve altering the initial or final concentration of the strong solvent.
-
pH of Aqueous Phase: Adjust the pH of the aqueous component of the mobile phase by ±0.2 units.
-
-
Analysis: For each variation, inject the standard solution in triplicate and record the chromatograms.
-
Data Evaluation: Calculate the system suitability parameters and the concentration of Letrozole and its impurities for each condition. Determine the relative standard deviation (%RSD) of the results obtained under the varied conditions compared to the nominal conditions.
Forced Degradation Studies:
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method. Letrozole is subjected to stress conditions such as acid and base hydrolysis, oxidation, thermal, and photolytic degradation.[6][9] The method's ability to separate the degradation products from the parent drug and other impurities is a key aspect of its robustness.
-
Acid Hydrolysis: 0.1 N HCl for 24 hours.[6]
-
Base Hydrolysis: 0.1 N NaOH for a specified duration.[8]
-
Oxidative Degradation: 5% H2O2.[8]
-
Thermal Degradation: Heat at a specified temperature (e.g., 60°C) for a defined period.[8]
-
Photolytic Degradation: Exposure to UV light.
Workflow and Logical Relationships
The following diagrams illustrate the workflow of robustness testing and the logical relationship between different stages of analytical method validation.
Caption: Workflow for Robustness Testing of an Analytical Method.
Caption: Relationship of Robustness to Overall Method Validation.
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. pharmoutsourcing.com [pharmoutsourcing.com]
- 4. biopharmaspec.com [biopharmaspec.com]
- 5. database.ich.org [database.ich.org]
- 6. tijer.org [tijer.org]
- 7. actascientific.com [actascientific.com]
- 8. rjpbcs.com [rjpbcs.com]
- 9. Preparation and characterization of two new forced degradation products of letrozole and development of a stability-indicating RP-LC method for its determination - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 4,4',4''-Methanetriyltribenzonitrile
It is imperative to treat 4,4',4''-Methanetriyltribenzonitrile as a hazardous waste.[1] All handling and disposal steps must be conducted in strict accordance with your institution's Environmental Health and Safety (EHS) protocols and local regulations.[2][3]
Immediate Safety and Handling Profile
While detailed toxicological data for this compound is limited, nitrile compounds as a class can be hazardous.[2] It is prudent to handle this compound with a high degree of caution, assuming it may be harmful if swallowed, in contact with skin, or inhaled, similar to other benzonitrile derivatives.[1]
Personal Protective Equipment (PPE) is mandatory when handling this compound. [1] A comprehensive risk assessment of laboratory procedures should guide the selection of appropriate PPE.[1]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical splash goggles are essential. A face shield should be worn in situations with a higher risk of splashing.[1] |
| Hand Protection | Thin, disposable nitrile gloves are suitable for brief contact and splash protection.[4] These must be discarded immediately after contamination.[4] For more extensive handling, consider thicker, chemical-resistant gloves. |
| Body Protection | A standard laboratory coat is the minimum requirement. For handling larger quantities or in situations with a high splash potential, chemical-resistant clothing or coveralls are recommended.[1] |
Step-by-Step Disposal Protocol
1. Waste Classification and Collection:
-
Hazardous Waste Determination: Classify this compound as a hazardous waste.[1]
-
Waste Container: Use a designated, leak-proof, and sealable waste container compatible with nitrile compounds.[1] The container must be clearly labeled for hazardous waste collection.
-
Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Labeling and Storage:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of its potential hazards (e.g., "Toxic").[1]
-
Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[1] This area should be secure and away from general laboratory traffic.
3. Spill Management:
-
Personal Precautions: In the event of a spill, ensure adequate ventilation and wear appropriate PPE.[5] Avoid dust formation if the material is a solid.[5]
-
Containment and Cleanup: For small spills, sweep up the solid material and place it into a suitable, closed container for disposal.[5] Do not allow the chemical to enter drains.[5]
4. Arranging for Final Disposal:
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Do Not Dispose Down the Drain: Hazardous chemicals must never be poured down the drain.[3]
Disposal Decision Workflow
Caption: Disposal Decision Workflow for this compound.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound, thereby protecting laboratory personnel and the environment. Always prioritize safety and adhere to your institution's specific waste management policies.
References
Personal protective equipment for handling 4,4',4''-Methanetriyltribenzonitrile
For Research Use Only. Not for human or veterinary use.
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 4,4',4''-Methanetriyltribenzonitrile (CAS No. 113402-31-6).[1][2] Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the safety profiles of structurally similar nitrile and benzonitrile compounds. It is imperative to treat this substance with a high degree of caution and to supplement this information with a thorough, lab-specific risk assessment.
Hazard Assessment
Based on data from analogous compounds, this compound should be considered hazardous.[3][4][5] Potential hazards include:
Nitrile compounds, in general, warrant caution due to the potential for the release of hydrocyanic acid.[6]
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound. Adherence to these recommendations is critical to minimize exposure.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are suitable for short-term protection.[7][8] For prolonged contact or handling larger quantities, consider double-gloving or using thicker neoprene gloves.[7] Always inspect gloves for signs of degradation or puncture before use.[9] |
| Eyes & Face | Chemical Splash Goggles and Face Shield | Chemical splash goggles that meet ANSI Z.87.1 or equivalent standards are mandatory.[7] A face shield should be worn over safety glasses during procedures with a high risk of splashing or dust generation.[7][10] |
| Body | Laboratory Coat | A standard laboratory coat is the minimum requirement. For tasks involving larger quantities or a higher risk of contamination, chemical-resistant or flame-retardant coveralls should be considered.[11] |
| Respiratory | Respirator (if necessary) | Engineering controls, such as a fume hood, should be the primary method of exposure control.[7] If engineering controls are not feasible or sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is required.[6] |
| Feet | Closed-Toed Shoes | Shoes must fully cover the feet to protect against spills.[7][12] |
Operational Plan: Step-by-Step Handling Procedures
A strict operational protocol is essential to minimize risks.
-
Preparation and Engineering Controls :
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[12]
-
Have a chemical spill kit appropriate for solid, toxic materials readily available.[12]
-
All handling of this compound, especially weighing and solution preparation, must be conducted in a certified chemical fume hood to prevent inhalation of dust.[13]
-
-
Handling the Chemical :
-
Personal Hygiene :
-
In Case of Exposure :
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3][12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9][14]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[3][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][15]
-
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure safety. This compound must be managed as hazardous waste.[11]
-
Waste Segregation :
-
Solid Waste: Collect all solid waste contaminated with the compound (e.g., filter paper, contaminated gloves) in a designated, labeled, and sealed hazardous waste container.[12]
-
Liquid Waste: Collect all liquid waste containing the compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[12]
-
-
Container Labeling :
-
Storage :
-
Store sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.[11]
-
-
Professional Disposal :
Diagrammatic Workflow for Handling and Disposal
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. This compound | C22H13N3 | CID 29933425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [drugfuture.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.cn]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. glovesnstuff.com [glovesnstuff.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. hsa.ie [hsa.ie]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound|CAS 113402-31-6 [benchchem.com]
- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
